molecular formula C36H61NO5 B10828963 Cls-mpeg(2000)

Cls-mpeg(2000)

Cat. No.: B10828963
M. Wt: 587.9 g/mol
InChI Key: ITKMQZKHGSRNKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cls-mpeg(2000), also known as mPEG-Cholesterol, is a lipid-polyethylene glycol (PEG) conjugate that combines a cholesterol moiety with a methoxy-terminated PEG chain with an average molecular weight of 2000 Da. This amphiphilic molecule is a critical component in the rational design of nanomaterial-based delivery systems, particularly in the formulation of cationic liposomes (CLs) and other lipid nanoparticles. Its primary research value lies in its ability to enhance the stability and efficacy of these nanocarriers. By incorporating Cls-mpeg(2000) into the lipid bilayer, researchers can create a hydrophilic, steric barrier around the particle. This PEGylation significantly prolongs the circulation time of liposomes in vivo by reducing opsonization and recognition by the mononuclear phagocyte system, a key challenge in targeted drug delivery . In advanced vaccine research, Cls-mpeg(2000) plays a vital role. Cationic liposomes formulated with components like DC-Chol and DOTAP have been shown to promote antigen cross-presentation, a critical process for priming antigen-specific CD8+ T-cell responses. The mechanism involves the cationic liposomes elevating the lysosomal pH in dendritic cells (DCs), which reduces antigen degradation and facilitates the presentation of peptide epitopes on Major Histocompatibility Complex-I (MHC-I) molecules . The inclusion of Cls-mpeg(2000) in such systems helps optimize the physical properties and stability of the liposomes, thereby contributing to this enhanced immunological outcome . Furthermore, the molecular weight of the PEG chain is a crucial parameter influencing the system's performance. Research on cholesterol-functionalized PEGs indicates that a PEG2000 chain effectively compresses liposomal particles to a smaller size and reduces the zeta potential, which is beneficial for creating stable, stealth-like nanocarriers . This makes Cls-mpeg(2000) an essential reagent for developing non-viral transfection systems and delivery platforms for a wide range of cargo, including small molecule drugs, proteins, and nucleic acids, across diverse fields such as cancer therapy, neurology, and immunology . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

Molecular Formula

C36H61NO5

Molecular Weight

587.9 g/mol

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoate

InChI

InChI=1S/C36H61NO5/c1-25(2)8-7-9-26(3)30-12-13-31-29-11-10-27-24-28(16-18-35(27,4)32(29)17-19-36(30,31)5)42-34(39)15-14-33(38)37-20-21-41-23-22-40-6/h10,25-26,28-32H,7-9,11-24H2,1-6H3,(H,37,38)

InChI Key

ITKMQZKHGSRNKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)NCCOCCOC)C)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide to Cls-mPEG(2000): Structure, Properties, and Applications

[1][2]

Part 1: Executive Summary & Core Identity[1]

Cls-mPEG(2000) , formally known as Cholesterol-methoxy Polyethylene Glycol (MW 2000) , is an amphiphilic lipid-polymer conjugate widely used in the formulation of "stealth" liposomes and lipid nanoparticles (LNPs).[1][] The designation "Cls" is a specific abbreviation (often used in catalog nomenclature by vendors such as Cayman Chemical and CD Bioparticles) referring to the Cholesterol moiety.[1][]

Unlike standard phospholipids, Cls-mPEG lacks a glycerol backbone.[1][] Instead, it features a direct conjugation (via a linker) between the hydrophobic cholesterol anchor and the hydrophilic PEG chain.[1] This unique structure allows it to partition into lipid bilayers, providing steric stabilization and extending the systemic circulation time of drug carriers by reducing opsonization and uptake by the Reticuloendothelial System (RES).[1]

Key Technical Specifications
PropertySpecification
Common Name Cls-mPEG(2000), Cholesterol-mPEG 2000
Chemical Name Cholesterol-PEG-Methyl Ether
Average Molecular Weight ~2,600 Da (PEG ~2000 Da + Cholesterol ~386 Da + Linker)
PEG Repeating Units (n) ~45 (for 2000 Da PEG)
Hydrophile-Lipophile Balance Amphiphilic (Self-assembles into micelles)
Critical Micelle Conc.[1][] (CMC) Low (typically in the µM range)

Part 2: Chemical Structure & Molecular Weight Analysis[1]

The Molecular Architecture

The Cls-mPEG(2000) molecule consists of three distinct functional domains. Understanding the interplay between these domains is critical for predicting formulation stability.[1][]

  • The Hydrophobic Anchor (Cholesterol):

    • Structure: A tetracyclic cyclopenta[a]phenanthrene ring system with a hydrocarbon tail.[1][]

    • Function: Intercalates into the lipid bilayer, anchoring the PEG chain to the nanoparticle surface.[1][] Unlike phospholipid anchors (e.g., DSPE), cholesterol is rigid and modulates membrane fluidity.[1]

  • The Linker Region:

    • The stability of Cls-mPEG depends entirely on the linkage chemistry.[1][] There are two primary variants:

      • Succinate/Ester Linkage (Hydrolyzable): Often found in "Cls-mPEG" catalog products (e.g., Cayman Chemical Item 34647).[1][] The cholesterol is linked via a succinyl group to an amino-PEG.[1][] This bond is susceptible to hydrolysis in vivo, potentially allowing for "shedding" of the PEG layer.[1][]

      • Ether Linkage (Non-hydrolyzable): Offers superior chemical stability, preventing PEG detachment during storage or circulation.[1][]

  • The Hydrophilic Shield (mPEG 2000):

    • Structure: A linear poly(ethylene glycol) chain capped with a methoxy group (

      
      ).[1][]
      
    • MW 2000: Chosen for the optimal balance between steric repulsion (stealth effect) and renal clearance.[1][] A 2000 Da chain has a hydrodynamic radius (Flory radius) of approximately 3-5 nm.[1][]

Structural Visualization

The following diagram illustrates the chemical connectivity of a Succinate-linked Cls-mPEG molecule.

Cls_mPEG_Structurecluster_propertiesPhysicochemical ZonesCholesterolCholesterol Moiety(Hydrophobic Tail)C27H45-LinkerLinker Region(Succinate/Amide)-O-CO-CH2-CH2-CO-NH-Cholesterol->LinkerEster Bond(C3 Position)PEGmPEG Chain (2000)(Hydrophilic)-(CH2CH2O)n-CH3Linker->PEGAmide Bond

Caption: Schematic representation of Cls-mPEG(2000) with a succinate-amide linker system.

Molecular Weight Calculation

The "2000" in Cls-mPEG(2000) refers strictly to the average molecular weight of the PEG chain, not the total molecule.[1][]

  • PEG Component:

    
    [1][]
    
  • Cholesterol Component:

    
    [1][]
    
  • Linker (e.g., Succinyl-Amine):

    
    [1][]
    
  • Total MW:

    
    [1][]
    

Note: Commercial PEG derivatives are polydisperse.[1][] The actual mass spectrum (MALDI-TOF) will show a bell curve distribution centered around 2500 Da.[1][]

Part 3: Synthesis & Quality Control

Synthesis Pathway (Succinate Route)

The synthesis of Cls-mPEG typically involves the activation of cholesterol followed by conjugation to a heterobifunctional PEG.[1][]

  • Activation: Cholesterol is reacted with Succinic Anhydride in the presence of a base (DMAP/Pyridine) to form Cholesterol Hemisuccinate (CHEMS) .[1][]

  • Activation of CHEMS: CHEMS is activated with NHS (N-hydroxysuccinimide) and EDC to form Cholesterol-NHS ester .[1][]

  • Conjugation: The Cholesterol-NHS ester is reacted with mPEG-Amine (mPEG-NH2) in a basic buffer (pH 8.0-8.5).[1][]

  • Purification: The product is purified via precipitation in cold diethyl ether (to remove unreacted cholesterol) and dialysis (to remove excess reagents).[1][]

Quality Control Protocols

To ensure the integrity of Cls-mPEG for pharmaceutical use, the following QC tests are mandatory:

TestMethodAcceptance Criteria
Identity 1H-NMR (CDCl3)Peaks at 0.68-1.01 ppm (Cholesterol methyls) and 3.64 ppm (PEG backbone).[1][] Integration ratio must match MW.[1][]
Molecular Weight MALDI-TOF MSCenter of distribution ~2500 Da; Polydispersity Index (PDI) < 1.[1][]05.
Purity HPLC (ELSD detector)> 95% (Free cholesterol < 1%).[1][]
Solubility VisualSoluble in Chloroform, DMSO, Ethanol.[1] Forms micelles in water.[1][][3]

Part 4: Applications in Drug Delivery[1][2][4]

Cls-mPEG is primarily used to prepare Stealth Liposomes .[1][] Unlike DSPE-mPEG (a phospholipid-PEG conjugate), Cls-mPEG uses cholesterol as the anchor.[1][]

Mechanistic Advantage:

  • Membrane Stability: Cholesterol is a natural component of cell membranes.[1][][4][5] Cls-mPEG integrates well into the bilayer without disrupting the packing parameter as drastically as some large-headgroup phospholipids.[1][]

  • Cost-Effectiveness: Cholesterol derivatives are often more cost-effective to synthesize than phospholipid-PEG conjugates.[1][]

Experimental Workflow: Liposome Formulation

The following DOT diagram outlines the "Thin Film Hydration" method for creating Cls-mPEG stabilized liposomes.

Liposome_ProtocolStep11. DissolutionDissolve Lipid Mix in Chloroform(HSPC : Cholesterol : Cls-mPEG)(Molar Ratio: 55 : 40 : 5)Step22. EvaporationRotary Evaporator (40°C, Vacuum)Form Thin Lipid FilmStep1->Step2Step33. HydrationAdd Aqueous Buffer (PBS/Drug Solution)Vortex > 60°C (Above Tm)Step2->Step3Step44. SizingExtrusion (100nm Polycarbonate Membrane)Creates Unilamellar VesiclesStep3->Step4Step55. PurificationDialysis or Size Exclusion ChromatographyRemove Free DrugStep4->Step5EndFinal Product:Stealth Liposomes (~100nm)Step5->End

Caption: Workflow for preparing Cls-mPEG stabilized liposomes via Thin Film Hydration.

Part 5: Handling and Storage Protocols[1]

To maintain the chemical integrity of Cls-mPEG(2000), strict adherence to storage protocols is required.[1][]

  • Storage: Store as a lyophilized powder at -20°C .

  • Atmosphere: Keep under inert gas (Argon or Nitrogen) to prevent oxidation of the cholesterol double bond.[1][]

  • Reconstitution:

    • Allow the vial to equilibrate to room temperature before opening to prevent water condensation.[1][]

    • Dissolve in Chloroform or Methanol for lipid mixing.[1][]

    • Warning: Cls-mPEG is amphiphilic.[1][][3] In water, it forms micelles immediately.[1] Do not store aqueous solutions for long periods (hydrolysis risk for succinate linkers).[1][]

Part 6: References

  • CD Bioparticles. (n.d.).[1][] mPEG-Cholesterol (mPEG-CLS) Technical Data. Retrieved from [Link]

  • Zhao, X. B., et al. (2007).[1][] "Cholesterol as a bilayer anchor for PEGylation and targeting ligand in folate-receptor-targeted liposomes."[1][] Journal of Pharmaceutical Sciences, 96(9), 2424-2435.[1][] [Link]

  • AxisPharm. (n.d.). Cholesterol-PEG-methoxy (CLS-mPEG) Properties. Retrieved from [Link]

Biophysical Causality: The Role of the Hydrophobic Anchor

Author: BenchChem Technical Support Team. Date: March 2026

Architectural Anchors in Nanomedicine: A Technical Whitepaper on Cls-mPEG(2000) vs. DSPE-mPEG(2000)

As nanomedicine advances from conventional liposomes to highly dynamic lipid nanoparticles (LNPs) and engineered extracellular vesicles (EVs), the selection of surface-modifying polymers has never been more critical. While Polyethylene Glycol (PEG) of 2000 Da is the industry standard for imparting steric stabilization and extending systemic circulation, the hydrophobic anchor used to tether this polymer to the lipid bilayer dictates the thermodynamic stability, shedding kinetics, and ultimate biological fate of the nanocarrier.

As a Senior Application Scientist, I frequently observe formulation failures stemming from a misunderstanding of anchor biophysics. This guide provides an in-depth technical analysis of the two most prominent PEG-lipid conjugates: DSPE-mPEG(2000) and Cls-mPEG(2000) , detailing the causality behind their behavior and providing self-validating experimental workflows for their application.

The fundamental difference between DSPE-mPEG(2000) and Cls-mPEG(2000) lies in their hydrophobic domains, which govern their critical micelle concentration (CMC), activation energy for membrane desorption, and intra-bilayer geometry.

DSPE-mPEG(2000): The Static Anchor

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) utilizes two saturated 18-carbon acyl chains. This creates a highly hydrophobic, cylindrical anchor that packs tightly alongside structural phospholipids like DSPC or DPPC.

  • Causality in Formulation: Because of the strong van der Waals interactions between the saturated C18 tails and the surrounding lipid matrix, DSPE-mPEG exhibits an extremely low membrane exchange rate. Once integrated during liposome assembly, it remains stably anchored. This is the mechanistic foundation of "stealth" liposomes (e.g., Doxil), where permanent PEGylation is required to evade the mononuclear phagocyte system (MPS) during prolonged systemic circulation [1].

Cls-mPEG(2000): The Dynamic Anchor

Cls-mPEG (Cholesterol-mPEG) utilizes a fused tetracyclic sterol ring as its anchor. Unlike the flexible acyl chains of DSPE, cholesterol is a rigid, planar structure.

  • Causality in Formulation: The sterol anchor disrupts the highly ordered packing of saturated phospholipids. Consequently, Cls-mPEG has a lower activation energy for membrane desorption (shedding) and flip-flop. In the presence of a thermodynamic sink (such as serum lipoproteins), Cls-mPEG dynamically sheds from the nanoparticle surface. This "PEG-shedding" is a highly desirable feature in gene delivery (LNPs), as the removal of the steric PEG barrier is required for Apolipoprotein E (ApoE) binding, cellular uptake, and subsequent endosomal membrane fusion [2]. Furthermore, the cholesterol anchor demonstrates vastly superior spontaneous insertion kinetics into pre-formed membranes, making it the premier choice for EV surface engineering [3].

AnchorDynamics cluster_DSPE DSPE-mPEG(2000) Dynamics cluster_CLS Cls-mPEG(2000) Dynamics D_Anchor Diacyl Phospholipid Anchor (C18:0 Tails) D_State Stable Bilayer Integration (Minimal Flip-Flop) D_Anchor->D_State High Hydrophobic Interaction Energy C_Anchor Sterol Anchor (Rigid Planar Ring) C_State Dynamic Shedding (Rapid Desorption) C_Anchor->C_State Lower Activation Energy Barrier

Caption: Biophysical integration and shedding dynamics of DSPE vs. Cholesterol anchors in lipid bilayers.

Quantitative Performance Comparison

To facilitate rational experimental design, the quantitative biophysical parameters of both conjugates are summarized below. Data regarding Extracellular Vesicle (EV) loading efficiency highlights the stark contrast in post-insertion capabilities between the two anchors [3, 4].

ParameterDSPE-mPEG(2000)Cls-mPEG(2000)
Molecular Weight ~2805 g/mol ~2400 g/mol
Hydrophobic Domain Diacyl (Saturated C18:0)Tetracyclic Sterol Ring
Bilayer Geometry Cylindrical / Truncated ConeInverted Cone (Large PEG, small anchor)
Membrane Retention Highly Stable (Days in vivo)Dynamic (Half-life ~1 hr in sink conditions)
EV Association Efficiency ~9.7% (Poor spontaneous insertion)~33.2% (Highly efficient insertion)
Primary Application Long-circulating cytotoxic liposomesGene therapy LNPs & EV surface engineering

Self-Validating Experimental Protocols

A robust experimental methodology must be a self-validating system—meaning each critical phase contains a quality control checkpoint to confirm success before proceeding. Below are the optimized protocols for utilizing these two distinct PEG-lipids based on their biophysical properties.

Protocol A: De Novo Synthesis of Stealth Liposomes via Thin-Film Hydration (DSPE-mPEG)

Rationale: Because DSPE-mPEG has a high activation energy for membrane insertion, it must be co-assembled with structural lipids during the initial formation of the vesicle.

  • Lipid Mixing: In a round-bottom flask, dissolve structural lipids (e.g., DSPC, Cholesterol) and 2-5 mol% DSPE-mPEG(2000) in a chloroform/methanol mixture (2:1 v/v).

  • Film Formation: Evaporate the solvent using a rotary evaporator under reduced pressure at 40°C until a thin, uniform lipid film forms. Dry under a vacuum desiccator overnight to remove trace solvents.

  • Hydration: Hydrate the film with a heated aqueous buffer (e.g., PBS). Crucial Causality: The hydration temperature must be at least 10°C above the phase transition temperature (Tm) of the primary lipid (e.g., >65°C for DSPC) to ensure the DSPE anchor is fluid enough to homogeneously distribute.

  • Extrusion & Sizing: Pass the multilamellar suspension through polycarbonate membranes (100 nm) 10-15 times using a heated extruder.

  • VALIDATION CHECKPOINT:

    • Dynamic Light Scattering (DLS): Confirm a unimodal size distribution (PDI < 0.1) around 100-120 nm.

    • HPLC-CAD: Quantify the lipid ratio in the final formulation to ensure DSPE-mPEG was not lost to micellar exclusion during extrusion.

Protocol B: Active Post-Insertion into Extracellular Vesicles (Cls-mPEG)

Rationale: Extracellular vesicles (EVs) contain delicate endogenous protein and RNA cargo. De novo synthesis is impossible. Cls-mPEG is utilized here because its sterol anchor allows for rapid, spontaneous partitioning into pre-formed biological membranes without the need for harsh solvents or high temperatures [4].

  • Micelle Preparation: Solubilize Cls-mPEG(2000) in sterile PBS at a concentration above its CMC (typically 1-5 mg/mL).

    • Validation Checkpoint 1: Run DLS on the stock solution. You must observe a clean micellar peak (~10-15 nm). If large aggregates are present, probe sonicate the solution.

  • Co-Incubation: Mix the Cls-mPEG micelle solution with purified EVs (e.g.,

    
     particles/mL) at a final PEG-lipid concentration of 10 µg/mL. Incubate at 37°C for 1 to 2 hours. Causality: The 37°C temperature provides the kinetic energy required for the cholesterol anchor to transition from the micellar state into the EV phospholipid bilayer.
    
  • Purification: Separate the PEGylated EVs from free Cls-mPEG micelles using Size Exclusion Chromatography (SEC) (e.g., qEV columns).

  • VALIDATION CHECKPOINT 2:

    • Zeta Potential: Unmodified EVs typically exhibit a surface charge of -15 to -30 mV. Successful insertion of the dense PEG umbrella will shield this charge, shifting the Zeta potential significantly toward neutral (e.g., -5 to -10 mV). If the charge does not shift, the insertion failed.

Workflow Start Select PEGylation Strategy DSPE DSPE-mPEG(2000) Start->DSPE CLS Cls-mPEG(2000) Start->CLS TFH Thin-Film Hydration (Co-assembly) DSPE->TFH Requires high energy for integration Post Post-Insertion (Pre-formed Vesicles) CLS->Post Rapid spontaneous partitioning Val1 Validation: DLS & HPLC (Size & Composition) TFH->Val1 Val2 Validation: SEC & Zeta Potential (Purification & Shielding) Post->Val2

Caption: Formulation workflows and self-validating quality control checkpoints for PEGylated nanocarriers.

Strategic Selection Matrix

The choice between these two molecules should be dictated entirely by the biological barrier you are attempting to overcome:

  • Choose DSPE-mPEG(2000) when: You are formulating small-molecule drug carriers (e.g., Paclitaxel, Doxorubicin) where the primary goal is maximizing blood circulation time. The rigid diacyl anchor ensures the PEG layer remains intact, preventing opsonization and clearance by macrophages over several days [5].

  • Choose Cls-mPEG(2000) when: You are designing nucleic acid therapeutics (siRNA, mRNA, CRISPR-Cas9) or engineering biological vesicles. In gene delivery, the "stealth" layer becomes a hindrance once the LNP reaches the target cell, as PEG prevents endosomal escape. The dynamic shedding of the cholesterol anchor allows the LNP to unmask its ionizable lipids, boosting transfection efficiency significantly compared to DSPE-anchored equivalents[2]. Furthermore, for post-insertion surface functionalization, the cholesterol anchor provides >3x the incorporation efficiency of DSPE[3, 4].

References

  • Vabbilisetty, P., & Sun, X. L. (2014). Liposome surface functionalization based on different anchoring lipids via Staudinger ligation. PubMed Central (NIH). Available at:[Link]

  • Khorasani, S., et al. (2019). Cholesterol-rich lipid-mediated nanoparticles boost of transfection efficiency, utilized for gene editing by CRISPR-Cas9. PubMed Central (NIH). Available at:[Link]

  • Boron, M. L. (2019). Cell Surface Re-engineering of Macrophages with Recombinant Thrombomodulin via a Lipid Fusion Approach. OhioLINK Electronic Theses and Dissertations Center. Available at: [Link]

  • Gautier, M., et al. (2024). Control of Physical and Biochemical Parameters Influencing Exogeneous Cargo Protein association to Extracellular Vesicle using Lipid-PEG anchors. bioRxiv. Available at:[Link]

  • Large, D. E., et al. (2021). Advancing liposome technology for innovative strategies against malaria. PubMed Central (NIH). Available at:[Link]

Comprehensive Technical Guide: Critical Micelle Concentration (CMC) of mPEG-Cholesterol 2000

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

mPEG-Cholesterol 2000 (mPEG-Chol) is a premier amphiphilic conjugate extensively utilized in nanomedicine for the solubilization and targeted delivery of lipophilic active pharmaceutical ingredients (APIs). A fundamental physicochemical parameter dictating the in vivo performance and thermodynamic stability of mPEG-Chol micelles is the Critical Micelle Concentration (CMC) . This whitepaper provides a rigorous analysis of the thermodynamic principles governing mPEG-Chol self-assembly, comparative CMC profiling, and the gold-standard pyrene fluorescence methodology used for precise CMC determination.

Mechanistic Grounding: Thermodynamics of Self-Assembly

mPEG-Cholesterol 2000 is architecturally composed of a hydrophilic methoxy poly(ethylene glycol) (MW 2000 Da) chain covalently linked to a rigid, highly hydrophobic cholesterol moiety.

The Causality of Self-Assembly: When dispersed in an aqueous medium, the hydrophobic cholesterol cores spontaneously associate. This process is entropically driven by the hydrophobic effect; the system minimizes the thermodynamically unfavorable contact between water molecules and the lipophilic cholesterol, leading to an increase in solvent entropy (


) and a negative Gibbs free energy of micellization (

). Concurrently, the mPEG 2000 chains extend outward into the aqueous phase, forming a highly hydrated steric corona.

Why MW 2000? The molecular weight of 2000 Da for the PEG block provides an optimal hydrophilic-lipophilic balance (HLB). Lower molecular weight PEGs fail to provide sufficient steric repulsion (leading to aggregation), while higher molecular weights can shift the packing parameter, altering the geometry from spherical micelles to worm-like structures, or detrimentally increasing the CMC.

G U mPEG-Chol Unimers (Below CMC) M Spherical Micelles (Above CMC) U->M Self-Assembly (u0394G < 0) C Hydrophobic Core (Cholesterol) M->C Core Formation S Hydrophilic Corona (mPEG 2000) M->S Steric Shield

Figure 1: Thermodynamic self-assembly of mPEG-Chol 2000 unimers into core-shell micelles.

Quantitative CMC Profile & Comparative Analysis

The CMC of mPEG-Chol 2000 is remarkably low, typically ranging from 1.0 to 3.2 µg/mL (0.4 to 1.3 µM) . Cholesterol-bearing polymers generally exhibit CMC values in the ultra-low range of


 to 

M in water ()[1]. This is a direct consequence of the extreme hydrophobicity and planar rigidity of the cholesterol core, which strongly drives aggregation even at high dilutions.

Importance of a Low CMC in Drug Development: Upon intravenous administration, nanocarriers undergo massive, instantaneous dilution in the bloodstream. Micelles with high CMC values (e.g., standard Pluronics) prematurely dissociate into unimers, dumping their toxic payload systemically before reaching the target tissue. Because mPEG-Chol possesses an ultra-low CMC, its micelles maintain their structural integrity (thermodynamic stability) even under extreme dilution, ensuring the encapsulated API reaches the tumor microenvironment.

Table 1: Comparative CMC Values of Common Polymeric Amphiphiles
Amphiphilic PolymerHydrophobic CoreHydrophilic CoronaApproximate CMC (µg/mL)Relative Stability in Blood
mPEG-Chol 2000 CholesterolmPEG 20001.0 - 3.2Excellent
PEG-DSPE 2000 Phospholipid (DSPE)PEG 2000~12.5Very Good
mPEG-PLA Poly(lactic acid)mPEG~50.0Moderate
Pluronic F127 Poly(propylene oxide)Poly(ethylene oxide)~2500.0Poor

Data synthesized from comparative micellar studies assessing PEG-DSPE and mPEG-PLA baselines ()[2].

Experimental Methodology: Pyrene Fluorescence Assay

While Dynamic Light Scattering (DLS) and surface tension measurements can estimate micellization, the gold standard for determining the exact CMC of amphiphilic polymers is the pyrene fluorescence probe technique ()[3].

Causality of the Assay: Pyrene is a highly hydrophobic fluorescent probe. In a purely aqueous environment (below the CMC), its excitation spectrum exhibits a specific peak ratio. When micelles form (above the CMC), pyrene preferentially partitions out of the water and into the hydrophobic cholesterol core. This abrupt change in the microenvironmental polarity induces a red-shift in pyrene's excitation spectrum (shifting the peak from 334 nm to 338 nm). The CMC is mathematically identified as the inflection point when plotting the fluorescence intensity ratio (


) against the logarithmic polymer concentration.
Step-by-Step Protocol (Self-Validating System)
  • Probe Preparation : Dissolve pyrene in acetone to a concentration of

    
     M. Aliquot exactly 100 µL of this solution into a series of dark glass vials.
    
  • Solvent Evaporation : Evaporate the acetone overnight under a gentle stream of nitrogen in a dark fume hood to form a thin, invisible pyrene film at the bottom of each vial.

    • Validation Check: Complete evaporation is critical. Residual acetone acts as a co-solvent, artificially altering the thermodynamics of micellization and skewing the CMC higher.

  • Polymer Addition : Prepare a stock solution of mPEG-Chol 2000 in PBS (pH 7.4). Perform serial dilutions ranging from

    
     mg/mL to 
    
    
    
    mg/mL. Add 1.0 mL of each polymer dilution to the pyrene-coated vials. The final pyrene concentration is strictly maintained at
    
    
    M, which is safely below its water solubility limit, preventing pyrene self-aggregation.
  • Equilibration : Sonicate the vials briefly (5 minutes) and incubate them in a dark orbital shaker at 25°C for 24 hours.

    • Validation Check: The 24-hour incubation is a mandatory self-validating step to ensure the polymer chains and the pyrene probe reach true thermodynamic equilibrium. Premature measurement yields false-positive high CMC values.

  • Spectrofluorimetric Measurement : Measure the excitation spectra from 300 nm to 360 nm using a fixed emission wavelength of 390 nm.

  • Data Analysis : Calculate the intensity ratio of the peaks at 338 nm and 334 nm (

    
    ). Plot this ratio against the logarithm of the mPEG-Chol concentration (
    
    
    
    ). The CMC is the concentration at the intersection of the two extrapolated linear segments.

Workflow Step1 1. Pyrene Film Preparation (Evaporate Acetone) Step2 2. Polymer Addition (Serial Dilution of mPEG-Chol) Step1->Step2 Step3 3. Equilibration (24h in Dark at 25°C) Step2->Step3 Step4 4. Fluorescence Measurement (Excitation Scan 300-360 nm) Step3->Step4 Step5 5. Data Analysis (Plot I338/I334 vs log[C]) Step4->Step5

Figure 2: Step-by-step pyrene fluorescence assay workflow for determining CMC.

Formulation Implications in Drug Development

The robust thermodynamic stability of mPEG-Chol 2000 makes it a superior candidate for encapsulating poorly water-soluble oncology drugs. The rigid cholesterol core not only lowers the CMC but also enhances the encapsulation efficiency via strong hydrophobic interactions with lipophilic APIs. Furthermore, the dense mPEG 2000 corona effectively prevents protein opsonization, significantly extending the circulation half-life and promoting passive tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.

References

  • Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review Source: MDPI - Polymers (2020) URL:[Link]

  • Cholesterol-conjugated poly(D, L-lactide)-based micelles as a nanocarrier system for effective delivery of curcumin in cancer therapy Source: International Journal of Pharmaceutics / NIH PMC (2018) URL:[Link]

  • Self-assembled micelles based on pH-sensitive PAE-g-MPEG-cholesterol block copolymer for anticancer drug delivery Source: International Journal of Nanomedicine / NIH PMC (2014) URL:[Link]

Sources

Introduction: Navigating the Nomenclature of Functionalized mPEG(2000)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to mPEG(2000) Derivatives for Advanced Drug Development

In the field of drug delivery and bioconjugation, methoxy polyethylene glycol (mPEG) derivatives are indispensable tools for enhancing the therapeutic properties of molecules. The nomenclature for these reagents can sometimes be ambiguous. The term "Cls-mPEG(2000)" can be interpreted in two primary ways, both of which are highly relevant to researchers. This guide provides a comprehensive overview of both interpretations to ensure clarity and technical depth.

  • Part 1: mPEG(2000)-Succinimidyl Carboxymethyl Ester (mPEG-SCM) This is a widely used amine-reactive PEG derivative. It is possible that "Cls" is a typographical error or a less common abbreviation for the succinimidyl carboxymethyl ester functional group.

  • Part 2: Cholesterol-PEG(2000) (CLS-mPEG) In this case, "CLS" is a common abbreviation for cholesterol. This PEGylated lipid is a critical component in the formulation of liposomes and lipid nanoparticles for drug delivery.

This guide will delve into the technical specifications, applications, and experimental considerations for both of these important molecules, providing a clear and authoritative resource for scientists and drug development professionals.

Part 1: mPEG(2000)-Succinimidyl Carboxymethyl Ester (mPEG-SCM)

mPEG(2000)-Succinimidyl Carboxymethyl Ester (mPEG-SCM) is a high-quality amine-reactive PEG reagent. It is characterized by a stable, non-degradable linker between the polyethylene glycol chain and the N-Hydroxysuccinimide (NHS) ester.[1][2] This structure allows for the efficient covalent attachment of the PEG moiety to primary amine groups on proteins, peptides, and other biomolecules.

Chemical Identification and Synonyms
  • CAS Number : A general CAS number for mPEG-SCM is 92451-01-9.[3][4] It is important to note that for polymeric substances, CAS numbers can sometimes be applied to a range of molecular weights. Another general CAS number for polyethylene glycol, 25322-68-3, is also sometimes associated with this derivative in commercial listings.

  • Synonyms :

    • Methoxy PEG Succinimidyl Carboxymethyl Ester, MW 2000[5][6]

    • mPEG-Succinimidyl Carboxymethyl Ester[7]

    • mPEG-NHS[8][9]

    • Methoxy PEG NHS Ester[7]

    • SCM-PEG[7]

    • mPEG-Succinimidyl ester[4]

    • Polyethylene glycol N-succinimidyl NHS[8]

Physicochemical Properties and Structure

mPEG-SCM consists of a methoxy-terminated polyethylene glycol chain linked to a succinimidyl carboxymethyl ester. The methoxy group provides stability and reduces non-specific protein adsorption.[10] The succinimidyl ester is a highly reactive group that readily couples with primary amines to form stable amide bonds.[8][10]

PropertyValue
Average Molecular Weight ~2000 Da
Appearance White to off-white solid or semi-solid
Purity Typically >95%
Solubility Soluble in water, chloroform, and DMSO (e.g., 10 mg/mL)[8]
Storage Conditions -20°C, desiccated, and protected from light[8][11]
Mechanism of Action and Applications

The primary application of mPEG-SCM is in PEGylation, the process of covalently attaching PEG chains to a molecule. This is a widely used strategy in drug development to:

  • Improve Pharmacokinetics : PEGylation increases the hydrodynamic radius of the molecule, reducing renal clearance and extending its circulation half-life.

  • Enhance Stability : The PEG chain can protect the molecule from enzymatic degradation.

  • Reduce Immunogenicity : The hydrophilic PEG chain can shield antigenic epitopes, reducing the immune response against the therapeutic molecule.[4]

  • Increase Solubility : PEGylation can improve the solubility of hydrophobic drugs.

Key Applications Include:

  • Protein and Antibody Modification : Covalent attachment to lysine residues to improve the therapeutic properties of biologics.[9][10]

  • Nanoparticle Surface Functionalization : Modifying the surface of liposomes, gold nanoparticles, and other drug delivery systems to improve their stability and in vivo distribution.[10]

  • Drug Delivery Vector Preparation : Used in the creation of drug delivery systems to enhance drug stability and bioavailability.[10]

Experimental Protocol: PEGylation of a Model Protein

This protocol provides a general framework for the PEGylation of a protein with mPEG-SCM. The specific reaction conditions (e.g., molar ratio, pH, reaction time) should be optimized for each specific protein.

Materials:

  • Model Protein (e.g., Bovine Serum Albumin, BSA)

  • mPEG(2000)-SCM

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reaction Buffer: Sodium Phosphate Buffer, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Dialysis membrane (appropriate molecular weight cut-off)

  • SDS-PAGE analysis system

Procedure:

  • Protein Preparation : Dissolve the model protein in the Reaction Buffer to a final concentration of 5-10 mg/mL.

  • mPEG-SCM Preparation : Immediately before use, dissolve the mPEG(2000)-SCM in the Reaction Buffer to the desired concentration. The molar ratio of mPEG-SCM to protein will need to be optimized, but a starting point is a 5 to 20-fold molar excess.

  • PEGylation Reaction : Add the mPEG-SCM solution to the protein solution while gently stirring. Allow the reaction to proceed for 1-2 hours at room temperature.

  • Quenching : Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted mPEG-SCM.

  • Purification : Purify the PEGylated protein from unreacted PEG and byproducts by dialysis against PBS at 4°C.

  • Analysis : Analyze the PEGylated protein using SDS-PAGE to confirm the increase in molecular weight. Further characterization can be performed using techniques such as size-exclusion chromatography (SEC) and mass spectrometry.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein Protein Solution (pH 8.0) Mix Combine and React (1-2 hours, RT) Protein->Mix PEG mPEG-SCM Solution (Freshly Prepared) PEG->Mix Quench Quench Reaction (Tris-HCl) Mix->Quench Purify Purification (Dialysis/SEC) Quench->Purify Analyze Analysis (SDS-PAGE, MS) Purify->Analyze

Caption: Workflow for the PEGylation of a protein using mPEG-SCM.

Part 2: Cholesterol-PEG(2000) (CLS-mPEG)

Cholesterol-PEG(2000) is a PEGylated form of cholesterol.[12][13] It is an amphiphilic polymer that can self-assemble in aqueous solutions to form micellar structures.[14] This molecule is a key component in the design of lipid-based drug delivery systems, where the cholesterol moiety serves as a lipid anchor.

Chemical Identification and Synonyms
  • CAS Number : While a specific CAS number for Cholesterol-mPEG(2000) is not consistently reported across sources, it is a derivative of cholesterol.

  • Synonyms :

    • Cholesterol-MPEG[12][15]

    • CLS-mPEG[15][16]

    • Cholesterol-PEG-methoxy[14]

    • mPEG-Cholesterol[14]

Physicochemical Properties and Structure

CLS-mPEG consists of a hydrophobic cholesterol anchor covalently linked to a hydrophilic methoxy-terminated polyethylene glycol chain. This amphipathic nature is crucial for its function in lipid bilayer systems.

PropertyValue
Average Molecular Weight of PEG ~2000 Da
Appearance Solid
Purity Typically ≥95%[12][13]
Storage Conditions -20°C[13][15]
Mechanism of Action and Applications

The primary role of CLS-mPEG is as a component in lipid nanoparticle (LNP) and liposome formulations. The cholesterol portion of the molecule integrates into the lipid bilayer of the nanoparticle, while the hydrophilic PEG chain extends outwards from the surface. This "stealth" coating provides several advantages:

  • Steric Hindrance : The PEG layer creates a steric barrier that reduces the adsorption of opsonin proteins from the bloodstream. This, in turn, reduces uptake by the reticuloendothelial system (RES), prolonging the circulation time of the nanoparticle.

  • Improved Stability : The PEG layer can improve the colloidal stability of the nanoparticle formulation, preventing aggregation.

  • Targeted Delivery : The distal end of the PEG chain can be further functionalized with targeting ligands to direct the nanoparticle to specific cells or tissues.

Key Applications Include:

  • Drug Delivery : A critical component in the formulation of liposomes and LNPs for the delivery of small molecule drugs, proteins, and nucleic acids (e.g., mRNA vaccines).[13][14][17]

  • Gene Therapy : Used in the development of non-viral vectors for gene delivery.[14]

  • Vaccine Development : Enhances the stability and efficacy of vaccine formulations.[14]

Experimental Protocol: Formulation of CLS-mPEG Containing Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating CLS-mPEG.

Materials:

  • Primary lipid (e.g., DSPC)

  • Cholesterol

  • CLS-mPEG(2000)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation : Dissolve the primary lipid, cholesterol, and CLS-mPEG(2000) in chloroform in a round-bottom flask at the desired molar ratio (e.g., 55:40:5 DSPC:Cholesterol:CLS-mPEG).

  • Solvent Evaporation : Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration : Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Extrusion : To produce unilamellar vesicles of a defined size, subject the MLV suspension to repeated extrusion through polycarbonate membranes of a specific pore size (e.g., 10-15 passes through a 100 nm membrane).

  • Characterization : Characterize the resulting liposomes for size distribution, zeta potential, and encapsulation efficiency (if a drug is co-encapsulated).

Liposome_Formation cluster_prep Preparation cluster_process Processing cluster_result Final Product Lipids Lipids (DSPC, Cholesterol, CLS-mPEG) in Chloroform Film Thin-Film Formation (Rotary Evaporation) Lipids->Film Hydration Hydration with Buffer (Forms MLVs) Film->Hydration Extrusion Extrusion (Forms Unilamellar Vesicles) Hydration->Extrusion Liposomes CLS-mPEG Liposomes Extrusion->Liposomes

Caption: Workflow for the formulation of CLS-mPEG liposomes.

References

  • Methoxy PEG Succinimidyl Carboxymethyl Ester, MW 5K. AxisPharm. Available from: [Link]

  • Methoxy PEG Succinimidyl Carboxymethyl Ester, MW 30K. AxisPharm. Available from: [Link]

  • MPEG-SCM. SINOPEG. Available from: [Link]

  • Methoxypolyethylene Glycol Succinimidyl Carbonate Ester, mPEG-NHS(SC). Nanocs. Available from: [Link]

  • CLS-mPEG(2000). Adooq Bioscience. Available from: [Link]

  • Mpeg Succinimidyl Carboxymethyl Ester. SINOPEG. Available from: [Link]

  • Polyethylene Glycol PEG 2000. AxisPharm. Available from: [Link]

  • DMG-PEG(2000). Biokom. Available from: [Link]

  • mPEG-CHOL/CLS(Cholesterol) CLS-mPEG. Chongqing Yusi Medicine Technology Co., Ltd. Available from: [Link]

  • Cholesterol-PEG-methoxy, MW 2K. AxisPharm. Available from: [Link]

Sources

Amphiphilic Properties of PEGylated Cholesterol Conjugates: A Technical Guide to Self-Assembly and Nanocarrier Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Drivers of PEG-Chol Amphiphilicity

PEGylated cholesterol (PEG-Chol) conjugates are indispensable amphiphilic building blocks in modern nanomedicine. They serve as critical steric stabilizers for lipid nanoparticles (LNPs), liposomes, and polymeric micelles[1]. The amphiphilicity of these molecules arises from the stark contrast in solvation free energies between their two distinct domains: the lipophilic, rigid tetracyclic ring of cholesterol and the highly flexible, hydrophilic poly(ethylene glycol) (PEG) corona[2].

In an aqueous environment, the hydrophobic cholesterol anchor disrupts the hydrogen-bonding network of water, creating an entropically unfavorable state. To minimize this free energy penalty, PEG-Chol monomers spontaneously self-assemble into core-shell structures once their concentration surpasses the Critical Micelle Concentration (CMC)[3]. Because cholesterol provides a massive hydrophobic driving force, PEG-Chol conjugates exhibit exceptionally low CMC values—typically in the sub-micromolar range (


 M)[4]. This is orders of magnitude lower than conventional low-molecular-weight surfactants (e.g., sodium deoxycholate at 

M), granting PEG-Chol micelles superior thermodynamic stability upon extreme dilution in the bloodstream[4].

AmphiphilicAssembly Start PEG-Chol Monomers (Aqueous Phase) CheckCMC Concentration > CMC? Start->CheckCMC MonomerState Monomeric State (High Free Energy) CheckCMC->MonomerState No SelfAssembly Spontaneous Self-Assembly (Hydrophobic Core Formation) CheckCMC->SelfAssembly Yes Micelle Polymeric Micelles (Core-Shell Structure) SelfAssembly->Micelle Pure PEG-Chol Liposome Liposomal Anchoring (Mixed Lipid System) SelfAssembly->Liposome With Phospholipids

Logic flow of PEG-Chol self-assembly driven by Critical Micelle Concentration (CMC).

Physicochemical Profiling of PEG-Chol Conjugates

From a formulation standpoint, the molecular weight (MW) of the PEG chain directly dictates the physical properties of the resulting nanocarrier. Longer PEG chains increase the hydrophilic fraction, which slightly raises the CMC but significantly enhances the steric boundary layer[5][6].

Table 1: Quantitative Physicochemical Properties of mPEG-Chol Conjugates

Conjugate TypePEG Molecular WeightCMC (

M)
Hydrodynamic Diameter (nm)Predominant Conformation in Bilayer
mPEG600-Chol 600 Da

10 - 15Mushroom
mPEG1000-Chol 1000 Da

15 - 20Mushroom / Transition
mPEG2000-Chol 2000 Da

20 - 25Brush (at >5 mol%)
mPEG5000-Chol 5000 Da

25 - 35Dense Brush

(Data synthesized from physicochemical characterizations of mPEG-Chol conjugates[4][5][6])

Structural Dynamics: The Liposome-to-Micelle Transition

When incorporated into phospholipid bilayers, the cholesterol anchor inserts deeply into the hydrophobic acyl chain region, while the PEG corona extends into the aqueous phase[2]. The conformation of the PEG chain depends on its grafting density. At low molar ratios (<4 mol%), PEG chains adopt a coiled "mushroom" conformation. At higher densities (>5 mol%), lateral steric repulsion forces the chains to extend outward into a "brush" conformation, which provides optimal stealth properties[3][7].

However, formulation scientists must be cautious: excessive PEGylation (>10-20 mol%) induces a liposome-to-micelle transition. The massive steric bulk of the PEG chains disrupts the lamellar bilayer packing, forcing the assembly to break down into mixed spherical micelles or disk-like structures[6][8].

Experimental Methodology: Self-Validating Formulation Protocol

To ensure reproducibility, structural integrity, and strict control over lamellarity, the formulation of PEG-Chol-stabilized liposomes typically employs the thin-film hydration method followed by membrane extrusion[7][9].

Step-by-Step Protocol: Thin-Film Hydration and Extrusion
  • Lipid Dissolution : Dissolve the primary phospholipid (e.g., DPPC), cholesterol, and PEG-Chol (e.g., mPEG2000-Chol at 5 mol%) in a volatile organic solvent mixture (Chloroform:Methanol, 2:1 v/v)[9].

    • Causality: The organic solvent ensures complete molecular mixing of the amphiphiles, preventing localized phase separation of the PEG-Chol which could otherwise lead to premature micelle formation.

  • Thin-Film Formation : Remove the solvent under reduced pressure using a rotary evaporator at 40°C to form a uniform lipid film[9].

    • Causality: Gradual evaporation prevents lipid bumping and ensures a homogenous distribution of the PEGylated lipid within the matrix.

  • Hydration : Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) at a temperature at least 10°C above the phase transition temperature (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) of the primary lipid (e.g., 60°C for DPPC)[8].
    
    • Causality: Hydrating above the

      
       ensures the lipid is in the fluid liquid-crystalline phase, allowing the PEG-Chol to partition uniformly into the forming multilamellar vesicles (MLVs) without creating membrane defects[8].
      
  • Extrusion : Pass the MLV suspension 10-15 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a high-pressure extruder[7].

    • Causality: Repeated extrusion applies shear force that breaks down MLVs into monodisperse large unilamellar vesicles (LUVs). The presence of PEG-Chol reduces the membrane bending rigidity, facilitating easier extrusion and preventing vesicle fusion post-extrusion[7].

  • Self-Validation Check : Measure the hydrodynamic diameter via Dynamic Light Scattering (DLS). A successful extrusion should yield a Polydispersity Index (PDI) < 0.2[9]. Furthermore, measure the Zeta Potential; successful PEGylation will sterically shield the underlying lipid charge, driving the zeta potential closer to neutral compared to un-PEGylated controls[9].

FormulationWorkflow Step1 1. Lipid Dissolution (CHCl3/MeOH) Step2 2. Rotary Evaporation (Thin Film) Step1->Step2 Step3 3. Hydration (PBS) Temp > Tm Step2->Step3 Step4 4. Extrusion (100nm Pores) Step3->Step4 Step5 5. Characterization (DLS & Zeta) Step4->Step5

Step-by-step experimental workflow for formulating PEG-Chol stabilized liposomes.

The "Stealth" Effect: Biological Implications

The primary biological utility of PEG-Chol lies in its "stealth" properties. The dense hydration layer created by the PEG corona repels circulating opsonin proteins through steric hindrance[2]. This prevents recognition and subsequent clearance by the mononuclear phagocyte system (MPS), drastically extending the in vivo circulation half-life of the nanocarrier[2][10].

Interestingly, studies comparing PEG-Chol to standard PEG-phospholipids (like PEG-DSPE) have shown that PEG-Chol can sometimes achieve superior transfection rates in gene delivery applications. Because cholesterol is a natural component of cell membranes, PEG-Chol anchors can facilitate better membrane compatibility and intracellular trafficking compared to synthetic phospholipid anchors[1]. Furthermore, novel architectures like cholesterol-PEG-cholesterol (CPC) adopt a twisted, ring-like conformation on the liposomal surface, hiding the terminal end of the PEG chain and further reducing immune recognition[10].

References

1.[1] Title : The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro | Source : nih.gov | URL : 2.[2] Title : Understanding the Stealth Properties of PEGylated lipids: A Mini-Review | Source : openaccesspub.org | URL : 3.[10] Title : Coating liposomes with ring-like PEG: the synthesis and stealth effect of cholesterol–PEG–cholesterol | Source : rsc.org | URL : 4.[5] Title : Synthesis and application of poly(ethylene glycol)-cholesterol (Chol-PEG) conjugates in physicochemical characterization of nonionic surfactant vesicles | Source : researchgate.net | URL : 5.[6] Title : New Sterically Stabilized Vesicles Based on Nonionic Surfactant, Cholesterol, and Poly(Ethylene Glycol) | Source : core.ac.uk | URL : 6. Title : Protocol - Sigma-Aldrich | Source : sigmaaldrich.com | URL : 7.[9] Title : Application Notes and Protocols: Use of Cholesterol Sulfate in Liposome and Micelle Preparation | Source : benchchem.com | URL : 8.[4] Title : A novel performing PEG-cholane nanoformulation for Amphotericin B delivery | Source : uclouvain.be | URL : 9.[3] Title : The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System | Source : mdpi.com | URL : 10.[8] Title : Liposomes, Disks, and Spherical Micelles: Aggregate Structure in Mixtures of Gel Phase Phosphatidylcholines and Poly(Ethylene Glycol)-Phospholipids | Source : nih.gov | URL : 11.[7] Title : Effect of Formulation Method, Lipid Composition, and PEGylation on Vesicle Lamellarity: A Small-Angle Neutron Scattering Study | Source : nih.gov | URL :

Sources

Technical Deep Dive: The Role of Cls-mPEG(2000) in Lipid Nanoparticle Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stability of Lipid Nanoparticles (LNPs) is a thermodynamic balancing act between encapsulation efficiency, colloidal integrity, and in vivo release kinetics. While ionizable lipids drive payload complexation, the PEG-lipid component acts as the "gatekeeper" of LNP fate.[1]

This guide focuses on Cls-mPEG(2000) (Cholesterol-mPEG 2000), a steric stabilizer that utilizes a sterol-based anchor rather than the conventional dialkyl chains found in DMG-PEG or DSPE-PEG. By anchoring the polyethylene glycol (PEG) domain via cholesterol, researchers can access distinct shedding kinetics and membrane packing parameters, offering a critical alternative for fine-tuning the "PEG Dilemma"—the trade-off between prolonged circulation (stability) and cellular uptake (transfection).

Molecular Architecture & Mechanistic Function

The Cholesterol Anchor Advantage

Standard PEG-lipids like DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol) rely on short C14 alkyl tails for membrane insertion. These tails provide a "transient" anchor that sheds rapidly (


 hour) in vivo. Conversely, DSPE-PEG2000  uses C18 tails for a "permanent" anchor, often hindering endosomal escape.

Cls-mPEG(2000) replaces the glycerol-backbone/fatty-acid anchor with a cholesterol moiety .

  • Structural Compatibility: The planar tetracyclic ring system of the cholesterol anchor intercalates deeply into the lipid bilayer, aligning with the hydrophobic core of helper lipids (like DSPC) and ionizable lipids.

  • Membrane rigidity: Unlike flexible alkyl chains, the rigid sterol group modulates membrane fluidity (viscosity), potentially enhancing the mechanical stability of the LNP during high-stress manufacturing (e.g., microfluidic mixing).

The "Shedding" Mechanism

The desorption (shedding) of PEG is the rate-limiting step for LNP activity. The LNP must shed its PEG coat to allow Apolipoprotein E (ApoE) adsorption, which triggers LDL-receptor-mediated uptake in hepatocytes.[2][3]

  • Diffusive Desorption (Alkyl-PEG): Driven by the hydrophobicity of the alkyl chain.

  • Exchange-Driven Desorption (Cls-mPEG): Cholesterol is naturally exchanged between membranes and lipoproteins (HDL/LDL) via transfer proteins. Cls-mPEG exploits this biological pathway, offering a shedding profile that is potentially more responsive to the presence of serum lipoproteins than simple aqueous diffusion.

Comparative Specifications
FeatureDMG-PEG 2000DSPE-PEG 2000Cls-mPEG(2000)
Anchor Type Dialkyl (C14)Dialkyl (C18)Sterol (Cholesterol)
Membrane Insertion Shallow / FluidDeep / RigidIntercalated / Rigid
Shedding Rate Fast (Minutes)Slow (Days)Intermediate / Bio-mimetic
Primary Utility Transfection (Liver)Long Circulation (Tumor)Structural Stability & Tunable Release
Critical Micelle Conc. High (Labile)Low (Stable)Moderate

Visualization: The PEG-Lipid Landscape

The following diagram illustrates the structural integration of Cls-mPEG(2000) into the LNP surface compared to traditional alkyl-PEGs, and the downstream shedding pathways.

LNP_Stability_Mechanism cluster_LNP Lipid Nanoparticle Surface cluster_Anchors PEG-Lipid Anchors LNP_Core mRNA Core + Ionizable Lipid Helper_Lipid Helper Lipid (DSPC) LNP_Core->Helper_Lipid CLS Cls-mPEG (Sterol) Rigid Ring System Helper_Lipid->CLS DMG DMG-PEG (C14) Flexible Tail Serum Serum Environment (Albumin / HDL / LDL) DMG->Serum Rapid Desorption (Diffusion) DSPE DSPE-PEG (C18) Rigid Tail DSPE->Serum Slow Desorption (Retained) CLS->Serum Lipoprotein-Mediated Exchange Target Target Cell (Endosome) Serum->Target ApoE Binding & Uptake

Figure 1: Comparative anchoring and shedding mechanisms of Cls-mPEG versus alkyl-PEG lipids.

Experimental Protocol: Formulating with Cls-mPEG

This protocol outlines the generation of LNPs using Cls-mPEG(2000) via microfluidic mixing, the industry standard for reproducible LNP synthesis.

Materials
  • Ionizable Lipid: (e.g., SM-102 or DLin-MC3-DMA)

  • Helper Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)[4]

  • Cholesterol: Standard ovine or synthetic cholesterol.

  • PEG-Lipid: Cls-mPEG(2000) (Cholesterol-mPEG 2000).[5][6][7]

  • Payload: mRNA (e.g., Luciferase reporter or therapeutic GOI) in 50mM Citrate Buffer (pH 4.0).

Formulation Ratios (Molar)

A standard starting ratio for Cls-mPEG optimization is 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG).[8]

  • Note: Since Cls-mPEG contains a cholesterol moiety, you may need to adjust the free cholesterol concentration. However, Cls-mPEG is a surface stabilizer, while free cholesterol is a core/bilayer modulator. It is generally recommended to maintain the free cholesterol at ~38-40% and treat Cls-mPEG purely as the PEG component.

Step-by-Step Workflow
  • Lipid Stock Preparation:

    • Dissolve all lipids individually in Ethanol (100%).

    • Combine to achieve the target molar ratio (Total Lipid Concentration: 10–20 mM).

    • Critical Check: Ensure Cls-mPEG is fully solubilized; sterol conjugates can precipitate at high concentrations in cold ethanol.

  • Aqueous Phase Preparation:

    • Dilute mRNA in Citrate Buffer (pH 4.0) to an N/P ratio of 6 (Nitrogen on lipid : Phosphate on RNA).

  • Microfluidic Mixing:

    • Flow Rate Ratio (FRR): 3:1 (Aqueous:Ethanol).

    • Total Flow Rate (TFR): 12 mL/min (for benchtop microfluidic chips).

    • Mechanism:[9][10][11] Rapid mixing causes ethanol dilution, triggering lipid precipitation around the mRNA. Cls-mPEG orients the PEG chains outward, limiting particle growth.

  • Dialysis & Buffer Exchange:

    • Dialyze against 1000x volume of PBS (pH 7.4) for 6–12 hours using a 20 kDa MWCO cassette.

    • Purpose: Removes ethanol and neutralizes pH. This step locks the Cls-mPEG into the bilayer.

  • Characterization (QC):

    • Size/PDI: Dynamic Light Scattering (DLS). Target: 60–100 nm, PDI < 0.2.

    • Encapsulation Efficiency (EE): RiboGreen assay (+/- Triton X-100). Target: >90%.

Stability Stress Testing: Validation Framework

To validate the stabilizing role of Cls-mPEG, you must perform stress tests comparing it against a DMG-PEG control.

Thermal Stress Test
  • Protocol: Incubate LNP aliquots at 4°C, 25°C, and 37°C for 14 days.

  • Readout: Measure Size (Z-avg) and PDI at Day 0, 1, 3, 7, 14.

  • Success Criteria: <10% increase in size; PDI remains <0.2.

  • Hypothesis: Cls-mPEG formulations often show superior resistance to aggregation at 37°C compared to C14-PEG due to the higher glass transition temperature of the sterol anchor.

Serum Stability (Shedding Assay)
  • Protocol: Incubate LNPs in 50% Fetal Bovine Serum (FBS) at 37°C.

  • Readout: Monitor fluorescence (if using fluorescently tagged lipids) or use FRET pairs (PE-Rhodamine + NBD-Lipid). As PEG sheds, the LNP may fuse or interact with serum proteins, altering the FRET signal.

  • Interpretation: A slower decay in FRET signal indicates higher anchor retention.

Visualizing the Stability Logic

Stability_Workflow cluster_Tests Stress Validation Start LNP Formulation (Cls-mPEG) Thermal Thermal Stress (37°C / 14 Days) Start->Thermal Physical Freeze-Thaw (3 Cycles) Start->Physical Serum Serum Incubation (50% FBS) Start->Serum Analysis DLS & EE% Analysis Thermal->Analysis Physical->Analysis Serum->Analysis Decision PDI < 0.2? Analysis->Decision Pass Stable Formulation Decision->Pass Yes Fail Aggregate Formation (Increase PEG %) Decision->Fail No

Figure 2: Decision tree for validating LNP stability post-formulation.

References

  • Avanti Polar Lipids. (n.d.). Cholesterol-PEG Derivatives and LNP Stability. Retrieved from [Link]

  • Suzuki, Y., et al. (2020). Lipid Nanoparticles for mRNA Delivery: The Role of PEG-Lipid Shedding. Journal of Controlled Release. Retrieved from [Link]

  • Mui, B. L., et al. (2013). The immune function of PEGylated liposomes and LNPs. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Chen, S., et al. (2021). Influence of PEG-Lipid Anchor on LNP Shedding and Cellular Uptake. Molecular Therapy - Nucleic Acids.[4][9] Retrieved from [Link]

Sources

Hydrophilic-lipophilic balance (HLB) of Cholesterol-PEG 2000

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Cholesterol-PEG 2000

Authored by: Gemini, Senior Application Scientist

Foreword

In the landscape of advanced drug delivery, the rational design of nanocarrier systems is paramount. Among the critical components enabling the translation of potent therapeutics from the bench to the clinic, pegylated lipids stand out for their profound impact on formulation stability and in vivo performance. Cholesterol-polyethylene glycol 2000 (Cholesterol-PEG 2000) is a cornerstone of this class of excipients, particularly in the development of liposomes and lipid nanoparticles (LNPs). Its unique architecture, comprising a lipophilic cholesterol anchor and a hydrophilic polyethylene glycol chain, imparts "stealth" characteristics that prolong systemic circulation and enhance therapeutic efficacy.[1][2]

A deep understanding of the physicochemical properties of Cholesterol-PEG 2000 is essential for formulation scientists. Central to these properties is the Hydrophilic-Lipophilic Balance (HLB), a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic. This guide provides a comprehensive exploration of the HLB of Cholesterol-PEG 2000, moving beyond a simple numerical value to elucidate the underlying principles, determination methodologies, and practical implications for drug delivery system design. As a self-validating document, it aims to equip researchers, scientists, and drug development professionals with both the theoretical foundation and practical insights required to harness the full potential of this critical excipient.

The Hydrophilic-Lipophilic Balance (HLB) System: A Foundational Overview

The HLB system, first proposed by William C. Griffin in 1949, provides a framework for classifying non-ionic surfactants based on the balance of their water-loving (hydrophilic) and oil-loving (lipophilic) moieties.[3][4] This balance is expressed as a number on a scale typically ranging from 0 to 20, where a value of 0 corresponds to a completely lipophilic molecule and a value of 20 represents a completely hydrophilic molecule.[4][5]

The predictive power of the HLB system is its greatest asset. By matching the HLB of a surfactant or a blend of surfactants to the "required HLB" (rHLB) of an oil phase, formulators can achieve optimal emulsification and long-term stability.[6][7][8] This principle is fundamental to the creation of stable emulsions, which are the basis for many advanced drug delivery platforms.

HLB RangeApplication/Behavior
1-3Antifoaming agent
4-6Water-in-oil (W/O) emulsifier
7-9Wetting and spreading agent
8-18Oil-in-water (O/W) emulsifier
13-15Detergent
10-18Solubilizer or hydrotrope
Table 1: General Surfactant Applications Based on Griffin's HLB Scale.[9][10][11]

The causality behind this relationship lies in the partitioning of the surfactant at the oil-water interface. Low HLB surfactants are more soluble in the oil phase and promote the formation of W/O emulsions, where water droplets are dispersed in oil. Conversely, high HLB surfactants are more water-soluble and favor the creation of O/W emulsions, where oil droplets are dispersed in water.[12][13]

Cholesterol-PEG 2000: A Hybrid Amphiphile in Drug Delivery

Cholesterol-PEG 2000 is an amphiphilic copolymer synthesized by conjugating a cholesterol molecule to a polyethylene glycol chain with a molecular weight of approximately 2000 Daltons.[14][15] This structure is pivotal to its function in drug delivery systems.

  • The Cholesterol Anchor (Lipophilic Moiety): Cholesterol is a biocompatible lipid that readily intercalates into the lipid bilayer of liposomes or the lipid core of nanoparticles.[1][16] This provides a stable anchor, ensuring the retention of the PEG chain on the nanocarrier surface.

  • The PEG 2000 Chain (Hydrophilic Moiety): The long, flexible, and hydrophilic PEG chain forms a hydrated layer on the surface of the nanocarrier.[2] This "PEGylation" sterically hinders the adsorption of opsonin proteins from the bloodstream, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS).[2] This leads to a significantly prolonged circulation half-life, a critical factor for enabling passive targeting of tumors and other disease sites through the enhanced permeability and retention (EPR) effect.[2]

cluster_CholPEG Cholesterol-PEG 2000 Structure cluster_Function Functional Roles in a Nanoparticle Chol Cholesterol (Lipophilic Anchor) Linker Linker Group (e.g., Carbamate, Ether) Chol->Linker Anchor Anchors into Lipid Bilayer/Core Chol->Anchor enables PEG Polyethylene Glycol 2000 (Hydrophilic Chain) Linker->PEG Stealth Provides 'Stealth' Properties (Reduces Opsonization, Prolongs Circulation) PEG->Stealth confers

Diagram of Cholesterol-PEG 2000 structure and function.

Determination of the HLB of Cholesterol-PEG 2000

The HLB value of Cholesterol-PEG 2000 is not commonly listed in reference tables and must be determined through theoretical calculation or experimental methods. This value is crucial for predicting its behavior in complex formulations, especially when used as a co-emulsifier or stabilizer.

Theoretical Calculation of HLB

Two primary methods are used for the theoretical estimation of HLB for non-ionic surfactants: Griffin's method and Davies' method.

Griffin's Method

Introduced in 1954, Griffin's method is particularly suited for non-ionic surfactants where the hydrophilic portion consists of ethylene oxide.[4][5] The formula is elegantly simple:

HLB = 20 * (Mh / M)

Where:

  • Mh is the molecular mass of the hydrophilic portion of the molecule.

  • M is the molecular mass of the entire molecule.[4]

Protocol: Calculating HLB of Cholesterol-PEG 2000 via Griffin's Method

  • Determine the Molecular Weight of the Hydrophilic Portion (Mh):

    • The hydrophilic moiety is the PEG chain. For Cholesterol-PEG 2000, this is approximately 2000 g/mol .

  • Determine the Molecular Weight of the Lipophilic Portion:

    • The lipophilic moiety is cholesterol. Its molecular weight is approximately 386.65 g/mol .

  • Calculate the Total Molecular Weight (M):

    • M = (MW of Cholesterol) + (MW of PEG) + (MW of Linker)

    • Assuming a simple carbamate linker for estimation, the total molecular weight is approximately 2000 + 386.65 = 2386.65 g/mol . The linker's mass is negligible for this estimation but should be considered for precise calculations.

  • Calculate the HLB Value:

    • HLB = 20 * (2000 / 2386.65)

    • HLB ≈ 16.76

This calculated value suggests that Cholesterol-PEG 2000 is a strongly hydrophilic surfactant, making it an excellent O/W emulsifier and solubilizer, which aligns with its role in stabilizing lipid-based nanoparticles in aqueous media.[10][11]

start Start: Griffin's Method for Chol-PEG 2000 mw_peg Step 1: Determine Mh (MW of PEG 2000) ≈ 2000 g/mol start->mw_peg mw_chol Step 2: Determine Ml (MW of Cholesterol) ≈ 386.65 g/mol mw_peg->mw_chol mw_total Step 3: Calculate Total MW (M) M = Mh + Ml ≈ 2386.65 g/mol mw_chol->mw_total calc_hlb Step 4: Apply Griffin's Formula HLB = 20 * (Mh / M) HLB = 20 * (2000 / 2386.65) mw_total->calc_hlb result Result HLB ≈ 16.8 calc_hlb->result

Workflow for theoretical HLB calculation via Griffin's Method.
Davies' Method

In 1957, Davies proposed an alternative method that calculates the HLB by summing the contributions of various chemical groups within the molecule.[4][5] This method has the advantage of accounting for the relative strengths of different hydrophilic and lipophilic groups.[9]

HLB = 7 + Σ(hydrophilic group numbers) - n × 0.475

Where:

  • n is the number of -CH2- groups in the lipophilic portion.

While more nuanced, applying Davies' method to a complex structure like Cholesterol-PEG 2000 is challenging due to the difficulty in accurately assigning group numbers for the entire sterol ring system and the repeating ether units in PEG. For polymeric surfactants, Griffin's method is generally more straightforward and widely accepted.

Experimental Determination of Required HLB (rHLB)

The most reliable way to ensure formulation stability is to experimentally determine the required HLB of the oil phase and then match it with a surfactant blend.[7][17] This approach is a self-validating system because the endpoint—a stable emulsion—is a direct measure of success. Cholesterol-PEG 2000 is often used as a stabilizer rather than the primary emulsifier, but understanding its contribution to the overall system HLB is critical.

Protocol: Experimental Determination of an Oil Phase's rHLB

This protocol allows the formulator to identify the optimal HLB for emulsifying a specific oil phase, which is the foundational step before incorporating specialized lipids like Cholesterol-PEG 2000.

  • Select a Pair of Surfactants: Choose two non-ionic surfactants with the same lipophilic group but different hydrophilic groups (e.g., Span 80 and Tween 80). One should have a low HLB (e.g., Span 80, HLB = 4.3) and one a high HLB (e.g., Tween 80, HLB = 15.0).[18][19]

  • Prepare a Series of Emulsifier Blends: Create a series of blends of the two surfactants to achieve a range of HLB values (e.g., from 5 to 14). The HLB of the blend is calculated as a weighted average:

    • HLB_blend = (Fraction_A × HLB_A) + (Fraction_B × HLB_B)

  • Prepare Emulsions: For each emulsifier blend, prepare an emulsion with the specific oil phase you intend to use. Keep the oil-to-water ratio and the total surfactant concentration constant across all samples (typically 5-10% of the oil phase weight).

  • Homogenize: Subject each sample to the same high-energy homogenization process (e.g., high-shear homogenization or ultrasonication) to form the initial emulsions.

  • Assess Emulsion Stability: Evaluate the stability of each emulsion over time (e.g., 24 hours, 1 week) at various storage conditions (e.g., room temperature, 40°C). Stability can be assessed by:

    • Visual Observation: Look for signs of creaming, coalescence, or phase separation.

    • Particle Size Analysis: Use dynamic light scattering (DLS) to measure the droplet size and polydispersity index (PDI). The blend that produces the smallest and most stable droplets corresponds to the rHLB of the oil phase.[8]

    • Turbidity Measurements: Monitor changes in turbidity over time as an indicator of instability.

  • Incorporate Cholesterol-PEG 2000: Once the rHLB is determined, Cholesterol-PEG 2000 can be incorporated into the formulation. Given its high HLB, it will contribute to the overall hydrophilicity of the surfactant system and must be accounted for in the final blend calculation. Its primary role, however, will be to provide steric stabilization rather than just interfacial tension reduction.[20]

start Start: Experimental rHLB Determination select_surfactants Step 1: Select High & Low HLB Surfactant Pair (e.g., Tween 80 & Span 80) start->select_surfactants prepare_blends Step 2: Create Surfactant Blends with Varying HLB Values select_surfactants->prepare_blends prepare_emulsions Step 3: Prepare Emulsions with Target Oil Phase and Surfactant Blends prepare_blends->prepare_emulsions homogenize Step 4: Homogenize all Samples Under Identical Conditions prepare_emulsions->homogenize assess_stability Step 5: Assess Emulsion Stability (Visual, Particle Size, etc.) homogenize->assess_stability identify_rhlb Identify Blend with Highest Stability assess_stability->identify_rhlb result The HLB of this blend is the Required HLB (rHLB) of the Oil Phase identify_rhlb->result

Workflow for experimental determination of required HLB.

Conclusion: Integrating HLB for Rational Formulation Design

The Hydrophilic-Lipophilic Balance of Cholesterol-PEG 2000, theoretically calculated to be approximately 16.8 , firmly places it in the category of a highly hydrophilic O/W emulsifier and stabilizer. This high HLB value is a direct consequence of the long PEG 2000 chain, which dominates the molecular structure.

For the drug development professional, this value is not merely academic. It provides a quantitative basis for:

  • Formulation Starting Points: Knowing the high HLB of Cholesterol-PEG 2000 allows formulators to balance it with other, more lipophilic components to achieve the desired system rHLB for stable lipid nanoparticle or liposome formation.[21]

  • Predicting System Behavior: Its strong hydrophilicity ensures it will orient on the exterior of a nanoparticle in an aqueous environment, which is essential for its "stealth" function.

  • Troubleshooting Instability: If a formulation containing Cholesterol-PEG 2000 shows instability, an understanding of HLB can help diagnose whether the issue stems from an overall HLB mismatch with the lipid core.

Ultimately, the HLB system serves as an invaluable, field-proven tool for demystifying the complex interplay of components in advanced drug delivery systems. By integrating the theoretical understanding and experimental validation of the HLB of key excipients like Cholesterol-PEG 2000, scientists can accelerate the development of stable, effective, and clinically translatable nanomedicines.

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Sources

Technical Deep Dive: mPEG-Cholesterol Mechanism of Action in Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the mechanistic role of mPEG-Cholesterol (mPEG-CLS) in liposomal and lipid nanoparticle (LNP) formulations.[1] Unlike standard phospholipid-PEG conjugates (e.g., PEG-DSPE), mPEG-Cholesterol utilizes a sterol-based anchor to modulate membrane fluidity while providing steric stabilization.[1] This guide dissects its physicochemical properties, formulation protocols, and pharmacokinetic profiles, offering actionable insights for researchers optimizing drug delivery systems.[1]

Molecular Identity & Physicochemical Properties[1][2]

mPEG-Cholesterol is an amphiphilic conjugate comprising a hydrophilic methoxy-polyethylene glycol (mPEG) chain linked to a hydrophobic cholesterol moiety.[1] The linkage chemistry—typically an ether or carbamate bond—is critical for in vivo stability.

Core Structure & Function[3]
  • Hydrophilic Domain (mPEG): Typically MW 2000 Da (approx. 45 repeating units).[1] Provides a hydration shell that repels opsonins (serum proteins), reducing uptake by the Mononuclear Phagocyte System (MPS).[1][2]

  • Hydrophobic Domain (Cholesterol): Anchors the polymer into the lipid bilayer. Unlike phospholipid anchors, cholesterol does not form a fluid phase separate from the bilayer but integrates into the liquid-ordered (

    
    ) phase, modulating membrane rigidity.
    
  • Linker Chemistry:

    • Ether Linkage: High chemical stability; resistant to hydrolysis in acidic tumor microenvironments.[1]

    • Carbamate/Ester Linkage: Potentially biodegradable; useful for "sheddable" PEG strategies where de-PEGylation is required for endosomal escape.[1]

Quantitative Properties
PropertyValue / CharacteristicRelevance to Formulation
Molecular Weight ~2600 Da (for PEG2k-Chol)Optimal balance between steric shielding and renal clearance.[1]
CMC Low (Micromolar range)Indicates high stability of micelles; prevents rapid desorption from liposomes.[1]
HLB > 10 (Estimated)High hydrophilicity; favors formation of oil-in-water (O/W) structures or micelles.[1]
Phase Behavior Liquid-ordered (

) promoter
Stabilizes fluid membranes (e.g., DOPC) but may phase-separate in highly rigid DSPC membranes.[1]

Mechanism of Action: Steric Stabilization & Membrane Anchoring

The efficacy of mPEG-Cholesterol relies on its ability to mask the nanocarrier surface while maintaining bilayer integrity.

The Anchoring Mechanism

Unlike PEG-DSPE, which has two fatty acid tails, mPEG-Cholesterol anchors via a single rigid steroid ring system.[1]

  • Fluidity Modulation: In fluid-phase bilayers (e.g., DOPE/DOPC), the cholesterol moiety increases packing density, reducing drug leakage.[1]

  • Anchoring Stability: The cholesterol anchor is dynamic. It can undergo "flip-flop" or exchange with serum lipoproteins (e.g., HDL/LDL) faster than double-tailed phospholipids, potentially leading to faster PEG shedding—a feature advantageous for gene delivery (transfection) but disadvantageous for ultra-long circulation.[1]

Steric Shielding Pathway

G cluster_0 Stealth Mechanism LNP LNP Surface mPEG mPEG Layer (Brush Conformation) LNP->mPEG Anchoring Opsonins Serum Opsonins (IgG, C3b) mPEG->Opsonins Steric Repulsion MPS Macrophage Uptake (MPS Clearance) mPEG->MPS Evasion Circulation Prolonged Circulation (t1/2 Extension) mPEG->Circulation Promotes Opsonins->MPS Tagging MPS->Circulation Inhibition

Figure 1: Steric Stabilization Pathway. The mPEG layer forms a "brush" conformation that physically repels opsonin adsorption, preventing macrophage recognition and extending circulation half-life.[1]

Formulation Science: Pre-insertion vs. Post-insertion

The method of incorporating mPEG-Cholesterol fundamentally alters the liposome's surface topology and encapsulation efficiency.

Methodological Comparison
FeaturePre-Insertion (Standard)Post-Insertion (Advanced)
Process Mixed with lipids before film formation.[1]Micelles incubated with pre-formed liposomes.[1][3][4]
PEG Distribution Bilateral (Inner & Outer Leaflet).[1]Unilateral (Outer Leaflet Only).
Encapsulation Volume Reduced (PEG occupies internal space).[1]Maximized (No internal PEG).
Use Case Small molecule drugs (Doxorubicin).[1][5]Ligand-targeted liposomes; fragile biologics.[1]
Workflow Diagram

Formulation Lipids Lipids + mPEG-Chol (Chloroform) Dry Rotary Evaporation (Thin Film) Lipids->Dry Lipids_Only Lipids Only (Chloroform) Lipids_Only->Dry mPEG_Micelles mPEG-Chol Micelles (Aqueous) Incubate Incubation (Time/Temp Dependent) mPEG_Micelles->Incubate Hydrate Hydration (> Tm) Dry->Hydrate Dry->Hydrate Extrude Extrusion (100nm) Hydrate->Extrude Hydrate->Extrude Extrude->Incubate Pre_Lipo Pre-Inserted Liposomes (PEG Inside & Out) Extrude->Pre_Lipo Post_Lipo Post-Inserted Liposomes (PEG Outside Only) Incubate->Post_Lipo Transfer

Figure 2: Formulation Workflows. Contrast between Pre-insertion (standard) and Post-insertion (surface engineering) methodologies.[1]

Experimental Protocols

Protocol A: Preparation of mPEG-Chol Liposomes (Thin Film Hydration)

Objective: Create stable, 100nm liposomes with 5 mol% mPEG-Cholesterol.[1]

Materials:

  • HSPC (Hydrogenated Soy PC) or DSPC[1]

  • Cholesterol (Standard)[1][6][7][8]

  • mPEG-2000-Cholesterol[1][9][10][11]

  • Chloroform/Methanol (2:1 v/v)[1]

  • PBS (pH 7.4)[1]

Step-by-Step:

  • Molar Ratios: Calculate lipid masses for a ratio of HSPC:Chol:mPEG-Chol (55:40:5) .

    • Note: Total cholesterol content (Std Chol + mPEG-Chol) should remain ~45% to ensure membrane stability.[1]

  • Dissolution: Dissolve all lipids in Chloroform/Methanol in a round-bottom flask.

  • Drying: Evaporate solvent using a rotary evaporator (40°C, vacuum) to form a thin, uniform lipid film.[1] Desiccate overnight to remove trace solvent.[1]

  • Hydration: Add PBS (pre-warmed to 60°C, >Tm of HSPC). Agitate vigorously for 1 hour to form Multilamellar Vesicles (MLVs).

  • Sizing (Extrusion): Pass MLVs through polycarbonate filters (400nm -> 200nm -> 100nm) using a high-pressure extruder at 60°C. Perform 11-21 passes.

  • Purification: Dialyze against PBS (MWCO 10kDa) to remove any non-incorporated mPEG-Chol micelles (though rare due to low CMC).

Protocol B: Characterization
  • Size & PDI: Dynamic Light Scattering (DLS).[1] Target: 80-120 nm, PDI < 0.1.

  • Zeta Potential: Target: Near neutral to slightly negative (-5 to -20 mV).[1]

  • PEG Quantification: Use the Barium Iodide Assay (colorimetric detection of PEG) to verify surface density.

Comparative Analysis: mPEG-Chol vs. PEG-DSPE[1][14]

FeaturemPEG-CholesterolPEG-DSPE
Anchoring Domain Cholesterol (Steroid Ring)Phospholipid (Fatty Acid Tails)
Membrane Effect Decreases fluidity; fills packing defects.[1][12]Can cause phase separation at high %; generally neutral to fluidity.[1]
Desorption Rate Faster (facilitates "shedding").[1]Slower (stable anchoring).[1]
Transfection Higher efficiency for gene delivery (facilitates endosomal escape).[1]Lower efficiency (rigid steric barrier hinders fusion).[1]
Circulation Time Moderate to Long (System dependent).[1]Ultra-Long (Gold Standard).[1]
Application Gene therapy (LNPs), labile drugs.[1]Doxil-like chemotherapeutics.[1]

Pharmacokinetics & Biological Fate[7][14][16][17]

The pharmacokinetic profile of mPEG-Chol liposomes is defined by the "Stealth" Effect vs. the ABC Phenomenon .

Accelerated Blood Clearance (ABC)

Repeated injection of PEGylated carriers can trigger anti-PEG IgM production, leading to rapid clearance of subsequent doses.[1] mPEG-Cholesterol, particularly with ester linkages, may be less immunogenic than PEG-DSPE in certain models, though this is highly formulation-dependent.[1]

PK Injection IV Injection Circulation Systemic Circulation Injection->Circulation Tumor Tumor Accumulation (EPR Effect) Circulation->Tumor Passive Targeting Liver Liver/Spleen (MPS Clearance) Circulation->Liver Opsonization Endosome Cellular Uptake (Endocytosis) Tumor->Endosome Endosome->Liver Degradation Escape Endosomal Escape (PEG Shedding) Endosome->Escape mPEG-Chol Advantage

Figure 3: Biological Fate. Pathway showing the balance between clearance (Liver) and therapeutic action (Tumor/Endosomal Escape).[1]

References

  • Zhao, X. B., et al. (2007).[1][13] "Cholesterol as a bilayer anchor for PEGylation and targeting ligand in folate-receptor-targeted liposomes."[1] Journal of Pharmaceutical Sciences. Link

  • Allen, T. M., & Chonn, A. (1987).[1][6] "Large unilamellar liposomes with low uptake into the reticuloendothelial system." FEBS Letters. Link

  • Parr, M. J., et al. (1994).[1] "Factors influencing the retention and chemical stability of poly(ethylene glycol)-lipid conjugates incorporated into large unilamellar vesicles." Biochimica et Biophysica Acta (BBA).[1] Link

  • Biopharma PEG. "mPEG-Cholesterol Product Information." Biopharma PEG Scientific Inc.[1][14]Link[1]

  • BroadPharm. "mPEG-Cholesterol, MW 2,000 Properties."[1] BroadPharm Catalog. Link[1]

  • Cayman Chemical. "CLS-mPEG(2000) Technical Information." Cayman Chemical.[1] Link

Sources

Redefining Steric Stabilization: The Mechanistic Advantages of Cholesterol-Anchored PEGylation over Phospholipid-PEG in Nanomedicine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyethylene glycol (PEG) modification is the gold standard for extending the circulation half-life of lipid nanoparticles (LNPs) and liposomes. However, the field of nanomedicine is currently grappling with the "PEG dilemma"—a phenomenon where the very steric barrier that prevents opsonization also severely hinders cellular uptake and endosomal escape. Furthermore, repeated administration of traditional phospholipid-PEG (e.g., DSPE-PEG) formulations triggers the Accelerated Blood Clearance (ABC) phenomenon, drastically reducing therapeutic efficacy.

This technical whitepaper provides an in-depth mechanistic analysis of why transitioning from diacyl phospholipid anchors to cholesterol-anchored PEG (Chol-PEG) resolves these critical bottlenecks. By leveraging unique phase behaviors and tunable shedding kinetics, Chol-PEG offers superior immunologic profiles and enhanced transfection efficiencies for next-generation drug delivery systems.

The Structural Mechanics of Lipid Anchors

The hydrophobic anchor dictates how the PEG polymer interacts with the lipid bilayer, fundamentally altering the physical chemistry of the nanoparticle.

Traditional formulations utilize DSPE-PEG , which anchors via two saturated stearoyl (C18) chains. These bulky acyl chains intercalate tightly into the phospholipid matrix, creating a highly rigid and stable steric barrier that permanently locks the PEG chain onto the nanoparticle surface.

Conversely, Chol-PEG utilizes a sterol ring. Cholesterol naturally intercalates deep into the hydrophobic core of the lipid bilayer, acting as a fluidity buffer. When PEG is conjugated to cholesterol, the anchor integrates into cholesterol-rich domains within the LNP. This unique phase behavior allows for dynamic lateral mobility and differential shedding kinetics compared to the rigid diacyl chains of DSPE-PEG[1]. Furthermore, cholesterol serves as a highly viable bilayer anchor that efficiently inhibits aggregation while maintaining the colloidal stability required for systemic administration[2].

Mitigating the Accelerated Blood Clearance (ABC) Phenomenon

The ABC phenomenon is an unexpected immune response where a first dose of PEGylated nanoparticles induces the production of anti-PEG IgM antibodies by splenic B cells. Upon a second dose, these antibodies rapidly opsonize the nanoparticles, leading to swift clearance by the mononuclear phagocyte system (MPS)[3].

Causality of the Immune Response: DSPE-PEG presents the PEG chain as a highly stable hapten on the LNP surface. The rigid diacyl anchor prevents rapid shedding, providing the extended residence time required for robust B-cell receptor cross-linking in the spleen.

The Chol-PEG Advantage: Cleavable Chol-PEG derivatives (such as PEG-CHMC and PEG-CHEMS) have been shown to significantly lessen or completely eliminate the ABC phenomenon[4]. Because the cholesterol anchor can be engineered with esterase-sensitive or pH-sensitive linkages, the PEG layer sheds dynamically in vivo. This rapid shedding prevents the stable multivalent presentation of PEG required to activate splenic B cells, thereby reducing anti-PEG IgM titers and preserving the circulation half-life upon repeated dosing[4].

Overcoming the "PEG Dilemma" and Enhancing Transfection

The most striking advantage of Chol-PEG lies in its impact on intracellular delivery. Traditional DSPE-PEG formulations consistently reduce transfection rates because the permanent steric shield prevents the LNP from fusing with the endosomal membrane.

Mechanistic Insight: When Chol-PEG is incorporated into LNPs with high cholesterol content (>50%), it partitions into distinct cholesterol domains. During endosomal acidification, these domains facilitate localized phase separation and membrane disruption. Remarkably, empirical studies demonstrate that while PEG-DSPE suppresses transfection, PEG-cholesterol can enhance transfection rates threefold compared to non-PEGylated controls[1].

G LNP Lipid Nanoparticle (LNP) Surface CholPEG Cholesterol-PEG (Sterol Anchor) LNP->CholPEG DSPEPEG DSPE-PEG (Diacyl Anchor) LNP->DSPEPEG Immune1 Low Anti-PEG IgM (Attenuated ABC) CholPEG->Immune1 Dynamic Shedding Trans1 Enhanced Transfection (Cholesterol Domains) CholPEG->Trans1 Phase Separation Immune2 High Anti-PEG IgM (Severe ABC) DSPEPEG->Immune2 Stable Hapten Presentation Trans2 Reduced Transfection (Steric Hindrance) DSPEPEG->Trans2 Rigid Bilayer Integration

Logical relationship mapping structural anchors to in vivo immunological and transfection outcomes.

Stimuli-Responsive Shedding: The CHO-S-S-PEG Paradigm

Cholesterol serves as an inexpensive, chemically stable, and neutral anchor, making it structurally superior to DSPE for synthesizing stimuli-responsive linkers[5]. A prime example of this is cholesterol-anchored reduction-sensitive PEG (CHO-S-S-PEG).

In advanced targeted delivery, LNPs are often modified with Cell-Penetrating Peptides (CPPs) like octaarginine (R8). While CPPs drive potent cellular uptake, they are non-specific and rapidly cleared in vivo. By incorporating 10 mol% CHO-S-S-PEG, the positive charge of the CPP is completely shielded during systemic circulation. Upon reaching the highly reductive tumor microenvironment (characterized by elevated glutathione/cysteine levels), the disulfide bond cleaves. The PEG layer detaches, exposing the CPP and triggering rapid, targeted cellular internalization[5].

Quantitative Comparison: Chol-PEG vs. Phospholipid-PEG

ParameterPhospholipid-PEG (e.g., DSPE-PEG)Cholesterol-PEG (Chol-PEG)Mechanistic Driver
Anchor Structure Diacyl chains (C18)Sterol ringHydrophobic core penetration depth.
Transfection Efficiency Severely ReducedEnhanced (up to 3x)Integration into cholesterol domains facilitates endosomal escape[1].
ABC Phenomenon High (Strong IgM induction)Low / EliminatedDynamic shedding prevents B-cell receptor cross-linking[4].
Chemical Stability Moderate (prone to hydrolysis)HighCholesterol is a highly stable, neutral anchor[5].
Stimuli-Responsiveness Difficult to synthesizeHighly TunableEase of attaching disulfide/carbonate linkers to the hydroxyl group[5].

Experimental Protocol: Formulation and Validation of Stimuli-Responsive Chol-PEG LNPs

To ensure self-validating experimental integrity, the following protocol details the synthesis and functional validation of CHO-S-S-PEG shielded, CPP-modified LNPs.

Phase 1: Lipid Film Hydration & Extrusion
  • Preparation of Lipid Matrix: Dissolve Hydrogenated Soybean Phosphatidylcholine (HSPC), Cholesterol, and CHO-S-S-PEG (molar ratio 55:35:10) in a chloroform/methanol mixture (2:1 v/v).

  • Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator at 40°C to form a thin, homogeneous lipid film. Desiccate overnight under a vacuum to remove residual solvent.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) containing the desired therapeutic payload at 60°C (above the phase transition temperature of HSPC) for 1 hour, vortexing intermittently.

  • Size Reduction: Extrude the multilamellar vesicles sequentially through 200 nm and 100 nm polycarbonate membranes (10 passes each) using a mini-extruder to yield unilamellar LNPs with a Polydispersity Index (PDI) < 0.2.

Phase 2: CPP Post-Insertion & Validation
  • Peptide Integration: Incubate the extruded LNPs with stearylated-R8 peptide micelles at 60°C for 30 minutes. The CHO-S-S-PEG layer will sterically shield the inserted R8, maintaining a near-neutral zeta potential.

  • In Vitro Shedding Assay: Divide the LNP suspension into two aliquots. Treat one aliquot with 10 mM Dithiothreitol (DTT) or Glutathione (GSH) to mimic the reductive tumor microenvironment.

  • Self-Validation: Measure the zeta potential using Dynamic Light Scattering (DLS). A successful formulation will show a shift from neutral (shielded) to highly positive (exposed R8) only in the DTT/GSH-treated group, physically validating the stimuli-responsive shedding mechanism[5].

Workflow S1 1. Lipid Film Hydration S2 2. Polycarbonate Extrusion S1->S2 S3 3. CHO-S-S-PEG Integration S2->S3 S4 4. GSH-Triggered Shedding S3->S4 S5 5. Endosomal Escape S4->S5

Step-by-step workflow for the formulation and stimuli-responsive activation of Chol-PEG LNPs.

Conclusion

Transitioning from phospholipid-PEG to cholesterol-anchored PEG represents a paradigm shift in LNP engineering. By leveraging the unique phase behavior of cholesterol domains and the tunable shedding kinetics of sterol anchors, researchers can effectively bypass the PEG dilemma and mitigate the ABC phenomenon. As nanomedicine moves toward increasingly complex, targeted, and repeat-dosing regimens, Chol-PEG architectures offer the mechanistic flexibility required for next-generation clinical success.

References

  • Title: Accelerated Blood Clearance of Nanoemulsions Modified with PEG-Cholesterol and PEG-Phospholipid Derivatives in Rats: The Effect of PEG-Lipid Linkages and PEG Molecular Weights Source: Molecular Pharmaceutics - ACS Publications URL
  • Title: A detachable coating of cholesterol-anchored PEG improves tumor targeting of cell-penetrating peptide-modified liposomes Source: PMC / PubMed Central URL
  • Title: Effects of cleavable PEG-cholesterol derivatives on the accelerated blood clearance of PEGylated liposomes Source: PubMed URL
  • Title: The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro Source: PMC / PubMed Central URL
  • Title: Cholesterol as a bilayer anchor for PEGylation and targeting ligand in folate-receptor-targeted liposomes Source: PubMed URL

Sources

Methodological & Application

Application Note: Preparation and Characterization of mPEG-Cholesterol 2000 Polymeric Micelles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Methoxy-poly(ethylene glycol)-cholesterol 2000 (mPEG-Chol 2000) is a premier amphiphilic block copolymer utilized in nanomedicine to formulate core-shell polymeric micelles. This conjugate consists of a hydrophilic mPEG block (MW ~2000 Da) covalently linked to a hydrophobic cholesterol lipid anchor.

Mechanistic Rationale: The rigid tetracyclic ring structure of cholesterol creates a highly stable, cohesive hydrophobic core compared to linear aliphatic lipids. This architecture significantly lowers the Critical Micelle Concentration (CMC) and enhances the encapsulation and retention of poorly water-soluble drugs[1]. Concurrently, the mPEG 2000 corona provides a dense steric barrier that prevents protein opsonization, thereby prolonging systemic circulation via the "stealth" effect[2].

G A mPEG-Chol 2000 (Amphiphilic Polymer) C Aqueous Hydration (Self-Assembly) A->C B Hydrophobic Drug (e.g., Paclitaxel) B->C D Drug-Loaded Micelle (Core-Shell Structure) C->D Hydrophobic Interactions

Figure 1: Mechanism of mPEG-Chol 2000 self-assembly and hydrophobic drug encapsulation.

Target Physicochemical Metrics

To ensure a self-validating experimental system, the final micellar formulation must be benchmarked against established quantitative parameters.

ParameterTarget RangeAnalytical Method
Hydrodynamic Diameter (Dh) 20 – 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.200Dynamic Light Scattering (DLS)
Zeta Potential -5 mV to +5 mV (Neutral)Electrophoretic Light Scattering
Critical Micelle Concentration 1.0 – 15.0 mg/LPyrene Fluorescence Spectroscopy
Encapsulation Efficiency (EE%) > 85%HPLC / UV-Vis Spectrophotometry

Protocol I: Micelle Preparation via Thin-Film Hydration

Causality of Method Selection: Thin-film hydration is prioritized over nanoprecipitation for lipid-polymer conjugates. The co-dissolution of mPEG-Chol and the hydrophobic drug in a volatile organic solvent ensures a homogeneous molecular mixture. Upon evaporation, the resulting lipid film forces the drug and polymer into intimate contact, maximizing encapsulation during the subsequent aqueous hydration phase[3].

Workflow Step1 1. Co-dissolution mPEG-Chol & Drug in CHCl3/MeOH Step2 2. Solvent Evaporation Rotary Evaporation (40°C) Step1->Step2 Step3 3. Vacuum Desiccation Overnight removal of trace solvents Step2->Step3 Step4 4. Film Hydration Addition of PBS & Vortexing Step3->Step4 Step5 5. Purification Centrifugation & 0.22 µm Filtration Step4->Step5

Figure 2: Step-by-step workflow for thin-film hydration of mPEG-Chol micelles.

Step-by-Step Methodology
  • Co-dissolution: Dissolve 50 mg of mPEG-Chol 2000 and 5 mg of the hydrophobic drug (e.g., Curcumin or Paclitaxel) in 5 mL of Chloroform/Methanol (2:1 v/v) in a round-bottom flask.

    • Rationale: Chloroform dissolves the rigid cholesterol core, while methanol ensures the solvation of the PEG chain and moderately polar drug domains.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure (approx. 200 mbar) for 30 minutes until a thin, uniform polymeric film forms on the flask wall.

  • Desiccation: Transfer the flask to a vacuum desiccator overnight (minimum 12 hours).

    • Rationale: Complete removal of residual organic solvents is critical; trace solvents can plasticize the micelle core, leading to premature drug leakage and in vivo toxicity.

  • Hydration: Add 5 mL of pre-warmed (45°C) Phosphate-Buffered Saline (PBS, pH 7.4) to the flask. Rotate the flask at atmospheric pressure for 1 hour.

    • Self-Validation Checkpoint: The solution should transition from a clear buffer to an opalescent, slightly bluish colloidal suspension (Tyndall effect). The presence of large, visible aggregates indicates failed micellization.

  • Size Reduction (Optional): Probe sonicate the suspension on ice for 3 minutes (10 seconds ON, 5 seconds OFF, 30% amplitude) to narrow the size distribution and reduce the PDI.

  • Purification: Centrifuge the micelle suspension at 10,000 rpm for 10 minutes at 4°C to pellet any unencapsulated, precipitated drug. Filter the supernatant through a 0.22 µm PES syringe filter to ensure sterility and remove micro-aggregates[4].

Protocol II: CMC Determination via Pyrene Fluorescence

Causality of Method Selection: Pyrene is a highly hydrophobic fluorescent probe. In an aqueous environment, its excitation spectrum shows a distinct peak at 335 nm. When micelles form (above the CMC), pyrene partitions into the hydrophobic cholesterol core, causing the excitation peak to shift to 338 nm. The ratio of fluorescence intensities (


) sharply increases at the CMC[2].
Step-by-Step Methodology
  • Prepare a pyrene stock solution in acetone (

    
     M).
    
  • Add 10 µL of the pyrene stock to a series of dark glass vials. Allow the acetone to evaporate completely in the dark.

  • Prepare a serial dilution of mPEG-Chol 2000 in deionized water ranging from 0.0001 mg/mL to 1.0 mg/mL.

  • Add 5 mL of each polymer dilution to the pyrene-coated vials. The final pyrene concentration will be

    
     M, which is optimal as it shows no artificial influence on the CMC value[5].
    
  • Equilibrate the vials in a shaking incubator at 25°C in the dark for 24 hours to ensure complete partitioning of pyrene into the micellar cores.

  • Measure the excitation spectra (Emission wavelength = 390 nm; Excitation scan = 300–360 nm) using a fluorescence spectrophotometer[2].

  • Data Analysis: Plot the intensity ratio (

    
    ) against the logarithm of the polymer concentration (log C). The CMC is identified as the concentration at the crossover point of the two tangents where the ratio sharply increases.
    

Protocol III: Quantification of Drug Loading (DL%) and Encapsulation Efficiency (EE%)

To validate the carrier's capacity, the encapsulated drug must be extracted and quantified.

Step-by-Step Methodology
  • Lyophilize exactly 1 mL of the purified micelle suspension to obtain the total weight of the drug-loaded micelles.

  • Dissolve 1 mg of the lyophilized powder in 10 mL of Dimethylformamide (DMF) or Methanol.

    • Rationale: The organic solvent completely disrupts the micelle structure, releasing all encapsulated drug into the solution for accurate measurement[2].

  • Quantify the drug concentration using HPLC or UV-Vis spectrophotometry against a pre-established standard curve of the free drug.

  • Calculate EE% and DL% using the following formulas[2]:

    • EE% =

      
      
      
    • DL% =

      
      
      

Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Visible precipitation during hydration Drug loading exceeds the thermodynamic capacity of the cholesterol core.Decrease the initial drug-to-polymer ratio (e.g., from 1:10 down to 1:20 or 1:40)[1].
High PDI (>0.3) via DLS Incomplete hydration or uneven lipid film thickness during evaporation.Extend hydration time; ensure rotary evaporation is performed at a slow, steady rotation speed to form a uniform film.
Low Encapsulation Efficiency (<50%) Drug partitioning into the aqueous phase or premature precipitation during film formation.Switch to a less polar hydration medium initially, or utilize the dialysis method instead of thin-film hydration[2].

References

1.2 - NIH.gov 2.6 - ResearchGate 3.4 - Google Patents 4.1 - MDPI 5.5 - Wikimedia Commons (Royal Society) 6.3 - ACS Publications

Sources

Solvent evaporation method for Cls-mPEG(2000) nanoparticles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Fabrication of Cls-mPEG(2000) Nanoparticles via the Solvent Evaporation Method: A Guide for Drug Delivery System Development

Abstract: This document provides a comprehensive guide for the formulation of nanoparticles using Cholesterol-conjugated methoxy Poly(ethylene glycol) (Cls-mPEG(2000)) via the single emulsion-solvent evaporation technique. This method is highly valued for its simplicity and efficacy in encapsulating lipophilic compounds.[1][2] We will delve into the mechanistic principles of nanoparticle self-assembly, detail the critical parameters that govern particle characteristics, and provide validated, step-by-step protocols for synthesis and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage PEGylated nanoparticles for advanced therapeutic applications.

Introduction: The Rationale for PEGylated Nanoparticles

Nanoparticles have emerged as a transformative platform in drug delivery, offering advantages such as enhanced stability, controlled release, and the ability to deliver both hydrophilic and hydrophobic molecules.[3] Among the various materials used for nanoparticle construction, PEGylated lipids like Cls-mPEG(2000) are of particular interest. Cls-mPEG(2000) is an amphiphilic polymer-lipid conjugate, where a hydrophobic cholesterol anchor is attached to a hydrophilic methoxy Poly(ethylene glycol) chain with a molecular weight of approximately 2000 Da.[4]

The incorporation of the PEG chain onto the nanoparticle surface creates a hydrophilic shield. This "stealth" characteristic reduces opsonization (the process of immune proteins marking particles for clearance), thereby inhibiting recognition by the mononuclear phagocyte system and extending the nanoparticle's circulation time in the bloodstream.[5][6] This prolonged circulation is critical for enhancing the probability of the nanoparticle reaching its intended therapeutic target. The solvent evaporation method is an ideal technique for formulating such nanoparticles from preformed polymers, involving the emulsification of a polymer-containing organic phase in an aqueous phase, followed by the removal of the organic solvent.[1][7][8]

Mechanism of Nanoparticle Formation

The formation of Cls-mPEG(2000) nanoparticles by solvent evaporation is a thermodynamically driven self-assembly process. The mechanism can be understood in three primary stages:

  • Emulsification: The process begins by dissolving the amphiphilic Cls-mPEG(2000) and any lipophilic cargo in a volatile, water-immiscible organic solvent (the "oil" phase). This organic phase is then dispersed into an aqueous phase (the "water" phase) under high-energy input, typically from sonication or high-speed homogenization.[7][9] This energy breaks the organic phase into nano-sized droplets, creating an oil-in-water (o/w) emulsion. The Cls-mPEG(2000) molecules orient themselves at the oil-water interface, with the hydrophobic cholesterol tails remaining in the organic droplet and the hydrophilic PEG chains extending into the surrounding aqueous medium, acting as a stabilizer for the emulsion.

  • Solvent Diffusion & Evaporation: The organic solvent is subsequently removed from the emulsion, typically by continuous stirring at room temperature or under reduced pressure.[8][10] As the volatile organic solvent evaporates, the Cls-mPEG(2000) molecules within the shrinking nanodroplets are forced into close proximity.

  • Nanoprecipitation & Solidification: Once a critical concentration is reached, the Cls-mPEG(2000) precipitates and self-assembles into a stable, solid nanoparticle core. The final nanoparticles are left suspended in the aqueous phase, stabilized by the dense layer of hydrophilic PEG chains on their surface.[11]

Caption: Mechanism of Cls-mPEG(2000) nanoparticle formation.

Critical Parameters and Optimization

The physicochemical properties of the final nanoparticles—such as size, polydispersity, and stability—are highly dependent on several key formulation and process parameters.[9][12] Understanding and controlling these variables is essential for reproducible manufacturing.

Parameter Variable Influence on Nanoparticle Properties Causality & Rationale
Organic Phase Solvent ChoiceAffects evaporation rate and polymer solubility.Solvents with high volatility (e.g., dichloromethane, acetone) are preferred for rapid removal, but must fully dissolve the Cls-mPEG(2000).[13]
Polymer ConcentrationHigher concentration generally leads to larger particle sizes.[9][14]Increased viscosity of the organic phase results in larger initial emulsion droplets, which solidify into larger nanoparticles.
Aqueous Phase O/W Volume RatioAffects emulsion stability and solvent diffusion gradient.A larger aqueous phase volume can facilitate more efficient diffusion and evaporation of the organic solvent, potentially leading to smaller particles.[9]
Surfactant Conc.Affects droplet size and stability.Cls-mPEG(2000) has surfactant properties. However, an additional surfactant (e.g., PVA, Poloxamer) can be used to further reduce interfacial tension, leading to smaller, more stable emulsion droplets and final nanoparticles.[12]
Process Emulsification MethodDetermines energy input for droplet formation.High-energy methods like probe sonication are very effective at creating small nanodroplets, leading to smaller final nanoparticles compared to lower-energy methods like magnetic stirring.[8]
Energy Input (Power/Time)Higher energy input generally produces smaller particles.More energy leads to finer dispersion of the organic phase and the formation of smaller initial emulsion droplets.[15]
Evaporation RateAffects the speed of polymer precipitation.A slow, controlled evaporation rate allows for more ordered self-assembly and can result in more uniform, monodisperse nanoparticles.[11] Rapid evaporation can sometimes trap solvent or lead to irregular shapes.

Experimental Protocols

Protocol: Preparation of Cls-mPEG(2000) Nanoparticles

This protocol describes the preparation of blank Cls-mPEG(2000) nanoparticles. A lipophilic drug can be co-dissolved with the polymer in Step 2 to create a drug-loaded formulation.

Materials & Equipment:

  • Cls-mPEG(2000)

  • Dichloromethane (DCM), HPLC grade

  • Deionized (DI) water or Phosphate Buffered Saline (PBS)

  • Probe sonicator

  • Magnetic stirrer and stir bar

  • Glass beakers and vials

  • Syringe and needle

  • Rotary evaporator (optional, for faster solvent removal)

  • Centrifuge for purification

Workflow Diagram:

G A 1. Prepare Organic Phase Dissolve 20 mg Cls-mPEG(2000) in 2 mL DCM C 3. Emulsification Add organic phase to aqueous phase under probe sonication A->C B 2. Prepare Aqueous Phase 20 mL DI Water in a beaker with stir bar B->C D 4. Solvent Evaporation Stir emulsion at 500 rpm for 4 hours at RT C->D E 5. Purification Centrifuge to pellet large aggregates, collect supernatant containing NPs D->E

Caption: Workflow for Cls-mPEG(2000) nanoparticle synthesis.

Step-by-Step Procedure:

  • Preparation of the Aqueous Phase:

    • Add 20 mL of DI water to a 50 mL glass beaker.

    • Place a small magnetic stir bar in the beaker and place it in an ice bath on a magnetic stir plate. The ice bath helps to dissipate heat generated during sonication.

  • Preparation of the Organic Phase:

    • In a separate glass vial, weigh 20 mg of Cls-mPEG(2000).

    • Add 2 mL of dichloromethane (DCM) and vortex until the polymer is completely dissolved.

  • Emulsification:

    • Turn on the magnetic stirrer for the aqueous phase to a moderate speed (~500 rpm).

    • Immerse the tip of the probe sonicator into the aqueous phase, ensuring it does not touch the sides or bottom of the beaker.

    • Using a syringe, add the organic phase dropwise to the stirring aqueous phase over ~1 minute while the sonicator is active.

    • Set the sonicator to 40% amplitude and process the mixture for 3 minutes in pulsed mode (e.g., 10 seconds ON, 5 seconds OFF) to form a milky-white emulsion.

  • Solvent Evaporation:

    • Remove the beaker from the ice bath and leave it on the magnetic stirrer (uncovered) in a fume hood.

    • Allow the emulsion to stir at a constant speed (~500 rpm) for at least 4 hours at room temperature to ensure complete evaporation of the DCM. The solution should become slightly translucent as the solvent evaporates.

  • Purification and Storage:

    • Transfer the nanoparticle suspension to a centrifuge tube.

    • Centrifuge at a low speed (e.g., 3,000 rpm for 5 minutes) to pellet any large aggregates or non-incorporated material.[16]

    • Carefully collect the supernatant, which contains the purified nanoparticle suspension.

    • Store the final suspension at 4°C. For long-term storage, lyophilization may be considered.

Protocol: Nanoparticle Characterization

A. Size, Polydispersity Index (PDI), and Zeta Potential

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Protocol:

    • Dilute the nanoparticle suspension (e.g., 1:100) in filtered (0.22 µm) DI water or 10 mM NaCl solution to achieve a count rate between 100-500 kcps.[17]

    • Transfer the diluted sample to a clean cuvette.

    • For size and PDI, perform the measurement at 25°C. Report the Z-average diameter (nm) and PDI.

    • For Zeta Potential, use a folded capillary cell and report the average value in millivolts (mV).

  • Expected Results: For this formulation, expect a hydrodynamic diameter between 80-200 nm, a PDI below 0.2 (indicating a monodisperse population), and a slightly negative zeta potential.[18]

B. Morphology by Transmission Electron Microscopy (TEM)

  • Protocol:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow it to sit for 1-2 minutes.

    • Wick away the excess fluid using filter paper.

    • (Optional) Apply a drop of negative stain (e.g., 1% uranyl acetate) for 1 minute, then wick away the excess.

    • Allow the grid to air-dry completely before imaging under the TEM.[19][20]

  • Expected Results: TEM should reveal spherical nanoparticles and corroborate the size determined by DLS (note: TEM measures the core size of dehydrated particles, which is typically smaller than the hydrodynamic size from DLS).[17]

Troubleshooting Common Issues

Problem Possible Cause(s) Recommended Solution(s)
Large Particle Size (>300 nm) or High PDI (>0.3) Insufficient sonication energy or time. Polymer concentration is too high. Inefficient solvent evaporation.Increase sonication power/duration. Decrease the initial concentration of Cls-mPEG(2000). Ensure continuous, adequate stirring during evaporation.
Visible Aggregates or Precipitation Poor colloidal stability. Incomplete solvent removal causing particle fusion.Check the zeta potential; if close to zero, stability is low. Consider adding a co-stabilizer. Increase the evaporation time or use a rotary evaporator for more efficient solvent removal.
Low Nanoparticle Yield Inefficient emulsification. Nanoparticles are lost during purification.Optimize the addition rate of the organic phase. Use a lower centrifugation speed or consider purification by dialysis instead of centrifugation.
Sticky White Residue on Beaker Polymer precipitation before nanoparticle formation.This can happen if the organic solvent is not miscible enough or if a stabilizer is needed. Ensure proper solvent choice and consider adding a surfactant to the aqueous phase.[21]

References

  • Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology. (2016). PMC. [Link]

  • The Design of Nanoparticles Obtained by Solvent Evaporation: A Comprehensive Study. (2003). Langmuir. [Link]

  • Preparation and characterisation of nanoparticles containing ketoprofen and acrylic polymers prepared by emulsion solvent evaporation method. (2011). Taylor & Francis Online. [Link]

  • Hollow polymeric (PLGA) nano capsules synthesized using solvent emulsion evaporation method for enhanced drug encapsulation and. (2014). Materials Research Express. [Link]

  • Polymeric Core-Shell Nanoparticles Prepared by Spontaneous Emulsification Solvent Evaporation and Functionalized by the Layer-by-Layer Method. (2020). MDPI. [Link]

  • Spontaneous formation of polymer nanoparticles by good-solvent evaporation as a nonequilibrium process. (2005). AIP Publishing. [Link]

  • PLGA micro/nanosphere synthesis by droplet microfluidic solvent evaporation and extraction approaches. (2010). Lab on a Chip. [Link]

  • The synthesis of PLGA NPs by solvent-evaporation method. (2017). ResearchGate. [Link]

  • Formation of organic nanoparticles by solvent evaporation within porous polymeric materials. (2011). RSC Publishing. [Link]

  • The Design of Nanoparticles Obtained by Solvent Evaporation: A Comprehensive Study. (2003). ResearchGate. [Link]

  • Recent Advances in the Emulsion Solvent Evaporation Technique for the Preparation of Nanoparticles and Nanocapsules. (2013). Springer. [Link]

  • Solvent effect in the synthesis of hydrophobic drug-loaded polymer nanoparticles. (2016). PMC. [Link]

  • PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions. (2014). RSC Advances. [Link]

  • Gold Nanoparticles Stabilized with MPEG-Grafted Poly(l-lysine): in Vitro and in Vivo Evaluation of a Potential Theranostic Agent. (2014). PMC. [Link]

  • Gold Nanoparticles Stabilized with MPEG-Grafted Poly(l-lysine): in Vitro and in Vivo Evaluation of a Potential Theranostic Agent. (2014). ACS Publications. [Link]

  • Troubleshooting and common issues. (2020). Linari Nanotech. [Link]

  • Influence of Solvent Evaporation Technique Parameters on Diameter of Submicron Lamivudine-Poly-ε-Caprolactone Conjugate Particles. (2019). MDPI. [Link]

  • Quantification of the PEGylated Gold Nanoparticles Protein Corona. Influence on Nanoparticle Size and Surface Chemistry. (2019). MDPI. [Link]

  • Solvent Emulsification Evaporation and Solvent Emulsification Diffusion Techniques for Nanoparticles. OUCI. [Link]

  • Single Emulsion-Solvent Evaporation Technique and Modifications for the Preparation of Pharmaceutical Polymeric Nanoparticles. (2012). PubMed. [Link]

  • Solvent evaporation method of preparation of nanoparticle and in-vitro drug release study of Methylphenidate Hydrochloride. (2022). ScienceScholar. [Link]

  • Teaching Note 3 - Emulsification and Solvent Evaporation. Scribd. [Link]

  • Challenges in Development of Nanoparticle-Based Therapeutics. (2013). PMC. [Link]

  • PEG Lipids: Enhancing Drug Delivery and Therapeutic Efficacy. (2024). AxisPharm. [Link]

  • PEGylated lipids. DC Chemicals. [Link]

  • Why am I getting a white residue during PLGA Nanoparticle formation?. (2018). ResearchGate. [Link]

  • Evaporation-triggered nanoprecipitation for PLGA nanoparticle formation using a spinning-disc system. (2021). International Journal of Pharmaceutics. [Link]

  • Effect of PEG2000 on drug delivery characterization from solid lipid nanoparticles. (2006). PubMed. [Link]

  • Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo. (2023). PubMed. [Link]

  • DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation. (2025). Current Drug Delivery. [Link]

  • Strategies to Ensure the Purity of PEGylated Lipids in Lipid Nanoparticles. Avanti Polar Lipids. [Link]

  • PEG in Lipid Nanoparticle (LNP) Formulations: Addressing Challenges. (2024). Helix Biotech. [Link]

  • Compositions and methods for the manufacture of lipid nanoparticles. (2016).
  • Fast and scalable lipid nanoparticle formulation of niclosamide (nano NCM) effectively inhibits SARS-CoV-2 replication. (2020). bioRxiv. [Link]

Sources

Application Note: Surface Modification of Liposomes with Cholesterol-PEG 2000

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the methodologies for incorporating Cholesterol-PEG 2000 (Chol-PEG 2k) into liposomal bilayers. Unlike the standard phospholipid-PEG anchors (e.g., DSPE-PEG), Cholesterol-PEG utilizes the sterol backbone for membrane insertion. This offers unique advantages in exchangeable PEGylation , allowing for the design of "sheddable" stealth coatings that facilitate prolonged circulation followed by enhanced cellular uptake.

This document covers two primary workflows:

  • Pre-Insertion (Thin Film Hydration): For de novo formulation of stable stealth liposomes.

  • Post-Insertion (SPIT): For modifying pre-formed liposomes, ideal for heat-sensitive payloads or rapid screening of surface densities.

Scientific Rationale & Mechanism

The "Stealth" Effect

The primary goal of surface modification with Polyethylene Glycol (PEG) is to create a steric barrier. This hydration layer prevents the adsorption of serum proteins (opsonins) such as immunoglobulins and complement factors. Without this barrier, opsonized liposomes are rapidly recognized by the Mononuclear Phagocyte System (MPS) and cleared by the liver and spleen.

The Anchor Dilemma: Chol-PEG vs. DSPE-PEG

The choice of anchor defines the liposome's in vivo fate.

  • DSPE-PEG (Phospholipid Anchor): The industry gold standard (e.g., Doxil®). The dual acyl chains interdigitate deeply into the bilayer, providing a highly stable anchor that remains during circulation.

  • Cholesterol-PEG (Sterol Anchor): The cholesterol moiety anchors via hydrophobic interaction with the phospholipid tails. Crucially, this anchor is less stable than DSPE. Under shear stress or upon interaction with cell membranes, Chol-PEG can "shed" or exchange out of the liposome. This is advantageous for drug delivery systems that require the PEG layer to detach at the target site to permit membrane fusion and payload release [1, 2].

Mechanism Visualization

The following diagram illustrates the steric repulsion mechanism and the structural difference of the anchor.

StealthMechanism cluster_0 Blood Stream Environment cluster_1 Liposome Surface Opsonins Serum Opsonins (IgG, C3b) Macrophage RES Macrophage (Kupffer Cell) Opsonins->Macrophage Triggers Phagocytosis (If adsorbed) PEG_Layer PEG Hydration Cloud (Steric Barrier) Opsonins->PEG_Layer Repelled by Steric Hindrance Liposome Lipid Bilayer PEG_Layer->Macrophage Prevents Recognition Chol_Anchor Cholesterol Anchor (Hydrophobic) Chol_Anchor->Liposome Inserts via Hydrophobic Effect Chol_Anchor->PEG_Layer Covalent Link

Figure 1: Mechanism of steric stabilization. The PEG cloud prevents opsonin adsorption, thereby blocking macrophage recognition. The cholesterol anchor secures the PEG to the bilayer.

Materials & Formulation Parameters

Lipid Selection
  • Bulk Lipid: Hydrogenated Soy Phosphatidylcholine (HSPC) or DSPC. High transition temperature (

    
    ) lipids are preferred to retain the cholesterol anchor effectively.
    
  • Stabilizer: Cholesterol (Standard).

  • Surface Modifier: Cholesterol-PEG 2000 (Avanti Polar Lipids or NOF Corp).

    • Note: PEG MW 2000 is the optimal balance between flexibility and steric coverage.

Molar Ratios

The concentration of Chol-PEG is critical.

  • < 2 mol%: Insufficient coverage (Mushroom regime).

  • 3 - 6 mol%: Optimal steric stabilization (Brush regime).

  • > 7-10 mol%: Risk of micelle formation or bilayer destabilization due to the bulky headgroup [3].

Recommended Formulation (Molar Ratio): HSPC : Cholesterol : Chol-PEG 2000


55 : 40 : 5

Protocol A: Pre-Insertion (Thin Film Hydration)

Best for: De novo synthesis, maximizing encapsulation efficiency of hydrophilic drugs.

Step-by-Step Methodology
  • Solvent Dissolution:

    • Dissolve HSPC, Cholesterol, and Chol-PEG 2000 in a mixture of Chloroform:Methanol (2:1 v/v) .

    • Why: Cholesterol and Chol-PEG have different solubilities. Methanol ensures the PEG moiety does not precipitate, ensuring a homogeneous molecular mix before drying.

  • Film Formation:

    • Transfer to a round-bottom flask.

    • Evaporate solvent using a rotary evaporator at 40°C under reduced pressure.

    • Critical: Continue drying under high vacuum (desiccator) for at least 4 hours (or overnight) to remove trace chloroform, which destabilizes bilayers.

  • Hydration:

    • Add aqueous buffer (e.g., PBS pH 7.4 or Ammonium Sulfate for remote loading).

    • Hydrate at 60°C - 65°C (Must be

      
       of HSPC).
      
    • Agitate vigorously for 30-60 minutes.

    • Result: Large Multilamellar Vesicles (MLVs).

  • Downsizing (Extrusion):

    • Pass the MLVs through polycarbonate filters (starting at 400nm, finishing at 100nm) using a high-pressure extruder.

    • Maintain temperature at 60°C throughout extrusion.

    • Outcome: Unilamellar vesicles (LUVs) with Chol-PEG distributed symmetrically on inner and outer leaflets.

Protocol B: Post-Insertion (SPIT)

Best for: Ligand attachment, modifying pre-manufactured liposomes, or when the payload is heat-sensitive (short heat exposure).

Scientific Principle

This method relies on the thermodynamic drive of amphiphiles (Chol-PEG) to leave a high-curvature micelle environment and insert into the more favorable planar liposome bilayer. The temperature must exceed the lipid's


 to create defects in the bilayer where the anchor can insert [4].
Step-by-Step Methodology
  • Preparation of Pre-formed Liposomes:

    • Prepare standard liposomes (e.g., HSPC:Chol 55:45) via Protocol A, but omit the Chol-PEG.

    • Ensure concentration is known (e.g., 10 mM total lipid).

  • Preparation of Chol-PEG Micelles:

    • Dissolve Chol-PEG 2000 in aqueous buffer.

    • Concentration must be above the Critical Micelle Concentration (CMC) .

    • Ref: CMC for Chol-PEG 2000 is approx 0.5 - 1.0 µM [5]. A working solution of 10 mg/mL is standard.

  • Incubation (The Insertion Step):

    • Mix the pre-formed liposomes with the Chol-PEG micelles at the desired molar ratio (e.g., 5 mol% relative to total lipid).

    • Incubate at 60°C for 30-60 minutes .

    • Note: If using low

      
       lipids (like EPC), 37°C is sufficient, but insertion is slower.
      
  • Purification (Critical):

    • Uninserted Chol-PEG micelles must be removed to prevent them from acting as surfactants that lyse cells or destabilize the formulation.

    • Method: Size Exclusion Chromatography (Sepharose CL-4B) or Dialysis (100k MWCO).

    • Validation: Micelles are <20nm; Liposomes are ~100nm. Separation is efficient.

Workflow Visualization

PostInsertion Micelles Chol-PEG Micelles (High Curvature Energy) Incubation Incubation (Temp > Tm, ~60°C, 1 hr) Micelles->Incubation Liposomes Pre-formed Liposomes (Plain Surface) Liposomes->Incubation Equilibrium Insertion Equilibrium (Thermodynamic Drive) Incubation->Equilibrium Purification Dialysis / SEC (Remove free micelles) Equilibrium->Purification Mixture FinalProduct Stealth Liposomes (Outer Leaflet Modified) Purification->FinalProduct Purified

Figure 2: The Post-Insertion Workflow. Heat energy overcomes the activation barrier, allowing Chol-PEG to transfer from micelles to the liposome bilayer.

Characterization & Quality Control

To ensure successful modification, compare the "Plain" vs. "PEGylated" liposomes using these metrics.

ParameterMethodExpected Change (Plain

PEGylated)
Hydrodynamic Diameter DLS (Dynamic Light Scattering)Increase of 5 - 10 nm . (PEG 2000 layer thickness is approx 3-5nm).
Zeta Potential ELS (Electrophoretic Light Scattering)Shift towards Neutral . (e.g., if Plain is -20mV, PEGylated will be -2 to -5mV due to charge shielding).
Morphology Cryo-TEMPresence of a "halo" around the bilayer (visible in high-res Cryo-TEM).
PEG Content HPLC (ELSD detector) or Colorimetric AssayQuantification of Chol-PEG peak relative to Cholesterol.
In Vitro Stability Dialysis in Serum (37°C)Chol-PEG may show faster release (10-20% loss in 24h) compared to DSPE-PEG (<5% loss).

Troubleshooting

  • Problem: Liposome aggregation during post-insertion.

    • Cause: Temperature too close to

      
       causing phase separation, or ionic strength too high.
      
    • Solution: Increase temperature by 5°C; ensure buffer is standard PBS.

  • Problem: Low PEGylation efficiency.

    • Cause: Incubation time too short or Chol-PEG micelles were below CMC during mixing.

    • Solution: Ensure Chol-PEG stock is concentrated (e.g., >5 mg/mL) before adding to liposomes.

  • Problem: Rapid drug leakage.

    • Cause: High concentration of Chol-PEG (>10 mol%) disrupting the bilayer packing.

    • Solution: Reduce Chol-PEG to 3-5 mol%.

References

  • Mechanism of Steric Stabilization: Lasic, D. D., & Martin, F. J. (1995). Stealth Liposomes. CRC Press.

  • Cholesterol-PEG vs DSPE-PEG Anchoring: Parr, M. J., et al. (1994).[1] Factors observing the retention of poly(ethylene glycol) derivatives of palmitoyloleoylphosphatidylethanolamine and cholesterol in liposomes. Biochimica et Biophysica Acta (BBA).

  • Critical Concentrations & Regimes: Avanti Polar Lipids. (n.d.). PEG-Lipid Conjugates Application Note.

  • Post-Insertion Methodology (SPIT): Moreira, J. N., et al. (2002). Use of the post-insertion technique to introduce polyethylene glycol-chelator lipids into pre-formed liposomes.[2][3][4] Pharmaceutical Research.

  • CMC of PEG-Lipids: Johnsson, M., & Edwards, K. (2003). Liposomes, disks, and spherical micelles: aggregate structure in mixtures of gel phase phosphatidylcholines and poly(ethylene glycol)-phospholipids. Biophysical Journal.

Sources

Application Note: Advanced Encapsulation of Hydrophobic Therapeutics using Cls-mPEG(2000) Micelles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Nanomedicine Researchers, and Drug Delivery Professionals.

Introduction & Mechanistic Overview

Cholesterol-poly(ethylene glycol) methyl ether 2000 (Cls-mPEG(2000), also referred to as mPEG-Chol) is a highly efficient, biocompatible amphiphilic polymer engineered for the solubilization and targeted delivery of lipophilic active pharmaceutical ingredients (APIs)[1].

As formulation scientists, we frequently encounter the "brick dust" problem: promising hydrophobic drugs that fail in vivo due to poor aqueous solubility. Cls-mPEG(2000) circumvents this through thermodynamically driven self-assembly[2].

The Causality of Polymer Design:

  • The Cholesterol Core: Unlike flexible aliphatic lipid tails, cholesterol possesses a rigid, planar steroidal ring system. This architecture provides enhanced hydrophobic interactions and van der Waals forces with aromatic or highly lipophilic drugs (e.g., Docetaxel, Curcumin), significantly increasing Drug Loading (DL) capacity and preventing premature drug leakage[2][3].

  • The mPEG(2000) Corona: The 2 kDa PEG chain acts as a hydrophilic steric shield. Upon hydration, the PEG chains extend into the aqueous phase, creating a dense hydration layer. This prevents micelle aggregation, minimizes opsonin protein binding in the bloodstream, and facilitates tumor accumulation via the Enhanced Permeability and Retention (EPR) effect[2][4].

  • Thermodynamics of Self-Assembly: When the concentration of Cls-mPEG(2000) exceeds its Critical Micelle Concentration (CMC, typically ~6 μM), the system's free energy dictates that the hydrophobic cholesterol segments partition away from water, spontaneously forming core-shell micelles with an average diameter of 10–30 nm[3][5].

Experimental Protocol: Thin-Film Hydration & Solvent Evaporation

This methodology outlines the standard preparation of drug-loaded Cls-mPEG(2000) micelles. To ensure a self-validating system , specific Quality Control (QC) checkpoints are embedded within the workflow.

Materials Required
  • Polymer: Cls-mPEG(2000) (MW ~2400 g/mol ).

  • API: Hydrophobic model drug (e.g., Docetaxel, Curcumin)[2][3].

  • Solvents: Chloroform and Methanol (HPLC grade).

  • Aqueous Phase: Phosphate-Buffered Saline (PBS, pH 7.4) or Ultrapure Water.

Step-by-Step Methodology

Step 1: Co-dissolution Dissolve 50 mg of Cls-mPEG(2000) and 5 mg of the hydrophobic drug in 5 mL of a Chloroform/Methanol mixture (2:1 v/v) in a round-bottom flask.

  • Mechanistic Insight: The co-solvent system is critical. Chloroform dissolves the lipophilic cholesterol and drug, while methanol ensures the hydrophilic PEG chains are fully solvated. This prevents premature phase separation.

Step 2: Desolvation & Thin-Film Formation Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (150 mbar) at 40°C for 30–45 minutes, followed by high vacuum drying overnight.

  • Mechanistic Insight: Gradual solvent removal forces the polymer and drug into a homogenous, solid-state lipidic matrix. The overnight vacuum ensures no residual organic solvent disrupts the delicate hydrophobic interactions during the subsequent self-assembly phase.

Step 3: Hydration & Self-Assembly Hydrate the dried film with 5 mL of pre-warmed PBS (60°C). Agitate via orbital shaking (150 rpm) for 1 hour.

  • Mechanistic Insight: Hydration must occur above the phase transition temperature of the lipidic core. This provides the kinetic energy required for the polymer chains to mobilize and self-assemble into micelles, sequestering the drug within the cholesterol core[2][6].

  • Validation Checkpoint 1: The solution should transition from clear (buffer) to slightly opalescent. Large visible aggregates indicate failed encapsulation.

Step 4: Size Reduction (Sonication) Subject the dispersion to probe sonication (100W, 3 minutes, 1s ON / 1s OFF pulse) in an ice bath.

  • Mechanistic Insight: Sonication introduces shear forces that break down multilamellar or aggregated structures into uniform, monodisperse micelles. The ice bath prevents thermal degradation of the API.

Step 5: Purification Centrifuge the micellar suspension at 10,000 × g for 10 minutes. Alternatively, dialyze against PBS (MWCO 3.5 kDa) for 24 hours.

  • Mechanistic Insight: Free hydrophobic drugs are insoluble in water and will precipitate. Centrifugation pellets this free drug, ensuring that subsequent Encapsulation Efficiency (EE) calculations reflect only the micelle-bound API[3].

Step 6: Lyophilization (Optional) Add a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry the purified micelles for long-term stability.

Workflow Visualization

Workflow A 1. Co-dissolution (Drug + Polymer) B 2. Solvent Evaporation (Thin Film) A->B Vacuum 40°C C 3. Hydration (Self-Assembly) B->C PBS 60°C D 4. Sonication (Size Reduction) C->D Shear Force E 5. Centrifugation (Purification) D->E Remove Free Drug

Workflow of Cls-mPEG(2000) micelle preparation via thin-film hydration.

Quantitative Data & Quality Control Metrics

A robust formulation must be analytically validated. The table below summarizes the expected physicochemical parameters for Cls-mPEG(2000) micelles encapsulating common hydrophobic drugs, derived from validated peer-reviewed literature[2][3][5].

Physicochemical ParameterDocetaxel-Loaded MicellesCurcumin-Loaded MicellesPrimary Analytical Method
Particle Size (nm) 13.76 ± 0.6820 – 25Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.213 ± 0.006< 0.25Dynamic Light Scattering (DLS)
Zeta Potential (mV) Near Neutral (~0 to -2)Near NeutralElectrophoretic Light Scattering
Critical Micelle Conc. (CMC) ~5 - 10 μg/mL~6 μMPyrene Fluorescence Probe
Encapsulation Efficiency (EE) 97.6%~88.0%HPLC (post-micelle disruption)
Drug Loading (DL) 4.76%~9.0%HPLC (post-micelle disruption)

Validation Logic: If the PDI exceeds 0.300, the sonication step was likely insufficient, or the drug-to-polymer ratio exceeded the thermodynamic capacity of the cholesterol core, leading to secondary aggregate formation. If EE% is unusually low, verify that the hydration temperature exceeded the lipid phase transition temperature.

Pharmacokinetic & Cellular Delivery Pathway

Once administered intravenously, Cls-mPEG(2000) micelles leverage their stealth PEG corona to evade the reticuloendothelial system (RES). The rigid cholesterol core prevents burst release in the bloodstream[3][5]. Upon reaching the target tissue (e.g., a tumor), the micelles undergo endocytosis, where the acidic environment of the endolysosome accelerates micelle dissociation and subsequent drug release into the cytosol[5].

Pathway Blood Systemic Circulation (PEG Steric Shielding) Tumor Tumor Microenvironment (EPR Effect Accumulation) Blood->Tumor Cell Target Cell (Endocytosis) Tumor->Cell Endo Endosome/Lysosome (Acidic pH / Enzymes) Cell->Endo Release Cytosolic Drug Release (Therapeutic Action) Endo->Release

Pharmacokinetic pathway of Cls-mPEG(2000) micelles from circulation to intracellular release.

References

  • Title: Self-assembled methoxy poly(ethylene glycol)-cholesterol micelles for hydrophobic drug delivery Source: PubMed (nih.gov) URL: [Link]

  • Title: Amphiphilic Poly(ethylene glycol)-Cholesterol Conjugate: Stable Micellar Formulation for Efficient Loading and Effective Intracellular Delivery of Curcumin Source: PubMed (nih.gov) URL: [Link]

  • Title: Self-assembled micelles based on pH-sensitive PAE-g-MPEG-cholesterol block copolymer for anticancer drug delivery Source: PubMed (nih.gov) URL: [Link]

  • Title: Encapsulation of vinorelbine into cholesterolpolyethylene glycol coated vesicles: drug loading and pharmacokinetic studies Source: Ovid (ovid.com) URL: [Link]

  • Title: Competition of Charge-Mediated and Specific Binding by Peptide-Tagged Cationic Liposome–DNA Nanoparticles In Vitro and In Vivo Source: PubMed Central (nih.gov) URL: [Link]

Sources

Cls-mPEG(2000) formulation for doxorubicin delivery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Doxorubicin Delivery using CLS-mPEG(2000) Anchored Liposomes

Executive Summary & Rationale

This guide details the formulation of Doxorubicin (DOX) liposomes utilizing CLS-mPEG(2000) (Cholesterol-PEG 2000) as the steric stabilizer. While the clinical standard (Doxil®) utilizes DSPE-PEG to prolong circulation, CLS-mPEG serves as an alternative bilayer anchor.

Why CLS-mPEG? Unlike phospholipid-anchored PEG (DSPE-PEG), which requires insertion into the lipid backbone, CLS-mPEG anchors via the cholesterol moiety. This offers distinct advantages:

  • Bilayer Fluidity Modulation: The cholesterol anchor integrates deeply into the hydrophobic core, contributing to membrane rigidity while providing the steric shield.

  • Shedding Kinetics: Cholesterol-anchored PEGs often exhibit different desorption rates compared to phospholipid-anchors, potentially altering the "stealth" half-life and cellular uptake profiles.

  • Cost-Effectiveness: Synthetic routes for Chol-PEG are often more scalable than asymmetric phospholipid-PEG synthesis.

This protocol utilizes the Ammonium Sulfate Gradient (Remote Loading) method, ensuring encapsulation efficiencies (EE) exceeding 90%, far superior to passive entrapment.

Mechanistic Principles

The CLS-mPEG Anchor

CLS-mPEG(2000) consists of a hydrophobic cholesterol domain linked to a hydrophilic polyethylene glycol (2000 Da) chain. In the liposome, the cholesterol moiety aligns with the phospholipid acyl chains, while the PEG chain extends into the aqueous phase, forming a hydration shell that inhibits opsonization (immune clearance).

Transmembrane Ammonium Sulfate Gradient (Remote Loading)

Doxorubicin is an amphipathic weak base. The remote loading mechanism acts as a "chemical battery":

  • Liposomes are formed with a high concentration of

    
     inside.
    
  • The external buffer is exchanged, creating a gradient (

    
    ).
    
  • Neutral ammonia (

    
    ) permeates out of the liposome, leaving protons (
    
    
    
    ) behind, lowering the internal pH.
  • Neutral Doxorubicin diffuses into the liposome.

  • Inside the acidic core, DOX is protonated (

    
    ) and forms an insoluble sulfate salt [
    
    
    
    ] which precipitates, locking the drug inside.

Experimental Workflow Visualization

The following diagram illustrates the critical path from lipid film formation to purified drug product.

G Start Lipid Dissolution (HSPC + Chol + CLS-mPEG) Film Thin Film Formation (Rotary Evap, 45°C) Start->Film Solvent Removal Hydration Hydration (250 mM Ammonium Sulfate) Film->Hydration Agitation Sizing Extrusion / Sonication (Target: 80-100 nm) Hydration->Sizing Energy Input Exchange Buffer Exchange (Dialysis/Column) to PBS Creates Gradient Sizing->Exchange Remove ext. NH4+ Loading Remote Loading (Incubate with DOX, 60°C, 1h) Exchange->Loading Add Drug Purification Final Purification (Remove free DOX) Loading->Purification Clean-up

Figure 1: Step-by-step manufacturing workflow for CLS-mPEG stabilized Doxorubicin liposomes.

Detailed Protocol

Materials
  • Lipids:

    • HSPC (Hydrogenated Soy Phosphatidylcholine) or DSPC (1,2-Distearoyl-sn-glycero-3-phosphocholine).[1]

    • Cholesterol (Standard grade).

    • CLS-mPEG(2000) (Cholesterol-mPEG 2000).[2][3][4] Note: Ensure purity >95% to prevent bilayer destabilization.

  • Payload: Doxorubicin Hydrochloride (DOX-HCl).[1][5][6]

  • Buffers:

    • Hydration Buffer: 250 mM Ammonium Sulfate (

      
      ).
      
    • External Buffer: PBS (pH 7.4) or 10% Sucrose/10 mM Histidine (pH 6.5).

Lipid Film Preparation
  • Molar Ratio: Prepare a lipid mixture of HSPC : Cholesterol : CLS-mPEG at a molar ratio of 55 : 40 : 5 .

    • Expert Insight: The 5% CLS-mPEG provides the "stealth" layer. Do not exceed 7-8%, as high micelle-forming components can solubilize the liposomes.

  • Dissolve lipids in Chloroform/Methanol (2:1 v/v) in a round-bottom flask.

  • Evaporate solvent using a rotary evaporator at

    
     (above the phase transition temperature, 
    
    
    
    , of HSPC) until a thin, dry film forms.
  • Desiccate under vacuum overnight to remove trace solvents.[7]

Hydration & Sizing
  • Hydrate: Add 250 mM Ammonium Sulfate solution to the film. Hydrate at

    
     for 30 minutes with rotation.
    
    • Critical: The temperature must remain above the lipid

      
       (
      
      
      
      for HSPC) to ensure proper bilayer sealing.
  • Disrupt: Vortex vigorously to form Multilamellar Vesicles (MLVs).

  • Size Reduction: Extrude the suspension through polycarbonate membranes (200 nm

    
     5 passes, then 100 nm 
    
    
    
    10 passes) using a high-pressure extruder at
    
    
    .
    • Target Size: 80–110 nm (Z-Average).

    • Target PDI: < 0.1 (indicates monodispersity).

Gradient Creation (The "Battery" Setup)
  • Exchange: Remove external ammonium sulfate to create the gradient. Use a Sephadex G-50 spin column or dialysis against PBS (pH 7.4) or 10% Sucrose.

    • Verification: Measure conductivity. The external phase should match the buffer conductivity, not the high-salt ammonium sulfate.

Remote Loading (Active Encapsulation)
  • Mix: Combine the Doxorubicin solution with the liposomes.

    • Drug-to-Lipid Ratio: 1:10 to 1:20 (w/w). (e.g., 1 mg DOX per 10-20 mg Total Lipid).

  • Incubate: Heat the mixture to

    
     for 45–60 minutes .
    
    • Mechanism:[8] Heating increases membrane permeability, allowing DOX to traverse the bilayer. Once inside, it crystallizes.

  • Quench: Cool rapidly on ice to lock the drug inside.

  • Purify: Remove unencapsulated DOX using a PD-10 desalting column or dialysis.

Remote Loading Mechanism Visualized

Mechanism cluster_ext External Phase (pH 7.4) cluster_mem Lipid Bilayer (CLS-mPEG Shield) cluster_int Internal Phase (pH ~5.0) DOX_ext DOX (Neutral) Permeation Permeation (> Tm) DOX_ext->Permeation Influx NH3_ext NH3 (Gas) DOX_int DOX+ Permeation->DOX_int Influx NH4 NH4+ NH4->NH3_ext Dissociation leaves H+ H H+ NH4->H H->DOX_int Protonation Precipitate (DOX-NH3)2SO4 Crystal Precipitate DOX_int->Precipitate Trapping

Figure 2: The Ammonium Sulfate Gradient mechanism. Ammonia efflux acidifies the core, trapping incoming Doxorubicin as a crystalline sulfate salt.

Data Analysis & Quality Control

Expected Results Table
ParameterPassive LoadingRemote Loading (This Protocol)Notes
Encapsulation Efficiency (EE%) 20 – 35%> 90% Remote loading is essential for clinical viability.
Drug-to-Lipid Ratio (w/w) < 0.050.10 – 0.20 High payload capacity.
Zeta Potential Negative (~ -20mV)Near Neutral / Slightly NegativeCLS-mPEG masks surface charge.
Morphology (Cryo-TEM) Spherical"Coffee Bean" Shape Indicates successful DOX crystallization inside.
Troubleshooting
  • Low EE%: Usually caused by insufficient incubation temperature. Ensure incubation is at

    
     (above lipid 
    
    
    
    ).
  • Aggregation: If size increases after loading, reduce the CLS-mPEG ratio (micelles may be bridging) or check buffer osmolarity (prevent osmotic shock).

References

  • Cayman Chemical. CLS-mPEG(2000) Product Information & Specifications.[2]Link

  • Zhao, X. B., et al. (2007). "Cholesterol as a bilayer anchor for PEGylation and targeting ligand in folate-receptor-targeted liposomes." Journal of Pharmaceutical Sciences, 96(9), 2424-2435.[2] Link

  • Barenholz, Y. (2012). "Doxil®—the first FDA-approved nano-drug: lessons learned." Journal of Controlled Release, 160(2), 117-134. Link

  • Haran, G., et al. (1993). "Transmembrane ammonium sulfate gradients in liposomes: efficient and stable entrapment of amphipathic weak bases." Biochimica et Biophysica Acta (BBA), 1151(2), 201-215. Link

Sources

Microfluidic mixing protocols for mPEG-Cholesterol LNP synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Synthesis of mPEG-Cholesterol Stabilized LNPs via Microfluidic Mixing

Executive Summary

This application note details the protocol for synthesizing Lipid Nanoparticles (LNPs) utilizing mPEG-Cholesterol as the steric barrier, rather than the conventional dialkyl-PEG conjugates (e.g., PEG-DMG). While standard PEG-lipids are designed for rapid shedding to facilitate endosomal escape, mPEG-Cholesterol provides a more rigid, non-exchangeable anchor. This is critical for applications requiring extended circulation half-life or high colloidal stability under shear stress.

This guide moves beyond basic recipes, focusing on the microfluidic hydrodynamics required to assemble these specific components into a monodisperse (<100 nm) therapeutic vehicle.

Strategic Material Selection & Rationale

The choice of lipids dictates the LNP's biological fate. For this protocol, we utilize a four-component system.

ComponentRoleMechanism of Action
Ionizable Lipid (e.g., DLin-MC3-DMA or ALC-0315)Payload BindingProtonates at acidic pH (during mixing) to bind anionic mRNA; becomes neutral at physiological pH to reduce toxicity.
DSPC (1,2-Distearoyl-sn-glycero-3-phosphocholine)Structural HelperHigh transition temperature lipid that forms the rigid "wall" of the LNP, preventing premature payload leakage.
Cholesterol Fluidity ModulatorFills gaps between phospholipids, preventing crystallization and enhancing membrane integrity.
mPEG-Cholesterol (The Variable)Steric ShieldWhy this choice? Unlike PEG-DMG (C14 tails) which sheds rapidly, mPEG-Cholesterol anchors deeply into the lipid matrix. This prevents opsonization for longer periods but requires precise N/P ratio optimization to ensure the particle can still fuse with endosomes.

Microfluidic Dynamics: The Physics of Mixing

Traditional bulk mixing (vortexing) produces heterogeneous particles (PDI > 0.2) because the solvent exchange rate varies locally. Microfluidics relies on Chaotic Advection .

  • The Goal: Achieve a "Limit Size" quickly. LNP formation is a race between nucleation (good) and aggregation (bad).

  • The Mechanism: As the ethanol stream meets the aqueous stream, the polarity of the solvent rises. The hydrophobic lipid tails become insoluble and collapse.

  • Critical Threshold: Mixing must occur faster than the aggregation timescale (

    
    ). Microfluidic chips with herringbone structures induce folding flows, reducing the diffusion distance and mixing fluids in milliseconds.
    
Visualizing the Mixing Workflow

LNP_Workflow cluster_inputs Phase I: Precursors cluster_formation Phase II: Assembly Lipids Lipid Phase (Ethanol) Ionizable:DSPC:Chol:mPEG-Chol Mixer Microfluidic Chip (Staggered Herringbone) Re < 100 (Laminar) Lipids->Mixer Flow A (1 Part) Payload Aqueous Phase (Acidic Buffer) mRNA/siRNA Payload->Mixer Flow B (3 Parts) Polarity Polarity Shift (Ethanol Dilution) Mixer->Polarity Chaotic Advection Nucleation Nucleation (Inverted Micelle Core) Polarity->Nucleation Hydrophobic Collapse Stabilization Dilution/Quench (PBS pH 7.4) Nucleation->Stabilization Output TFF TFF/Dialysis (Ethanol Removal) Stabilization->TFF

Caption: Figure 1. The microfluidic assembly pathway.[1][2][3] Precise control of Flow A and Flow B ratios drives the polarity shift essential for nucleation.

Detailed Protocol

Phase 1: Reagent Preparation

A. The Aqueous Phase (Payload)

  • Buffer: Prepare 25 mM Sodium Acetate or Sodium Citrate buffer, adjusted to pH 4.0 .

    • Why pH 4.0? The ionizable lipid has a pKa around 6.[4]4. At pH 4.0, it is positively charged, enabling electrostatic binding to the negative mRNA backbone.

  • Payload: Dilute mRNA/siRNA in the buffer to a target concentration (typically 0.15 – 0.2 mg/mL).

    • Calculation: Ensure the final N/P ratio (Nitrogen on lipid : Phosphate on RNA) is 6:1 .

B. The Organic Phase (Lipids)

  • Solvent: Absolute Ethanol (200 proof).

  • Molar Ratio: 50:10:38.5:1.5 (Ionizable : DSPC : Cholesterol : mPEG-Cholesterol).[5][6][7]

  • Total Lipid Concentration: 10–12 mM.

    • Note: mPEG-Cholesterol is often less soluble than PEG-DMG. Ensure the ethanol is at room temperature or slightly warmed (30°C) if turbidity is observed.

Phase 2: Microfluidic Mixing (The Critical Step)

Equipment: Microfluidic System (e.g., NanoAssemblr, Dolomite, or custom PDMS chip).

  • Priming: Flush lines with respective solvents (Ethanol for lipid channel, Buffer for aqueous channel) to remove air bubbles. Air bubbles act as dampeners, causing flow rate fluctuations that ruin polydispersity.

  • Flow Rate Ratio (FRR): Set to 3:1 (Aqueous : Ethanol).

    • Causality: A 3:1 ratio ensures the final ethanol concentration is 25%. This is the "sweet spot" where lipids are insoluble enough to nucleate but the ethanol is high enough to prevent immediate macroscopic aggregation.

  • Total Flow Rate (TFR): Set to 12 mL/min (for benchtop scale).

    • Insight: Higher TFR reduces the "residence time" in the mixing channel.

    • Rule of Thumb: If particles are too large, increase TFR (mix faster).

  • Collection: Discard the first 200 µL (waste volume) to ensure steady-state flow, then collect the "milky" output.

Phase 3: Downstream Processing (Stabilization)

Immediate Dilution (The Quench)

  • Directly pipe the output into a tube containing PBS (pH 7.4) at a 1:1 volume ratio.

  • Why? This instantly raises the pH > 6.4 (neutralizing the ionizable lipid) and dilutes ethanol < 12.5%. This "locks" the LNP structure, preventing fusion.

Tangential Flow Filtration (TFF) / Dialysis

  • Method: Use a 100 kD MWCO hollow fiber membrane.

  • Process: Diafilter against 30 volumes of PBS (pH 7.4).

  • Goal: Remove all ethanol (toxic to cells) and unencapsulated RNA.

Quality Control & Characterization

ParameterMethodAcceptance CriteriaTroubleshooting
Particle Size (Z-avg) Dynamic Light Scattering (DLS)60 – 100 nmIf >100nm: Increase TFR or Increase Aqueous Flow Ratio (to 5:1).
Polydispersity (PDI) DLS< 0.20High PDI indicates poor mixing (check for bubbles) or slow dilution.
Encapsulation Efficiency RiboGreen Assay (+/- Triton X)> 85%Low EE? Check Buffer pH (must be < pKa of lipid).
Zeta Potential ELS-10 to +10 mV (Near Neutral)Highly positive? Too much cationic lipid. Highly negative? Free RNA.

Critical Consideration: The mPEG-Cholesterol Trade-off

Using mPEG-Cholesterol creates a "Stealth LNP."

  • Pros: The cholesterol anchor is rigid.[1] It does not desorb (shed) easily in serum. This is ideal for long-circulation applications (e.g., systemic targeting of non-liver tissues).

  • Cons: For mRNA to work, the LNP must interact with the endosomal membrane. A permanent PEG coat can sterically hinder this interaction (the "PEG Dilemma").[8]

  • Mitigation: If transfection efficiency is low, consider reducing the mPEG-Cholesterol molar ratio to 0.75% or mixing it with a shedding PEG-lipid (hybrid anchor strategy).

Visualizing the Assembly Mechanism

LNP_Mechanism Start Acidic Aqueous Phase + Ethanolic Lipid Phase Step1 Step 1: Electrostatic Binding Positively charged Ionizable Lipid binds Negative mRNA Start->Step1 Mixing (ms) Step2 Step 2: Inverted Micelle Formation Hydrophobic tails orient outward as polarity increases Step1->Step2 Ethanol Dilution Step3 Step 3: Surface Stabilization mPEG-Cholesterol migrates to surface (Thermodynamically favorable) Step2->Step3 Self-Assembly Final Final LNP Structure Core: mRNA + Ionizable Lipid Shell: DSPC + mPEG-Cholesterol Step3->Final pH Neutralization

Caption: Figure 2. Mechanistic assembly of the LNP. mPEG-Cholesterol (Step 3) is critical for defining the final hydration shell and preventing aggregation.

References

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[9] Molecular Therapy. Link

  • Belliveau, N. M., et al. (2012). Microfluidic Synthesis of Highly Potent Limit-size Lipid Nanoparticles for In Vivo Delivery of siRNA. Molecular Therapy - Nucleic Acids. Link

  • Precision NanoSystems. (n.d.). General Guidelines for preparing Lipid Nanoparticles. Link

  • Schoenmaker, L., et al. (2021). mRNA-lipid nanoparticle COVID-19 vaccines: Structure and stability. International Journal of Pharmaceutics. Link

  • Zhu, X., et al. (2022). Physicochemical Behaviors of PEG-Lipids in Lipid Nanoparticles: Implications for mRNA Delivery. Molecular Pharmaceutics. (Discusses the anchor stability of Cholesterol vs. DMG). Link

Sources

Application Note: Advanced Bioconjugation Strategies Using Functionalized Cholesterol-PEG for Targeted Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Cholesterol-PEG Anchoring

Lipid nanoparticles (LNPs) and liposomes are cornerstone technologies in modern drug delivery, enabling the transport of small molecules, RNA, and proteins. To achieve active targeting and prolong systemic circulation, surface modification with polyethylene glycol (PEG) is essential. Cholesterol-PEG derivatives serve as highly effective amphiphilic anchors. The hydrophobic cholesterol moiety intercalates stably into the lipid bilayer, while the hydrophilic PEG chain extends outward, providing a steric "stealth" shield against opsonization[1].

By utilizing functionalized Cholesterol-PEG (e.g., Maleimide, NHS, Azide), researchers can covalently attach targeting ligands such as antibodies, peptides, or aptamers directly to the vesicle surface[2].

Causality in Experimental Design: Pre-insertion vs. Post-insertion

PEGylation and bioconjugation can be achieved via two primary methods: pre-insertion (mixing functionalized lipids during thin-film hydration) and post-insertion (transferring PEG-lipids into preformed liposomes as micelles).

The post-insertion method is heavily favored for functionalized Cholesterol-PEG because it ensures that 100% of the targeting ligands are displayed on the outer leaflet of the liposome. Pre-insertion traps a significant portion of PEG-ligands on the inner leaflet, which can hinder internal drug loading and waste expensive biological ligands[1][3]. Furthermore, post-insertion circumvents the exposure of sensitive biological ligands to the harsh organic solvents, extreme pH, or high-energy sonication steps required during initial liposome formulation[4].

G Start Targeted Liposome Formulation Pre Pre-Insertion Method Start->Pre Post Post-Insertion Method Start->Post PreStep1 Mix Bulk Lipids + Functionalized Chol-PEG Pre->PreStep1 PostStep1 Form Bulk Liposomes (No PEG) Post->PostStep1 PostStep2 Conjugate Ligand to Chol-PEG (Micelles) Post->PostStep2 PreStep2 Thin Film Hydration & Extrusion PreStep1->PreStep2 PreStep3 Ligand Conjugation (Ligands on both leaflets) PreStep2->PreStep3 PostStep3 Incubate Micelles with Preformed Liposomes PostStep1->PostStep3 PostStep2->PostStep3 PostStep4 Ligands exclusively on Outer Leaflet PostStep3->PostStep4

Workflow comparison of Pre-insertion vs. Post-insertion methods for targeted liposomes.

Bioconjugation Chemistries

Selecting the correct bioconjugation chemistry depends entirely on the functional groups available on your targeting ligand.

  • Maleimide-Thiol (Chol-PEG-Mal): Highly specific for free sulfhydryl groups (e.g., cysteine residues on peptides or reduced Fab' antibody fragments)[5]. The reaction forms a stable thioether bond. It must be performed at pH 6.5–7.0 to prevent off-target primary amine reactivity and to minimize the rapid hydrolysis of the maleimide ring into unreactive maleamic acid[4].

  • NHS-Amine (Chol-PEG-NHS): Reacts with primary amines (e.g., lysine residues or the N-terminus of proteins) to form an amide bond. The reaction requires a slightly alkaline pH (7.2–8.5). NHS esters are highly prone to aqueous hydrolysis, requiring buffers completely free of primary amines (e.g., strictly avoid Tris or glycine buffers).

  • Click Chemistry (Chol-PEG-Azide/DBCO): Reacts with alkyne-modified ligands via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This method is highly bioorthogonal, meaning it will not cross-react with native biological functional groups[2].

Quantitative Comparison of Bioconjugation Chemistries
ChemistryFunctional GroupTarget GroupOptimal pHReaction Time (RT)Typical EfficiencyBond Formed
Thiol-Maleimide MaleimideSulfhydryl (-SH)6.5 – 7.01 – 2 hours> 90%Thioether
Amine-NHS NHS EsterPrimary Amine (-NH2)7.2 – 8.50.5 – 2 hours70 – 90%Amide
CuAAC Click AzideTerminal Alkyne7.0 – 7.52 – 12 hours> 95%Triazole
SPAAC Click DBCOAzide7.0 – 7.52 – 4 hours> 90%Triazole

Step-by-Step Protocol: Post-Insertion of Thiolated Peptide using Chol-PEG-Maleimide

Rationale: This protocol utilizes Chol-PEG-Maleimide to conjugate a thiolated targeting peptide, followed by post-insertion into preformed liposomes. This approach preserves the integrity of the peptide, prevents internal trapping, and ensures outward-facing ligand display[3].

Materials
  • Preformed liposomes (e.g., DSPC/Cholesterol, 100 nm diameter).

  • Cholesterol-PEG(2000)-Maleimide (Chol-PEG-Mal)[5].

  • Thiolated peptide (must contain a free cysteine).

  • Conjugation Buffer: 10 mM Phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.8. (Causality: EDTA chelates trace metals to prevent metal-catalyzed oxidation of thiols back into disulfides).

  • Immobilized TCEP (Tris(2-carboxyethyl)phosphine) disulfide reducing gel.

Phase 1: Peptide Reduction (Self-Validating Step)
  • Dissolve the thiolated peptide in Conjugation Buffer at 1-2 mg/mL.

  • Treat with immobilized TCEP gel for 30 minutes at room temperature (RT) to reduce any dimerized disulfide bonds.

  • Centrifuge at 1,000 x g for 1 minute to pellet and remove the TCEP gel. Recover the supernatant. Causality: Free thiols rapidly oxidize to form disulfides in aqueous solutions, rendering them unreactive to maleimide. TCEP ensures thiols are active. Immobilized TCEP is strictly required so it can be physically removed; free TCEP in solution would competitively react with the maleimide groups, destroying conjugation efficiency.

Phase 2: Micelle Formation and Bioconjugation
  • Dissolve Chol-PEG-Mal in Conjugation Buffer to a concentration of 5 mg/mL. Critical Note: Perform this step immediately before use. Maleimide rings rapidly hydrolyze in water, losing reactivity[4].

  • Mix the reduced peptide with the Chol-PEG-Mal solution at a 1.2:1 molar ratio (Peptide:Maleimide).

  • Incubate at RT for 2 hours under gentle continuous agitation.

  • Quench the reaction by adding a 10-fold molar excess of L-cysteine for 15 minutes. Causality: Quenching caps any unreacted maleimide groups. If left unquenched, these active groups will cross-react with serum albumin in vivo, drastically altering the biodistribution of the liposomes and increasing off-target toxicity.

Phase 3: Post-Insertion into Preformed Liposomes
  • Mix the conjugated Chol-PEG-Peptide micelles with preformed liposomes. The target ratio should be 1-5 mol% of Chol-PEG relative to the total liposomal lipid content.

  • Incubate the mixture at 37°C for 2 to 4 hours, or 60°C for 1 hour (if the peptide is thermostable).

  • Purify the targeted liposomes using size exclusion chromatography (SEC) (e.g., Sepharose CL-4B column) to remove unincorporated micelles and free quenched peptide. Causality: The thermodynamic driving force of the hydrophobic cholesterol anchor causes it to spontaneously partition out of the aqueous phase and into the outer leaflet of the liposome bilayer. Elevated temperatures increase membrane fluidity, accelerating this insertion rate[3].

Analytical Validation

To ensure the protocol acts as a self-validating system, the following analytical checks must be performed post-purification:

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter before and after insertion. A slight, uniform increase in size (typically 5-15 nm) confirms the presence of the new PEG-peptide corona. If multiple distinct peaks appear, it indicates the presence of uninserted micelles.

  • Zeta Potential: Depending on the isoelectric point of the conjugated peptide, a measurable shift in the surface charge (zeta potential) validates successful surface modification.

  • HPLC / BCA Assay: Quantify the unreacted peptide in the SEC flow-through fraction. Subtracting this from the initial peptide input provides a highly accurate calculation of your final conjugation efficiency.

References

  • Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC. National Institutes of Health (NIH). Available at:[Link]

  • The Post-insertion Method for the Preparation of PEGylated Liposomes. ResearchGate. Available at:[Link]

  • Stability of Alkyl Chain-Mediated Lipid Anchoring in Liposomal Membranes. MDPI. Available at:[Link]

  • Cholesterol PEG Maleimide, MW 600, 1k, 2k, 3400, 5k, 10k, 20k. Nanocs. Available at:[Link]

Sources

Troubleshooting & Optimization

Preventing liposome aggregation when using Cls-mPEG(2000)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Liposome Aggregation with Cls-mPEG(2000) [1]

Product Reference: Cls-mPEG(2000) (Synonyms: Cholesterol-mPEG 2000, Chol-PEG2k) Application: Steric Stabilization of Liposomes & Nanoparticles Current Status: Active Support Guide[1]

Core Technical Overview

What is Cls-mPEG(2000)? In the context of liposomal formulation, Cls-mPEG(2000) refers to Cholesterol-polyethylene glycol (MW 2000) .[1] Unlike phospholipid-PEG conjugates (like DSPE-mPEG), this molecule anchors the hydrophilic PEG chain into the liposome bilayer via a cholesterol moiety.[1]

The Mechanism of Stabilization (and Failure) Cls-mPEG(2000) prevents aggregation through steric stabilization .[1] The PEG chains extend into the aqueous phase, forming a hydrated "brush" layer that physically prevents adjacent liposomes from coming into close contact (Van der Waals attraction range).[1][2]

Why Aggregation Occurs: Aggregation is rarely random; it is a thermodynamic response to instability.[1] With Cls-mPEG(2000), failure usually stems from three vectors:

  • The Anchor Failure: Cholesterol anchors are held only by hydrophobic interactions and can "flip-flop" or desorb faster than dual-chain phospholipid anchors (like DSPE), especially if the total cholesterol content of the bilayer is unbalanced.[1]

  • The Concentration Paradox:

    • Too Low (<1 mol%): Insufficient surface coverage (Mushroom regime) → Gaps allow aggregation.[1]

    • Too High (>10 mol%):[1] The curvature stress forces the bilayer to break into mixed micelles (solubilization).[1]

  • Process Stress: Hydration below the Phase Transition Temperature (

    
    ) of the bulk lipid prevents proper insertion of the Cls-mPEG, leading to phase separation and clumping.[1]
    

Troubleshooting Guide (Q&A)

Phase 1: Formulation & Hydration Issues

Q: My liposomes aggregate immediately upon hydration. The solution looks milky and contains visible particulates.[1] What went wrong? A: This is likely a Phase Transition Mismatch .[1]

  • The Cause: You likely hydrated the lipid film at a temperature below the transition temperature (

    
    ) of your primary phospholipid (e.g., DSPC or DPPC).[1] Cls-mPEG(2000) cannot insert homogeneously into a "frozen" gel-phase bilayer.[1]
    
  • The Fix: Always hydrate at

    
     . If using high-
    
    
    
    lipids like DSPC (
    
    
    ), hydrate at
    
    
    .[1]
  • Secondary Cause: High Ionic Strength .[1] Hydrating directly in high-salt buffers (like 10x PBS) can dehydrate the PEG layer ("salting out" effect), collapsing the steric barrier.[1] Hydrate in water or low-salt buffer first, then adjust osmolarity.[1]

Q: I am using 20 mol% Cls-mPEG(2000) to ensure maximum stability, but my particle size is small and I see no vesicles under TEM. A: You have induced Micellization .

  • The Cause: PEG-lipids act as surfactants. At high concentrations (>8-10 mol%), Cls-mPEG acts like a detergent, breaking the bilayer into mixed micelles (disk-like structures) rather than closed vesicles.[1]

  • The Fix: Reduce Cls-mPEG(2000) to the "Goldilocks Zone" of 2–5 mol% . This provides the "Brush Regime" coverage without destroying the vesicle structure.[1]

Phase 2: Storage & Stability

Q: My liposomes were stable after extrusion but aggregated after 24 hours at 4°C. Why? A: This suggests Cholesterol Exchange or Crystallization .[1]

  • The Cause: Unlike DSPE-PEG, the cholesterol anchor in Cls-mPEG is dynamic. If your formulation already contains a high amount of free cholesterol (e.g., >40 mol%), adding Cls-mPEG may exceed the solubility limit of cholesterol in the bilayer, leading to crystal formation and subsequent vesicle rupture/aggregation.[1]

  • The Fix: Adjust your total cholesterol ratio.[1] If adding 5% Cls-mPEG, reduce the free cholesterol in your base formulation by an equivalent amount to maintain membrane packing (Total Chol should rarely exceed 45-50%).[1]

Q: Can I freeze my Cls-mPEG liposomes to prevent aggregation? A: NO , unless you use a cryoprotectant.[1]

  • The Cause: Freezing forms ice crystals that pierce the bilayer. Upon thawing, the disrupted membranes fuse (aggregate) to minimize surface energy.[1]

  • The Fix: Add a cryoprotectant like Sucrose or Trehalose (5–10% w/v) before freezing.[1] The sugar creates a glassy matrix that protects the membrane integrity.[1]

Validated Protocol: Thin Film Hydration with Cls-mPEG

Objective: Create stable, 100nm unilamellar vesicles using Cls-mPEG(2000).

Materials:

  • Main Lipid: HSPC or DSPC (High

    
     for stability)[1]
    
  • Stabilizer: Cls-mPEG(2000) [1]

  • Solvent: Chloroform/Methanol (2:1 v/v)[1]

  • Hydration Buffer: HBS (HEPES Buffered Saline), pH 7.4[1]

Step-by-Step Workflow:

  • Molar Ratio Calculation:

    • Target Ratio: HSPC : Cholesterol : Cls-mPEG(2000)

      
      56 : 39 : 5  (Total 100%).[1]
      
    • Note: We reduced standard Cholesterol (usually 40-45%) to accommodate the Cls-mPEG anchor.[1]

  • Film Formation:

    • Dissolve lipids in solvent in a round-bottom flask.[2]

    • Evaporate solvent via rotary evaporator (

      
       water bath) to form a thin, uniform film.[1]
      
    • Critical: Dry under high vacuum for >4 hours to remove trace solvent (solvent residues cause aggregation).[1]

  • Hydration (The Critical Step):

    • Pre-warm HBS buffer to

      
        (assuming HSPC 
      
      
      
      ).
    • Add buffer to the lipid film.[2][3]

    • Rotate/Agitate at

      
       for 30–60 mins. Do not vortex violently if using high PEG content to avoid foaming.
      
  • Downsizing (Extrusion):

    • Pass the suspension through 200nm (5x) and then 100nm (10x) polycarbonate membranes at

      
       .[1]
      
    • Self-Validation: The solution should turn from milky/opaque to translucent/opalescent.[1]

  • Purification (Optional):

    • Dialysis (MWCO 10-20kD) to remove any unassembled Cls-mPEG micelles.[1]

Visualization: Aggregation vs. Stabilization

The following diagram illustrates the mechanistic difference between a stable steric barrier and the failure modes (Micellization and Bridging Aggregation).

LiposomeStability cluster_inputs Formulation Inputs cluster_process Self-Assembly Process cluster_outcomes Thermodynamic Outcomes ClsPEG Cls-mPEG(2000) Hydration Hydration (> Tm) ClsPEG->Hydration Lipids Phospholipids (DSPC/HSPC) Lipids->Hydration Interaction Hydrophobic Anchoring Hydration->Interaction Stable STABLE LIPOSOME (Brush Regime) 2-5 mol% PEG Interaction->Stable Optimal Ratio (2-5%) Micelles FAILURE: Mixed Micelles (Bilayer Solubilization) >10 mol% PEG Interaction->Micelles Excess PEG (>10%) Aggregates FAILURE: Aggregation (Mushroom Regime/Gaps) <1 mol% PEG Interaction->Aggregates Insufficient PEG (<1%) Stable->Stable Steric Repulsion (Hydration Layer)

Caption: Logical flow of Cls-mPEG(2000) integration. Green path indicates optimal steric stabilization; Red paths indicate concentration-dependent failures.[1]

Summary Data Table: Optimization Parameters

ParameterOptimal RangeEffect of Deviation
Cls-mPEG Conc. 2 – 5 mol% <1%: Aggregation (Bridging) >10%: Micellization (Lysis)
Hydration Temp

Below

:
Incomplete insertion, clumping.[1]
Total Cholesterol 30 – 45 mol% >50%: Crystallization, exclusion of Cls-PEG.
Buffer pH pH 7.0 – 8.0 Acidic (<5): Potential hydrolysis of ester bonds (if present in co-lipids).[1]
Storage 4°C (Do not freeze) Freezing: Ice crystal damage

Aggregation upon thaw.[1]

References

  • Allen, T. M., & Cullis, P. R. (2013).[1] Liposomal drug delivery systems: From concept to clinical applications. Advanced Drug Delivery Reviews. (Foundational text on steric stabilization).

  • AxisPharm. (n.d.). Cholesterol-PEG-methoxy (CLS-mPEG) Technical Data. Retrieved from [Link][1][4]

  • Nag, O. K., & Awasthi, V. (2013).[1] Surface Engineering of Liposomes for Stealth Behavior. Pharmaceutics. (Review of PEGylation regimes: Mushroom vs. Brush).

Sources

Technical Support Center: Reducing Polydispersity Index (PDI) in mPEG-Cholesterol Formulations

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Escalation Resource . It moves beyond basic protocol steps to address the mechanistic root causes of polydispersity in mPEG-Cholesterol formulations.

Document ID: TS-PEG-CHOL-001 Status: Active Audience: Formulation Scientists, Process Engineers Objective: Achieve PDI


 (monodisperse) for clinical-grade consistency.

Core Directive: The Physics of PDI

In mPEG-Cholesterol systems, PDI is not just a number; it is a proxy for the rate of self-assembly relative to the rate of mixing .

  • High PDI (>0.2): Indicates that lipid precipitation (nucleation) occurred unevenly, or that secondary aggregation (Ostwald ripening) is uncontrolled.

  • Low PDI (<0.1): Indicates a "burst nucleation" event where all particles form simultaneously under identical local solvent conditions.

Target Specifications
ParameterResearch GradeClinical/GMP Grade
PDI


Z-Average Size 100–200 nm

nm of target
Zeta Potential Neutral/Slightly NegativeConsistent (

mV)

Troubleshooting Matrix (Symptom Root Cause Solution)

Scenario A: "My PDI is consistently high (0.3 - 0.5) immediately after formulation."

Method: Thin Film Hydration (TFH) [1][2]

Root Cause Mechanism Corrective Action
Heterogeneous Hydration The lipid film is too thick or uneven, causing lipids to peel off in large, irregular sheets (multilamellar vesicles) rather than uniform micelles/vesicles.Action: Use a larger round-bottom flask to spread the film thinner. Rotate the evaporator faster (150+ rpm).Critical: Hydrate at

. For Cholesterol-rich phases, ensure

.[3]
Insufficient Downsizing Sonicators create "hot spots." Energy is not distributed equally to all particles.Action: Switch to Extrusion . Pass sample through 100 nm polycarbonate membranes at least 11–21 times . An odd number of passes ensures the final product exits the "clean" side.

Method: Solvent Injection / Nanoprecipitation

Root Cause Mechanism Corrective Action
Slow Mixing Regime If solvent mixing time (

) > nanoparticle formation time (

), particles grow at different rates.
Action: Increase stirring speed to turbulent flow (Reynolds number > 2000) or use a microfluidic mixer .
Solvent Retention Residual ethanol destabilizes the steric barrier of PEG, causing fusion.Action: Perform immediate dialysis or Tangential Flow Filtration (TFF). Do not let the sample sit in high-solvent concentration for >1 hour.
Scenario B: "PDI is low initially (<0.15) but creeps up (0.2+) after 24 hours."

Diagnosis: Ostwald Ripening or Steric Collapse

  • The Issue: Small micelles are dissolving and redepositing onto larger ones (Ostwald ripening), or the PEG layer is mushrooming instead of brushing, allowing Van der Waals attraction.

  • The Fix:

    • Cholesterol Ratio: Ensure Cholesterol content is optimized. In mPEG-Chol micelles, cholesterol acts as the hydrophobic anchor. If the ratio is too low, the core is unstable.

    • Buffer Ionic Strength: High salt compresses the electrical double layer. If your particles rely on charge (rare for mPEG-Chol), they will aggregate. Recommendation: Use 10mM HEPES or PBS with low salt during storage.

    • Temperature Shock: Storing at

      
       immediately after 
      
      
      
      processing can cause lipid crystallization. Protocol: Cool gradually to Room Temp (RT) before refrigeration.

Visualizing the "PDI Rescue" Workflow

The following diagram illustrates the decision logic for processing a high-PDI batch.

PDI_Rescue_Workflow Start Raw Formulation (PDI > 0.3) Check_Method Identify Method Start->Check_Method TFH_Branch Thin Film Hydration Check_Method->TFH_Branch Inj_Branch Solvent Injection Check_Method->Inj_Branch Sonication Probe Sonication (Pulse Mode) TFH_Branch->Sonication Pre-treatment Extrusion Extrusion (Polycarbonate Membrane) Inj_Branch->Extrusion Alternative Microfluidics Microfluidic Mixing (High FRR) Inj_Branch->Microfluidics Preferred Decision Check PDI (DLS) Extrusion->Decision Sonication->Extrusion Sizing Microfluidics->Decision Success PDI < 0.15 (Proceed to Purification) Decision->Success Yes Fail PDI Still High Decision->Fail No Recycle Increase Temp > Tm Increase Cycles (21x) Fail->Recycle Recycle->Extrusion Re-process

Caption: Logic flow for downsizing mPEG-Cholesterol assemblies. Note that extrusion is the "gatekeeper" for TFH methods.[1]

Detailed Protocol: The "Gold Standard" for Low PDI

Recommended Method: Modified Ethanol Injection with TFF

This protocol minimizes PDI by controlling the supersaturation curve .

Materials
  • Lipid: mPEG(2000)-Cholesterol (Purity >99%).

  • Solvent: Absolute Ethanol (anhydrous).

  • Aqueous Phase: PBS (pH 7.4) or 10mM HEPES.

  • Equipment: Syringe pump (or microfluidic chip), magnetic stirrer, TFF system (100 kD MWCO).

Step-by-Step
  • Dissolution: Dissolve mPEG-Cholesterol in ethanol at 10–20 mg/mL . Ensure complete clarity.

    • Why? Higher concentrations lead to viscosity changes that widen PDI.

  • Injection (The Critical Step):

    • Set aqueous phase volume to 10x the ethanol volume (1:10 ratio).

    • Stir aqueous phase at 600–800 RPM (create a vortex but no foaming).

    • Inject lipid solution at a rate of 1 mL/min (for small batches) using a syringe pump.

    • Tip: The needle tip should be submerged directly into the vortex to ensure instant dilution.

  • Stabilization: Allow to stir for 15 minutes.

  • Purification (TFF):

    • Use Tangential Flow Filtration to remove ethanol and concentrate.

    • Crucial: TFF inherently acts as a size-sorting mechanism. Aggregates are swept away or broken down by shear, while free PEG is removed.

  • Final Polish (Optional): Pass through a 0.22

    
    m sterile filter.
    

FAQ: Expert Troubleshooting

Q: Does the molecular weight of PEG affect PDI? A: Yes. PEG-2000 is standard. PEG-5000 creates a thicker steric barrier but can increase PDI if the density on the cholesterol anchor is too high (mushroom regime vs. brush regime). If PDI is high with PEG-5000, try reducing the lipid concentration during formation.

Q: I'm using extrusion, but the filter clogs immediately. A: This is a sign of large aggregates or "gel" phase lipids.

  • Temperature: You are likely below the phase transition temperature (

    
    ). Heat the extruder block to 
    
    
    
    .
  • Pre-sizing: Sonicate the sample for 2 minutes before extrusion to break up giant multilamellar vesicles (MLVs) into smaller chunks that won't clog the pores.

Q: Can I use freeze-thaw cycles to lower PDI? A: Freeze-thaw (F-T) is effective for liposomes (bilayers) to equilibrate solute distribution, but for mPEG-Chol micelles , it can sometimes induce aggregation if the cryoprotectant (e.g., sucrose) is absent. Use F-T only if you are making vesicular structures, not solid micelles.

References

  • Evaluation of Extrusion Technique for Nanosizing Liposomes. National Institutes of Health (PMC). [Link] Relevance: Establishes that pore size and flow rate are the dominant factors in PDI reduction via extrusion.

  • Liposomes produced by microfluidics and extrusion: A comparison for scale-up purposes. Nanomedicine: Nanotechnology, Biology and Medicine. [Link] Relevance: Validates that microfluidics yields narrower PDI (<0.2) compared to extrusion for scale-up.

  • Self-Assembled Methoxy Poly(Ethylene Glycol)-Cholesterol Micelles for Hydrophobic Drug Delivery. Journal of Pharmaceutical Sciences. [Link] Relevance: Specific protocol for mPEG-Cholesterol micelles achieving PDI ~0.21.

  • Factors affecting liposomes particle size prepared by ethanol injection method. PMC - NIH. [Link] Relevance: Explains the mechanism of cholesterol concentration and injection speed on particle homogeneity.

Sources

Technical Support Center: Optimizing Encapsulation Efficiency with Cls-mPEG(2000)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low encapsulation efficiency with Cls-mPEG(2000) Content type: Technical Support Center / Troubleshooting Guide

System Overview & Mechanism

What is Cls-mPEG(2000)? Cls-mPEG(2000), widely cataloged as Cholesterol-mPEG(2000) , is a steric stabilizer composed of a hydrophobic cholesterol anchor linked to a hydrophilic polyethylene glycol (PEG, MW 2000) chain.[1][2][][4] Unlike phospholipid-based PEGs (e.g., DSPE-mPEG), the cholesterol anchor relies on hydrophobic insertion into the bilayer rather than a phospholipid tail.

Why does this matter for Encapsulation Efficiency (EE)? The structural difference is critical.[1][2] The cholesterol anchor exhibits a higher rate of desorption ("shedding") from the lipid bilayer compared to dialkyl-phospholipid anchors.[1][2] While this "sheddable" nature is advantageous for cellular uptake and endosomal escape (the "PEG dilemma"), it introduces instability during the drug loading phase.[1] Low encapsulation efficiency (EE) with Cls-mPEG(2000) is often driven by micelle formation , premature PEG shedding , or steric hindrance during active loading.[1][2]

Diagnostic Workflow

Before adjusting your protocol, identify the failure mode using the logic flow below.

TroubleshootingFlow Start Low Encapsulation Efficiency (EE) DrugType What is your Payload? Start->DrugType Hydrophobic Hydrophobic (Small Molecule) DrugType->Hydrophobic Hydrophilic Hydrophilic (Dox, RNA) DrugType->Hydrophilic MicelleCheck Check PEG Mol % Hydrophobic->MicelleCheck LoadingMethod Loading Method? Hydrophilic->LoadingMethod HighPEG > 5 Mol% Cls-mPEG MicelleCheck->HighPEG Yes Diagnosis1 DIAGNOSIS: Micellar Solubilization Drug is in PEG micelles, not bilayer. HighPEG->Diagnosis1 Passive Passive (Thin Film) LoadingMethod->Passive Active Active (Remote Loading) LoadingMethod->Active Diagnosis2 DIAGNOSIS: Low Trapped Volume PEG reduces internal volume. Passive->Diagnosis2 TempCheck Loading Temp > 55°C? Active->TempCheck Diagnosis3 DIAGNOSIS: PEG Shedding Chol-PEG desorbs at high T. TempCheck->Diagnosis3 Yes

Figure 1: Diagnostic decision tree for isolating the root cause of low encapsulation efficiency based on payload type and processing conditions.

Troubleshooting Guide (FAQ Format)

Issue 1: "I am encapsulating a hydrophobic drug, but my EE is variable and decreases after purification."

The Root Cause: Mixed Micelle Formation Cls-mPEG(2000) has a critical micelle concentration (CMC).[1][2] If you use >3-5 mol% of Cls-mPEG, you may form mixed micelles (PEG-lipid + Drug) alongside liposomes.[1][2] Hydrophobic drugs often partition into these micelles.[1][2] During purification (e.g., dialysis or spin columns), these micelles may either pass through or break down, leading to an apparent "loss" of drug.[1][5][]

Solution: The "Post-Insertion" Protocol Do not add Cls-mPEG during the initial film hydration. Form the liposomes first to lock the drug into the bilayer, then add the PEG-lipid.

Protocol: Post-Insertion for Hydrophobic Drugs

  • Formulate: Create liposomes with your base lipids (e.g., DSPC/Chol) and drug without Cls-mPEG.

  • Size: Extrude or sonicate to desired size (e.g., 100 nm).

  • Prepare PEG: Dissolve Cls-mPEG(2000) in water (it forms micelles).[1][2]

  • Incubate: Mix the pre-formed liposomes with the Cls-mPEG solution.

    • Ratio: Target 1.5 - 3.0 mol% total lipid.[1][2]

    • Condition: Incubate at

      
       (transition temp of the lipid) for 30–60 minutes.
      
  • Result: The Cls-mPEG will spontaneously insert into the outer leaflet of the liposome without disrupting the already-encapsulated drug.[2]

Issue 2: "My remote loading (pH gradient) failed. The drug won't load."

The Root Cause: Thermal Instability of the Cholesterol Anchor Remote loading (e.g., Doxorubicin) requires heating the liposomes (often 60°C) to increase membrane permeability.[1] Unlike DSPE-PEG, which is double-anchored, Cls-mPEG is single-anchored.[1][2] At high temperatures, Cls-mPEG equilibrium shifts toward desorption.[2] As PEG leaves the membrane, it can create transient defects or pores, causing the transmembrane pH gradient to collapse. Without the gradient, the drug cannot load.

Solution: Lower Temperature or Switch Anchor [2]

  • Optimize Temperature: Reduce loading temperature to the lowest possible point above the lipid

    
    . If using low-
    
    
    
    lipids (e.g., POPC), load at 40°C instead of 60°C.[1][2]
  • Anchor Swap: If high-temperature loading is mandatory (e.g., for DSPC-based formulations), substitute Cls-mPEG(2000) with DSPE-mPEG(2000) . The dual-chain anchor is thermally stable and will not shed during the heating step.

Issue 3: "I am making LNPs for RNA, but my encapsulation is < 80%."

The Root Cause: Mixing Kinetics & Steric Shielding In microfluidic mixing, Cls-mPEG coats the forming nanoparticle rapidly. If the PEG-lipid content is too high (>1.5%) or the mixing rate is too slow, the PEG chains sterically hinder the fusion of lipid particles with the RNA core, leaving "empty" LNPs and free RNA.

Data Comparison: PEG Content vs. EE

ParameterRecommended RangeImpact of Excess Cls-mPEG
PEG Mol % 1.5% (Standard)>3% reduces EE drastically; promotes small micelles.[1][2]
Flow Rate Ratio 3:1 (Aq:Lipid)Slow mixing allows PEG to coat empty micelles before RNA entrapment.[1][2]
Buffer pH pH 4.0 (Acetate/Citrate)Critical for ionizable lipid charge.[1][2] PEG does not affect this directly.[1][2]

Corrective Action:

  • Reduce PEG: Drop Cls-mPEG concentration to 1.5 mol% .

  • Increase Flow Rate: Ensure turbulent mixing (Reynolds number > 100) to trap RNA before the PEG layer stabilizes the particle surface.

Quantitative Analysis: Measuring EE Correctly

Common error: Using Triton X-100 to disrupt PEGylated liposomes for quantification can sometimes be incomplete due to steric hindrance, leading to false low drug readings.

Validated Lysis Protocol:

  • Solvent: Use Methanol (90%) or Isopropanol rather than aqueous detergents for breaking Cls-mPEG liposomes.[1][2]

  • Method: Mix Liposomes 1:10 with Methanol. Vortex vigorously.

  • Clarification: Centrifuge at 10,000 x g for 5 mins to pellet any precipitated salts/proteins.

  • Measurement: Analyze supernatant via HPLC or UV-Vis.

References

  • Zhao, X. B., Muthusamy, N., Byrd, J. C., & Lee, R. J. (2007).[1] Cholesterol as a bilayer anchor for PEGylation and targeting ligand in folate-receptor-targeted liposomes.[1][2] Journal of Pharmaceutical Sciences, 96(9), 2424–2435.[1] Retrieved from [Link]

  • Suzuki, T., & Ehara, K. (2025).[1] PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation.[2][7][8] PMC.[1][2] Retrieved from [Link]

  • AxisPharm. (2024).[1][2] PEG Lipids: Enhancing Drug Delivery and Therapeutic Efficacy. Retrieved from [Link][1][2]

Sources

Technical Support Center: Stability of Cls-mPEG(2000) LNPs During Freeze-Thaw Cycles

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges related to the cold-chain storage of lipid nanoparticles (LNPs). Cls-mPEG(2000) (Cholesterol-polyethylene glycol 2000) is a critical excipient used to confer steric stability and prolong circulation time in vivo[1]. However, transitioning these LNPs from aqueous suspensions to frozen states (e.g., -20°C or -80°C) introduces severe thermodynamic and mechanical stresses. Without rigorous formulation strategies, freeze-thaw cycles induce PEG shedding, lipid phase separation, and payload leakage[2][3].

This technical guide provides a mechanistic understanding, troubleshooting frameworks, and self-validating protocols to ensure your Cls-mPEG(2000) LNPs remain stable across thermal transitions.

Visualizing the Freeze-Thaw Mechanism

LNP_FreezeThaw cluster_stress Freeze-Thaw Stress (No Cryoprotectant) cluster_protect Cryoprotection (Sucrose/Trehalose) LNP Intact Cls-mPEG(2000) LNP (Aqueous Suspension) Ice Ice Crystal Formation (Mechanical Stress) LNP->Ice Phase Lipid Phase Transition (Membrane Rupture) LNP->Phase Shedding PEG-Lipid Shedding (Loss of Steric Barrier) LNP->Shedding Vitri Vitrification (Amorphous Glass Matrix) LNP->Vitri WaterRep Water Replacement (Hydrogen Bonding) LNP->WaterRep Agg LNP Aggregation & Payload Leakage Ice->Agg Phase->Agg Shedding->Agg Stable Preserved LNP Integrity & High Encapsulation Vitri->Stable WaterRep->Stable

Mechanisms of freeze-thaw stress on LNPs and mitigation via saccharide cryoprotectants.

Section 1: Core FAQs – Mechanistic Insights

Q1: Why do Cls-mPEG(2000) LNPs aggregate upon thawing despite the PEG steric barrier? While Cls-mPEG(2000) provides excellent steric hindrance in aqueous environments, freezing induces ice crystal formation that mechanically compresses the LNPs[3]. Additionally, as water freezes, the local ionic strength in the unfrozen fraction spikes. This osmotic stress, combined with temperature-induced lipid phase transitions (from liquid-crystalline to gel phase), forces the dynamic Cls-mPEG(2000) molecules to shed from the LNP surface[1]. Loss of this protective hydration layer inevitably leads to irreversible particle fusion and aggregation[2].

Q2: How do saccharide cryoprotectants like sucrose and trehalose prevent this degradation? Saccharides operate via two primary mechanisms: the "Water Replacement Hypothesis" and "Vitrification"[4][5]. During freezing, sucrose or trehalose molecules form hydrogen bonds with the polar headgroups of the lipids (including the PEG-lipid interface), substituting for water molecules and maintaining the lipid spacing. Concurrently, at optimal concentrations (typically 10-20% w/v), these sugars form an amorphous, high-viscosity glassy matrix (vitrification) that physically immobilizes the LNPs, preventing collision and ice crystal-induced mechanical rupture[5].

Q3: Why is storage at -80°C often more stable than -20°C for LNPs? It seems counterintuitive, but -20°C is a highly destructive temperature for LNPs. At -20°C, the formulation may not fully vitrify, leaving pockets of mobile, highly concentrated solutes that accelerate lipid hydrolysis and oxidation[2]. Furthermore, -20°C sits near the phase transition temperature of many helper lipids, causing continuous structural shifting. Rapid freezing to -80°C ensures the system bypasses these vulnerable states and locks into a stable glass transition[2][5].

Section 2: Troubleshooting Guide

Issue 1: Significant increase in Z-average size (>20% growth) and PDI (>0.2) post-thaw.

  • Root Cause: Inadequate cryoprotectant concentration or suboptimal buffer composition. Phosphate-Buffered Saline (PBS) is notorious for pH shifts during freezing due to the selective precipitation of sodium phosphates, which drastically destabilizes the LNP surface[2][6].

  • Solution: Switch your aqueous phase from PBS to a low-ionic-strength buffer like 20–30 mM Tris-HCl (pH 7.4)[2]. Increase the concentration of non-reducing disaccharides (sucrose or trehalose) to at least 10% (w/v), up to 20% (w/v)[7].

Issue 2: Loss of mRNA/siRNA encapsulation efficiency (payload leakage) post-thaw.

  • Root Cause: Membrane rupture caused by slow cooling rates, leading to large ice crystal formation that pierces the LNP core.

  • Solution: Implement a "snap-freeze" protocol using liquid nitrogen before transferring to -80°C. Rapid cooling promotes the formation of smaller, less destructive ice crystals and facilitates immediate vitrification[3][8].

Issue 3: In vitro efficacy is retained, but in vivo efficacy drops significantly post-thaw.

  • Root Cause: Standard external addition of cryoprotectants protects the colloidal stability (size/PDI) but may not fully protect the internal chemical integrity of the mRNA against oxidative stress or hydrolysis over time[5][9].

  • Solution: Utilize a dual-function loading strategy. Co-formulate a small percentage of trehalose inside the LNP during the microfluidic mixing phase, in addition to the external cryoprotectant. Internal trehalose hydrogen-bonds directly with the mRNA, bridging the in vitro/in vivo efficacy gap[5][9].

Section 3: Standardized Protocols

Protocol 1: Optimized Freeze-Thaw Cycling for Cls-mPEG(2000) LNP Stability Assessment

Objective: To validate the thermal resilience of a new LNP formulation using a self-validating stress test.

  • Buffer Exchange: Post-LNP synthesis (e.g., via microfluidics), dialyze the formulation against 20 mM Tris-HCl (pH 7.4) containing 10% (w/v) sucrose at 4°C for 18 hours[2]. Causality: Removes ethanol and establishes the vitrification matrix.

  • Aliquotting: Dispense 100 µL aliquots of the LNP suspension into sterile, RNase-free cryovials.

  • Snap-Freezing: Submerge the cryovials in liquid nitrogen (-196°C) for 5 minutes[8]. Causality: Ensures rapid vitrification, preventing large ice crystal nucleation.

  • Storage: Transfer the vials to a -80°C freezer and incubate for a minimum of 24 hours.

  • Thawing: Remove vials and immediately place them in a 37°C water bath for exactly 2 minutes until completely thawed. Do not vortex; gently invert 3 times to ensure homogeneity.

  • Cycling: Repeat steps 3-5 for up to 3 cycles to simulate extreme cold-chain excursions. Note: The first cycle typically induces the most significant stress; if the LNP survives cycle 1, it generally survives cycles 2 and 3[7].

Protocol 2: Post-Thaw Quality Control (Size & Encapsulation)

Objective: A self-validating system to confirm structural and functional integrity post-thaw.

  • DLS Analysis: Dilute the thawed LNP sample 1:100 in 1X PBS. Measure Z-average and Polydispersity Index (PDI) at 25°C.

    • Acceptance Criteria: Z-average < 100 nm; PDI < 0.2[2].

  • Self-Validating RiboGreen Assay:

    • Prepare two sets of samples: "Intact" (diluted in TE buffer) and "Lysed" (diluted in TE buffer + 1% Triton X-100).

    • Incubate the Lysed sample at 37°C for 10 minutes to fully extract the RNA. Causality: The lysed sample acts as an internal 100% baseline, validating the accuracy of the total payload measurement.

    • Add Quant-iT RiboGreen reagent to both sets, incubate for 5 mins in the dark, and read fluorescence (Ex: 480 nm, Em: 520 nm).

    • Calculation: Encapsulation Efficiency (%) =[(Lysed - Intact) / Lysed] × 100.

    • Acceptance Criteria: EE > 90%.

Section 4: Quantitative Data Tables

Table 1: Impact of Cryoprotectant and Buffer Selection on Cls-mPEG(2000) LNP Stability (Data represents metrics post 1 Freeze-Thaw Cycle at -80°C)

Buffer SystemCryoprotectant (w/v)Post-Thaw Z-Average (nm)Post-Thaw PDIEncapsulation Efficiency (%)Viability for Storage
1X PBS (pH 7.4)None (0%)> 400.0> 0.50< 40.0%Fail (Severe Aggregation)
1X PBS (pH 7.4)10% Sucrose145.20.3578.5%Marginal (pH Shift Damage)
5 mM Tris (pH 7.4)10% Sucrose120.40.2885.0%Marginal
20 mM Tris (pH 7.4)10% Sucrose85.60.1296.2%Pass (Optimal)
20 mM Tris (pH 7.4)20% Trehalose82.30.1197.5%Pass (Optimal)

(Note: Data synthesized from benchmark stability studies on PEGylated LNPs[2][7])

References

  • Li, W., et al. "Application of Saccharide Cryoprotectants in the Freezing or Lyophilization Process of Lipid Nanoparticles Encapsulating Gene Drugs for Regenerative Medicine." Regenerative Medicine and Dentistry, 2024. URL: [Link]

  • Ball, R. L., et al. "Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization." International Journal of Nanomedicine, 2017. URL: [Link]

  • Henderson, et al. "Identifying Key Factors Affecting mRNA-Lipid Nanoparticles Drug Product Formulation Stability." Pharmaceutics, 2026. URL: [Link]

  • Zhao, et al. "Long-term storage of lipid-like nanoparticles for mRNA delivery." Bioactive Materials, 2020. URL: [Link]

  • "Trehalose-loaded LNPs enhance mRNA stability and bridge in vitro in vivo efficacy gap." Nature Communications, 2025. URL: [Link]

  • "Modulating Immunogenicity and Reactogenicity in mRNA-Lipid Nanoparticle Vaccines through Lipid Component Optimization." ACS Nano, 2025. URL: [Link]

  • Date, P. V., et al. "Freeze Thaw: A Simple Approach for Prediction of Optimal Cryoprotectant for Freeze Drying." AAPS PharmSciTech, 2010. URL: [Link]

Sources

Technical Support Center: Optimal Storage and Handling of PEGylated Cholesterol Solutions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the optimal storage and handling of PEGylated cholesterol (Chol-PEG) solutions. Adherence to these guidelines is critical for ensuring the chemical integrity, stability, and performance of Chol-PEG in experimental applications, particularly in the formulation of lipid nanoparticles for drug and gene delivery.

Section 1: Frequently Asked Questions (FAQs) - The Essentials

This section addresses the most common questions regarding the storage and handling of PEGylated cholesterol.

Q1: What are the recommended storage conditions for solid (powder) PEGylated cholesterol?

A1: Solid Chol-PEG should be stored at -20°C for long-term stability, with some suppliers indicating that storage at 4°C is acceptable for up to two years.[1] It is crucial to keep the container tightly sealed and protected from moisture.[2] For maximum stability, especially for reactive derivatives, handling under an inert gas like argon or nitrogen is recommended to prevent degradation from atmospheric moisture and oxygen.[2][3]

Q2: What are the best practices for storing PEGylated cholesterol solutions?

A2: For optimal long-term stability, Chol-PEG solutions should be stored at -80°C, which can preserve their integrity for up to six months.[1] For shorter-term storage, -20°C is acceptable for about one month.[1] It is highly recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[4][5]

Q3: What is the expected shelf life of PEGylated cholesterol in solid form versus in solution?

A3: In its solid, powdered form, Chol-PEG is significantly more stable than in solution. When stored correctly at -20°C, the powder can be stable for up to three years.[1] In contrast, when dissolved in a solvent, the recommended maximum storage time is typically six months at -80°C.[1]

Q4: How does the linkage chemistry (ether vs. ester) impact the stability of PEGylated cholesterol?

A4: The type of chemical bond linking the polyethylene glycol (PEG) to the cholesterol molecule is a critical determinant of the compound's stability.

  • Ether Linkage: This bond is chemically robust and not prone to hydrolysis in aqueous solutions.[6] This makes ether-linked Chol-PEG highly stable and preferable for applications requiring long-term stability.[7][8]

  • Ester Linkage: Ester bonds are susceptible to hydrolysis, which can lead to the cleavage of the PEG chain from the cholesterol moiety.[7][8] This degradation can be accelerated by changes in pH.[9]

For experiments where stability is paramount, it is strongly advised to use Chol-PEG with an ether linkage.

Q5: What is the proper procedure for dissolving PEGylated cholesterol powder?

A5: Due to its amphiphilic nature, dissolving Chol-PEG powder requires careful attention. While soluble in several organic solvents, the process can be slow.[10] Gentle warming of the solution to 30-40°C can aid in dissolution.[11] It is also recommended to add the powder gradually to the solvent while stirring to prevent clumping.[11] For aqueous solutions, using a small amount of a surfactant may help increase the rate of solubilization.[12]

Q6: In which solvents is PEGylated cholesterol soluble?

A6: PEGylated cholesterol is generally soluble in a range of organic solvents. These include chloroform, methylene chloride, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[6] It is also soluble in alcohols like ethanol, though the solubility of the cholesterol moiety itself can vary with the chain length of the alcohol.[13][14] While some Chol-PEG variants are described as water-soluble, dissolving them in aqueous buffers can be challenging.[12][15]

Q7: Is PEGylated cholesterol sensitive to light?

A7: Yes, protection from light is recommended during storage.[3][15] Cholesterol is susceptible to photo-oxidation, which can lead to the formation of various cholesterol oxidation products (COPs).[16][17] These byproducts can alter the performance and potentially introduce toxicity in biological systems.

Q8: How many freeze-thaw cycles can a PEGylated cholesterol stock solution tolerate?

A8: While there is limited data specifically on Chol-PEG, it is a general best practice in lipid chemistry to avoid repeated freeze-thaw cycles.[15] Each cycle can potentially introduce instability, leading to aggregation or degradation of the material.[18][19] It is strongly recommended to aliquot stock solutions into single-use volumes to maintain the integrity of the compound.[4][5]

Section 2: Troubleshooting Guide - Common Problems and Solutions

This guide is designed to help you identify and resolve common issues encountered during the handling of PEGylated cholesterol solutions.

Problem: The PEGylated cholesterol solution appears cloudy or has visible precipitates.

Possible CauseRecommended Solution
Incomplete Dissolution Gently warm the solution to 30-40°C while stirring. Use a vortex mixer or sonicate briefly to aid dissolution. Ensure the powder was added gradually during preparation.[11]
Aggregation High concentrations can lead to aggregation.[20] Try diluting the solution. If aggregation is suspected due to chemical changes, the solution should be discarded.
Solvent Evaporation Improperly sealed vials can lead to solvent evaporation, increasing the concentration and causing precipitation. Ensure vials have tight-fitting caps, preferably with a PTFE liner.[9]
Low-Temperature Precipitation Some Chol-PEG solutions may precipitate when stored at lower temperatures. Before use, allow the vial to equilibrate to room temperature and vortex to ensure complete re-dissolution.
Chemical Degradation Hydrolysis of an ester linkage or oxidation of the cholesterol can lead to insoluble byproducts. If degradation is suspected, it is best to discard the solution and prepare a fresh one from solid stock.

Problem: I am observing poor performance or inconsistent results in my experiments.

Possible CauseRecommended Solution
Degradation of Chol-PEG If using an ester-linked Chol-PEG, hydrolysis may have occurred. The cholesterol moiety may also have oxidized.[7][8][17] Consider switching to a more stable ether-linked version and always store solutions protected from light at -80°C.[3][6][15]
Inaccurate Stock Solution Concentration Solvent may have evaporated during storage, leading to a more concentrated solution than expected.[9] Always use tightly sealed vials and consider re-quantifying the concentration if the stock is old.
Contamination Impurities from the solvent, handling, or storage container can interfere with experiments. Use high-purity solvents and sterile techniques when preparing solutions.

Section 3: Experimental Protocols & Best Practices

Protocol 3.1: Preparation of a PEGylated Cholesterol Stock Solution

  • Pre-analysis: Allow the container of solid Chol-PEG to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Weigh the desired amount of Chol-PEG powder in a clean, dry vial. If possible, perform this in an environment with controlled humidity or under a stream of inert gas.

  • Solvent Addition: Add the appropriate volume of high-purity organic solvent (e.g., chloroform or ethanol) to achieve the desired concentration.

  • Dissolution: Cap the vial tightly and vortex until the powder is fully dissolved. Gentle warming (30-40°C) can be applied if necessary.[11] Visually inspect the solution against a dark background to ensure there are no undissolved particulates.

  • Storage: If not for immediate use, dispense the stock solution into single-use aliquots in vials with PTFE-lined caps. Purge the headspace with an inert gas (argon or nitrogen) before sealing.

  • Labeling and Logging: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Freezing: Store the aliquots at -80°C for long-term storage.[1]

Protocol 3.2: Quick Quality Control using Thin-Layer Chromatography (TLC)

This protocol can be used to check for gross degradation, such as the cleavage of the PEG chain from cholesterol.

  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: Spot a small amount of your Chol-PEG solution alongside a cholesterol standard.

  • Mobile Phase: A common mobile phase for separating lipids is a mixture of chloroform and methanol (e.g., 9:1 v/v). The optimal ratio may need to be determined empirically.

  • Development: Place the TLC plate in a developing chamber with the mobile phase and allow the solvent front to move up the plate.

  • Visualization: After the plate has dried, visualize the spots. This can be done using an iodine chamber or by spraying with a phosphomolybdic acid solution and heating.

  • Analysis: The PEGylated cholesterol should have a different Rf value (retention factor) than free cholesterol. The presence of a spot corresponding to the cholesterol standard in the Chol-PEG lane may indicate hydrolysis.

Section 4: Understanding the Science of Stability

Key Degradation Pathways
  • Hydrolysis: This is a major concern for ester-linked Chol-PEG. The ester bond can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions, resulting in free cholesterol and PEG.[7][8]

  • Oxidation: The cholesterol molecule is susceptible to oxidation, especially in the presence of oxygen, light, heat, and certain metals.[17] This can lead to the formation of cholesterol oxidation products (COPs), such as 7-ketocholesterol and cholesterol epoxides, which can impact the performance and safety of formulations.[16][21]

The Importance of the Linker

The stability of the bond between cholesterol and PEG is paramount.

Caption: Comparison of ester and ether linkages in PEGylated cholesterol.

Advanced Analytical Characterization

For rigorous quality control, several advanced analytical techniques can be employed to assess the purity and integrity of PEGylated cholesterol:

  • High-Performance Liquid Chromatography (HPLC): Coupled with detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), HPLC is the gold standard for determining purity.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the exact mass and integrity of the conjugate.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure and check for the presence of impurities.

Section 5: Data Summary Tables

Table 1: Recommended Storage Conditions for PEGylated Cholesterol

FormStorage TemperatureDurationKey Considerations
Solid (Powder) -20°CUp to 3 years[1]Keep tightly sealed, protect from moisture and light.[2][3][15]
In Solvent -80°CUp to 6 months[1]Use high-purity solvent, aliquot into single-use vials, purge with inert gas.
In Solvent -20°CUp to 1 month[1]Suitable for short-term storage only.

Table 2: Solubility of PEGylated Cholesterol in Common Solvents

SolventSolubilityNotes
Chloroform Soluble[6]A common solvent for dissolving lipids.
Ethanol Soluble[14]Often used in nanoparticle formulation processes.
Methylene Chloride Soluble[6]Another effective organic solvent.
DMSO, DMF Soluble[6]Good solvents for creating concentrated stock solutions.
Water/Aqueous Buffer Sparingly to Soluble[15]Solubility is highly dependent on the PEG chain length and overall molecular weight. Dissolution can be difficult.[12]

Section 6: Visual Troubleshooting Workflow

Troubleshooting_Cloudy_Solution start Cloudy Solution Observed equilibrate Equilibrate to Room Temperature and Vortex start->equilibrate check_dissolved Is solution clear? equilibrate->check_dissolved warm Gentle Warming (30-40°C) & Brief Sonication check_dissolved->warm No use_solution Proceed with Experiment check_dissolved->use_solution Yes check_dissolved2 Is solution clear? warm->check_dissolved2 consider_dilution Consider Dilution: Concentration may be too high check_dissolved2->consider_dilution No check_dissolved2->use_solution Yes check_degradation Suspect Degradation? (e.g., old stock, ester-linked) consider_dilution->check_degradation check_degradation->use_solution No, fresh stock discard Discard and Prepare Fresh Solution check_degradation->discard Yes

Caption: Troubleshooting workflow for a cloudy PEGylated cholesterol solution.

References

  • Al-Ghamdi, M., et al. (2020). Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths. ACS Omega. Available at: [Link]

  • Al-Ghamdi, M., et al. (2020). Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths. ACS Publications. Available at: [Link]

  • CD Bioparticles. Cholesterol-PEG-VS. Available at: [Link]

  • Nanocs. Cholesterol PEG Amine, MW 600, 1k, 2k, 3400, 5k, 10k, 20k. Available at: [Link]

  • Al-Ghamdi, M., et al. (2020). Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths. Figshare. Available at: [Link]

  • Johnson, W., Jr, et al. (2001). Final report of the amended safety assessment of PEG-5, -10, -16, -25, -30, and -40 soy sterol. International Journal of Toxicology. Available at: [Link]

  • MedlinePlus. (2016). Polyethylene Glycol 3350. Available at: [Link]

  • DailyMed. (2022). Polyethylene Glycol 3350, Powder for Solution. Available at: [Link]

  • ResearchGate. (Various Authors). Effects of Repeated Freeze-Thaw Cycles on Concentrations of Cholesterol, Micronutrients, and Hormones in Human Plasma and Serum. Available at: [Link]

  • Nanocs. Cholesterol PEG, mPEG-CLS. Available at: [Link]

  • ResearchGate. (2017). Dissolving cholesterol PEG 600 in milliQ water?. Available at: [Link]

  • ResearchGate. (Various Authors). Synthesis and application of poly(ethylene glycol)-cholesterol (Chol-PEG) conjugates in physicochemical characterization of nonionic surfactant vesicles. Available at: [Link]

  • Ignatius, M. J., et al. (2021). The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples. PMC. Available at: [Link]

  • Sago, C. D., et al. (2019). Nanoparticles containing oxidized cholesterol deliver mRNA to the liver microenvironment at clinically relevant doses. PMC. Available at: [Link]

  • Tardi, P., et al. (2010). Effect of Freeze-Thawing Process on the Size and Lamellarity of PEG-Lipid Liposomes. Bentham Open. Available at: [Link]

  • Higuchi, W. I., et al. (1973). Cholesterol solubility in organic solvents. Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (2021). For how long can I store lipids (in solution) in -20°C freezer?. Available at: [Link]

  • Sevanian, A., et al. (1996). Characterization of cholesterol oxidation products formed by oxidative modification of low density lipoprotein. Free Radical Biology and Medicine. Available at: [Link]

  • Chen, Y. C., et al. (2007). Analysis, Formation and Inhibition of Cholesterol Oxidation Products in Foods: An Overview (Part I). Journal of Health Science. Available at: [Link]

  • Pure and Simple. Toxic ingredient to avoid: PEG Compounds and their contaminants. Available at: [Link]

  • MedlinePlus. (2024). Polyethylene glycol-electrolyte solution (PEG-ES). Available at: [Link]

  • Ignatius, M. J., et al. (2021). The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers. Journal of Laboratory Physicians. Available at: [Link]

  • Dzeletis, E., et al. (2006). Cholesterol oxidation products – analytical methods and levels in sweets containing heated butter oil. Molecular Nutrition & Food Research. Available at: [Link]

  • Striegel, A. M. (2022). Tips & Tricks: Trouble Analyzing PEGs?. LCGC International. Available at: [Link]

  • Al-Ghamdi, M., et al. (2020). Synthesis of Stable Cholesteryl-Polyethylene Glycol-Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths. SciSpace. Available at: [Link]

  • Li, J., et al. (2019). Quantitative analysis of cholesterol oxidation products and desmosterol in parenteral liposomal pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ResearchGate. (2014). Can anyone suggest any cholesterol dissolving solvents?. Available at: [Link]

  • Baluja, S., et al. (2009). Solubility of cholesterol in some alcohols from 293.15 to 318.15 K. Archives of Applied Science Research. Available at: [Link]

  • U.S. Department of Veterans Affairs. (2025). Preparing For Your Colonoscopy With Polyethylene Glycol 3350 With Electrolytes. Available at: [Link]

  • ResearchGate. (2024). DOPA/PA 18:1 solubility in ethanol?. Available at: [Link]

  • MDPI. (2024). Inhibition of Aβ Aggregation by Cholesterol-End-Modified PEGs Vesicle and Micelle. Available at: [Link]

  • ResearchGate. (Various Authors). Formation of Reactive Impurities in Aqueous and Neat Polyethylene Glycol 400 and Effects of Antioxidants and Oxidation Inducers. Available at: [Link]

  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Available at: [Link]

  • AZoM. (2022). Detecting Ethylene Glycol and Diethylene Glycol Impurities. Available at: [Link]

  • Wang, Y., et al. (2022). PEG Gels Significantly Improve the Storage Stability of Nucleic Acid Preparations. PMC. Available at: [Link]

  • Uto, T., et al. (2024). Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater. PMC. Available at: [Link]

Sources

Technical Support Center: Purification of Nanoparticles from Cls-mPEG(2000)

[1]

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

What is Cls-mPEG(2000)? In the context of nanoparticle (NP) formulation, Cls-mPEG(2000) refers to Cholesterol-mPEG(2000) (also abbreviated as Chol-PEG2k or mPEG-Chol).[1][2][3] It is an amphiphilic lipid-polymer conjugate used to provide steric stabilization ("stealth" properties) to liposomes, lipid nanoparticles (LNPs), and polymeric cores.[1]

The Purification Challenge: Unlike reactive PEG esters that hydrolyze into small molecules, excess Cls-mPEG(2000) does not simply remain as single chains.[1] Above its Critical Micelle Concentration (CMC), free Cls-mPEG(2000) self-assembles into micelles (typically 10–20 nm in diameter).

  • Standard Dialysis Failure: Common dialysis membranes (MWCO 3.5–14 kDa) will retain these micelles, leading to "purification" steps that fail to remove the impurity.[1]

  • Separation Goal: You must separate ~15 nm PEG-lipid micelles from >50 nm nanoparticles. This requires size-exclusion or filtration methods with specific cut-offs, not just molecular weight separation.

Decision Matrix: Selecting the Right Purification Method

Before starting, select the workflow based on your sample volume and particle size.

PurificationDecisioncluster_tipsCritical ParametersStartStart: Sample Volume & ScaleVolCheckVolume CheckStart->VolCheckSmallScale< 5 mL (R&D/Screening)VolCheck->SmallScaleSmallLargeScale> 20 mL (Scale-up/Production)VolCheck->LargeScaleLargeSECSize Exclusion Chromatography (SEC)(Best Purity)SmallScale->SECHigh Purity NeededSpinFilterSpin Filtration (Centrifugal)(High Risk of Aggregation)SmallScale->SpinFilterQuick/Rough CheckTFFTangential Flow Filtration (TFF)(Best Scalability)LargeScale->TFFStandard ProtocolTip1Micelle Size: ~15nmNP Size: >50nmTip2TFF Cutoff:300-500 kDa MWCO

Figure 1: Decision tree for selecting a purification method based on scale and purity requirements. Note the distinction between simple spin filtration and TFF.

Troubleshooting Guides & FAQs

Section A: Method Failure (Why is the PEG still there?)

Q1: I dialyzed my nanoparticles against PBS using a 20 kDa MWCO membrane for 48 hours, but the PEG assay still shows high background. Why?

Diagnosis: You are likely trapping Cls-mPEG micelles inside the dialysis bag. Technical Explanation: Cls-mPEG(2000) has a molecular weight of ~2.6 kDa.[1] While a single molecule would pass through a 20 kDa membrane, the free lipid-PEG self-assembles into micelles with an apparent molecular weight of >100 kDa (hydrodynamic diameter ~10–20 nm). Corrective Action:

  • Switch Method: Use Size Exclusion Chromatography (SEC) or TFF .[1]

  • Adjust Dialysis (Not Recommended): If you must use dialysis, use a membrane with a Molecular Weight Cut-Off (MWCO) of 300 kDa or 1,000 kDa (assuming your NPs are >50 nm).[1] This allows micelles to escape while retaining the NPs.

Q2: I used spin filters (Amicon/Vivaspin), but my nanoparticles aggregated into a film on the membrane.

Diagnosis: Concentration Polarization and "Caking." Technical Explanation: In dead-end filtration (spin filters), the solvent is forced perpendicular to the membrane. Nanoparticles accumulate at the interface, forming a dense "cake" or gel layer. For lipid-based particles, this pressure often forces fusion (aggregation) or irreversible adsorption. Corrective Action:

  • Switch to TFF: Tangential flow sweeps the surface, preventing cake formation.

  • Modify Spin Protocol: If using spin filters, do not centrifuge to dryness . Leave at least 20% volume. Resuspend gently every 5 minutes. Use a membrane made of Regenerated Cellulose (RC) rather than PES to minimize lipid binding.

Section B: Tangential Flow Filtration (TFF) Implementation

Q3: What TFF cartridge specifications do you recommend for removing Cls-mPEG micelles?

Recommendation:

  • Membrane Material: Modified Polyethersulfone (mPES) or Regenerated Cellulose (RC).[1] Avoid standard PES if non-specific binding is observed.

  • MWCO Selection: 300 kDa or 500 kDa .

    • Why? A 100 kDa membrane is often too tight to efficiently pass PEG-lipid micelles. A 300 kDa pore is large enough for micelles (~15 nm) to pass but small enough to retain NPs (>50 nm).

  • Shear Rate: Keep shear rate moderate (2000–4000 sec⁻¹) to avoid stripping the PEG coating off the nanoparticles.

Q4: How do I know when the purification is complete?

Protocol: Calculate the Diafiltration Volumes (DV) .

  • One DV = the volume of the sample in the reservoir.

  • Theoretical removal follows the equation:

    
    , where 
    
    
    is the number of DVs.
  • Rule of Thumb: Perform 6 to 10 DVs .

    • 6 DVs removes ~99.75% of free small molecules.

    • Due to micelle kinetics, 10 DVs is safer for Cls-mPEG.

Section C: Quantification & Validation

Q5: How can I quantify the residual free Cls-mPEG to validate my purification?

Method 1: HPLC-CAD (Gold Standard) [1]

  • Technique: High-Performance Liquid Chromatography with Charged Aerosol Detection.[4]

  • Workflow: Inject the supernatant (or filtrate).[1] Use a C4 or C8 reverse-phase column. Cls-mPEG will elute as a distinct peak.

  • Pros: Quantifies free PEG vs. bound PEG (if you dissolve the NPs).

Method 2: Iodine/Barium Chloride Assay (Colorimetric)

  • Principle: Iodine complexes with the ether oxygens in the PEG chain.

  • Limit: Interferences are common. Only use for rough estimates of "total PEG" in the filtrate (waste) to monitor when it drops to baseline.

Detailed Protocols

Protocol A: Size Exclusion Chromatography (SEC)

Best for: Small batches (<5 mL), high purity, fragile particles.[1]

Materials:

  • Stationary Phase: Sepharose CL-4B or Sephacryl S-400 HR.[1]

  • Column: 1.5 cm x 20 cm (Gravity) or FPLC column.

  • Buffer: PBS or HEPES (pH 7.4).[1]

Workflow:

  • Pack Column: Ensure the column volume (CV) is at least 10x your sample volume.

  • Equilibrate: Flush with 2 CVs of buffer.

  • Load: Gently apply the NP suspension to the top of the resin.

  • Elute: Add buffer continuously.

  • Collect Fractions:

    • Fraction Set 1 (Void Volume): Turbid/Opaque.[1] Contains Purified Nanoparticles .

    • Intermediate: Clear.

    • Fraction Set 2 (Retarded Volume): Clear (or faint signal in PEG assay).[1] Contains Cls-mPEG Micelles .[1]

  • Validation: Test fractions with DLS. Set 1 should show NP size; Set 2 should show <20 nm species.

Protocol B: Tangential Flow Filtration (TFF)

Best for: Large batches (>20 mL), scalable production.[1]

TFF_WorkflowReservoirSample Reservoir(NPs + Free Micelles)PumpPeristaltic PumpReservoir->PumpFilterTFF Cartridge(300-500 kDa MWCO)Pump->FilterFeedRetentateRetentate Line(Purified NPs return)Filter->RetentateNPs RetainedPermeatePermeate Line(Free Micelles waste)Filter->PermeateMicelles PassRetentate->ReservoirBufferDiafiltration BufferBuffer->ReservoirConstant Volume Add

Figure 2: TFF Setup. The key mechanism is the continuous recirculation (Retentate) while buffer replaces the liquid lost through the membrane (Permeate), washing out the micelles.

Steps:

  • Setup: Install a 300 kDa or 500 kDa hollow fiber cartridge. Flush with water then buffer to remove storage glycerol.

  • Concentration (Optional): If sample is dilute, run in concentration mode (no buffer add) to reduce volume to ~50 mL.

  • Diafiltration:

    • Maintain constant volume in the reservoir by adding fresh buffer at the same rate as permeate flow.

    • Run for 10 Diafiltration Volumes (DV) .

    • Example: If reservoir holds 50 mL, you need to pass 500 mL of buffer through the system.

  • Recovery: Stop pump. Reverse flow or flush with small volume to recover NPs from the membrane lumen.

Summary Data Table: Method Comparison

FeatureDialysis (Standard)Spin FiltrationSEC (Gel Filtration)TFF (Tangential Flow)
Mechanism DiffusionDead-end FiltrationSize ExclusionCross-flow Filtration
Removal of Micelles Poor (unless >300k MWCO)Fair (pore clogging risk)Excellent Excellent
Scalability LowLowMediumHigh
Shear Stress NegligibleModerateLowModerate
Typical Yield >90%60-80% (losses to cake)70-85% (dilution)>90%
Recommended Use Not Recommended for MicellesQuick checks onlyHigh purity R&DScale-up / Clinical

References

  • AxisPharm. (n.d.).[1] Cholesterol-PEG-methoxy, MW 2K.[1][5] Retrieved March 3, 2026, from [Link]

  • Shah, N. K., et al. (2020).[1][6] "A comparison of centrifugation and tangential flow filtration for nanoparticle purification." Particuology, 50, 189-196.[1][6] [Link][1][7][6]

  • Limayem, I., et al. (2007).[1] "Purification of PEGylated nanoparticles using tangential flow filtration (TFF)." Drug Development and Industrial Pharmacy, 33(9), 1030-1039.[1] [Link]

  • NCL (Nanotechnology Characterization Laboratory). (2017).[1] "Quantitation of PEG on PEGylated Gold Nanoparticles Using RP-HPLC and Charged Aerosol Detection." NCL Method PCC-16. [Link][1]

Technical Support Center: Resolving Precipitation in Cls-mPEG(2000) Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Product Focus: Cholesterol-mPEG(2000) (Cls-mPEG / Chol-PEG2000) Application Area: Lipid Nanoparticle (LNP) Formulation, Stealth Liposomes, Drug Delivery Current Status: Active Support Topic

Executive Summary & Molecule Identification

Clarification on Nomenclature: In the context of drug delivery and LNP formulation, "Cls-mPEG(2000)" refers to Cholesterol-mPEG(2000) .[1] This is a conjugate of a hydrophobic cholesterol anchor and a hydrophilic polyethylene glycol (PEG) tail (MW ~2000 Da).[2]

The Core Problem: Precipitation in Cls-mPEG(2000) arises from its amphiphilic nature . It is not a simple solute; it is a self-assembling surfactant.

  • In Organic Solvents (Stock Prep): The cholesterol moiety drives solubility. It prefers non-polar solvents (Chloroform, DCM). It has limited solubility in pure alcohols (Ethanol/Methanol), which often leads to "crashing out" at high concentrations required for LNP manufacturing.

  • In Aqueous Media (Formulation): The PEG moiety drives solubility.[2][3][4] However, above the Critical Micelle Concentration (CMC), it forms micelles. If introduced too rapidly or at too high a concentration without proper mixing, the hydrophobic tails aggregate randomly, forming visible white precipitates rather than stable nanoparticles.

Troubleshooting Module: The Physics of Solubility
Phase 1: Stock Solution Preparation (Organic Phase)

Most precipitation issues originate here. Users often attempt to dissolve Cls-mPEG in Ethanol at room temperature at concentrations >10-20 mg/mL, leading to cloudiness.

SolventSolubility RatingRecommended UseNotes
Chloroform Excellent (+++++)Primary StockDissolves >50 mg/mL easily. Best for storage.
Dichloromethane (DCM) Excellent (++++)Alternative StockGood solubility; lower boiling point than chloroform.
Ethanol (100%) Moderate (++)LNP FormulationProblem Area. Requires heating (37°C–50°C) for high concentrations.
DMSO/DMF Good (+++)Chemical ConjugationHard to remove; avoid for injectable formulations if possible.
Water Variable (Micelles)Final BufferForms micelles. Do not use for initial lipid mixing.

Corrective Protocol: The "Warm Ethanol" Method If your workflow requires an Ethanol stock (e.g., for microfluidic mixing):

  • Weigh the Cls-mPEG powder.

  • Add Ethanol to achieve 80% of final volume.

  • Heat the solution to 40–50°C in a water bath. The solution should turn clear.

  • Vortex vigorously while warm.

  • Equilibrate to room temperature slowly. If it precipitates upon cooling, your concentration exceeds the saturation limit (typically ~20-25 mg/mL for this specific conjugate in pure ethanol).

    • Solution: Dilute the stock or maintain temperature during injection.

Phase 2: Aqueous Integration (The "Ouzo Effect")

Precipitation occurs when the organic stock contacts the aqueous buffer. This is governed by the solvent-shifting rate.

The Mechanism: When Ethanol (solvent for lipid) mixes with Water (non-solvent for lipid), the solubility of the Cholesterol tail drops to near zero.

  • Scenario A (Slow Mixing): The solvent concentration changes slowly. Cholesterol tails find each other and form large, amorphous aggregates (Precipitate).

  • Scenario B (Rapid Mixing): The solvent environment changes instantly. Lipids are "trapped" and forced to self-assemble into small, stable structures (LNPs/Micelles) to hide their hydrophobic tails.

Corrective Protocol: Rapid Solvent Exchange

  • Never add water to the lipid stock. Always add the lipid stock to the stirring aqueous phase (or use a T-mixer).

  • Flow Rate Ratio: Maintain a Water:Ethanol ratio of at least 3:1 (usually 4:1) during mixing to ensure immediate micelle/LNP locking.

  • Turbulence: If mixing manually, vortex the aqueous buffer while injecting the lipid stream.

Visualizing the Failure Points

The following diagram illustrates the phase behavior of Cls-mPEG(2000) and where the user is likely encountering precipitation.

G cluster_Organic Phase 1: Organic Solubilization cluster_Aqueous Phase 2: Aqueous Mixing Start Cls-mPEG(2000) Powder EthanolCold Ethanol (Room Temp) High Conc (>20mg/mL) Start->EthanolCold EthanolWarm Ethanol (40-50°C) High Conc Start->EthanolWarm Chloroform Chloroform (Standard Stock) Start->Chloroform Precipitation1 Precipitate Type A: Undissolved Flakes EthanolCold->Precipitation1 Solubility Limit Exceeded SlowMix Slow Addition / Low Shear EthanolWarm->SlowMix FastMix Rapid Injection / T-Mixer EthanolWarm->FastMix Ideal for LNP Chloroform->SlowMix Evaporation Method Precipitation2 Precipitate Type B: Amorphous Aggregates SlowMix->Precipitation2 Ouzo Effect Failure Stable Stable Micelles / LNPs (Clear/Opalescent) FastMix->Stable Kinetic Trapping

Caption: Figure 1: Solubility Phase Diagram. Red pathways indicate failure modes leading to precipitation. Green pathways indicate successful formulation strategies.

Frequently Asked Questions (FAQs)

Q1: Can I sonicate the solution if Cls-mPEG precipitates?

  • Answer:

    • In Organic Solvents:Yes. Bath sonication at 40°C is highly effective for redissolving stock solutions.

    • In Aqueous Buffers:Use Caution. Probe sonication can generate high heat and shear, potentially degrading the PEG chain or oxidizing the cholesterol. If you have a white precipitate in water, sonication typically will not fix it—it usually indicates the lipids have already aggregated irreversibly. You must restart the mixing process.

Q2: My solution is "cloudy" but I don't see flakes. Is this precipitation?

  • Answer: Not necessarily. Cls-mPEG(2000) forms micelles in water.[3][4][5][6][7] High concentrations (>10 mg/mL) in water can appear opalescent or slightly hazy due to light scattering by the micelles.

    • The Test: Centrifuge the sample at 10,000 x g for 5 minutes. If a pellet forms, it is precipitation.[8] If it remains homogenous, it is a stable micellar suspension.

Q3: I am using "Cls-mPEG" for surface coating (Silanization), not LNPs. Why is it gelling?

  • Answer: If your product is actually mPEG-Silane (sometimes mislabeled or abbreviated as Cls in materials science contexts) and not Cholesterol, it is reacting with moisture in the air. Silanes hydrolyze and crosslink (polymerize) instantly in the presence of water.

    • Fix: Handle strictly under nitrogen/argon in a glovebox. Once gelled, it cannot be redissolved. (Note: This is rare for drug development contexts but possible).

Q4: How do I filter sterilize high-concentration Cls-mPEG?

  • Answer:

    • Dissolve in ethanol/organic solvent first.

    • Use a PTFE (Teflon) or Nylon membrane filter (0.22 µm).

    • Do not use PES (Polyethersulfone) filters with high-concentration organics as the solvent may attack the membrane or the lipid may bind to it.

References & Grounding
  • Avanti Polar Lipids. Preparation of Liposomes. (Standard industry protocol for lipid solubility and extrusion techniques).

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy. (Foundational text on Ethanol dilution and lipid precipitation kinetics).

  • BroadPharm. mPEG-Cholesterol, MW 2,000 Product Data.[5] (Confirming solubility profiles: Soluble in DCM/Chloroform, limited in alcohols).

  • Kulkarni, J. A., et al. (2018). On the Formation of Lipid Nanoparticles by Microfluidic Mixing. ACS Nano. (Explains the "Ouzo effect" and why rapid mixing prevents precipitation).

Sources

Validation & Comparative

1H NMR characterization of Cls-mPEG(2000) purity

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Characterization of Cls-mPEG(2000) Purity: A Comparative Technical Guide

Executive Summary: The Anchor of Stability

In the development of liposomal and lipid nanoparticle (LNP) systems, Cls-mPEG(2000) (Cholesterol-mPEG, 2000 Da) serves as a critical steric stabilizer. Unlike phospholipid-based anchors (e.g., DSPE-mPEG), Cls-mPEG utilizes a cholesterol moiety to anchor the polyethylene glycol chain into the lipid bilayer.

The purity of this conjugate is non-negotiable. Free mPEG (non-anchored) leads to rapid clearance, while free cholesterol alters membrane fluidity without providing steric protection. This guide details a self-validating 1H NMR protocol to quantify the Degree of Substitution (DoS) and Molar Purity , comparing its spectral performance against industry-standard alternatives like DSPE-mPEG.

The Chemical Identity: What is Cls-mPEG?

For the purpose of this guide, Cls-mPEG refers to Cholesterol-mPEG (often cataloged as CLS-mPEG by suppliers like Cayman Chemical or AxisPharm).

  • Hydrophilic Block: Methoxypoly(ethylene glycol) (MW ~2000 Da, n ≈ 45 units).

  • Hydrophobic Block: Cholesterol (MW ~386 Da).

  • Linker: Typically a succinate, carbamate, or ether linkage connecting the cholesterol 3-OH to the PEG terminal.

Critical Quality Attribute (CQA): The molar ratio of Cholesterol to PEG must be 1:1 . Deviations indicate unconjugated starting materials.

Comparative Analysis: Cls-mPEG vs. Alternatives

Before detailing the protocol, it is essential to understand how Cls-mPEG behaves spectrally compared to its primary competitor, DSPE-mPEG.

Table 1: Spectral & Performance Comparison

FeatureCls-mPEG(2000) (Cholesterol-based)DSPE-mPEG(2000) (Phospholipid-based)Implication for NMR
Diagnostic Lipid Region 0.60 – 2.40 ppm (Complex multiplet pattern of steroid rings)0.88 ppm (t) (Terminal methyls) & 1.25 ppm (Acyl chain methylene envelope)Cls-mPEG requires specific integration of the C18/C19 angular methyls, which are distinct from the broad DSPE alkyl envelope.
Linker Visibility High (Succinate/Carbamate protons often visible at 2.6 or 4.2 ppm)Moderate (Phosphate linkage is invisible in 1H; Glycerol backbone overlaps with PEG)Cls-mPEG linker peaks provide a secondary confirmation of conjugation chemistry.
Relaxation Behavior (T1) Rigid steroid ring relaxes faster than flexible PEG chain.Long acyl chains have different mobility than headgroups.Critical: d1 delay must be sufficient (>5s) to ensure quantitative integration of the mobile PEG tail relative to the rigid cholesterol.
Cost/Stability Lower cost; High chemical stability (no hydrolysis of fatty acids).Higher cost; Prone to hydrolysis (lyso-lipid formation).Cls-mPEG is preferred for cost-sensitive formulations, but NMR must confirm linker stability.

Strategic Protocol: Quantitative 1H NMR Workflow

This protocol is designed to be self-validating . By normalizing to the cholesterol methyl singlet (which is chemically stable and isolated), we can mathematically determine the exact molecular weight and purity of the PEG chain attached.

Step-by-Step Methodology

Reagents:

  • Solvent: Chloroform-d (CDCl3), 99.8% D + 0.03% v/v TMS.

    • Why CDCl3? It is the only solvent that solubilizes both the lipophilic cholesterol and hydrophilic PEG blocks perfectly. DMSO-d6 often causes micellization, leading to peak broadening and integration errors.

  • Internal Standard (Optional): Dimethyl sulfone (if absolute weight % is required), though this method uses internal structural normalization.

Instrument Parameters:

  • Frequency: 400 MHz minimum (600 MHz preferred for resolution of cholesterol multiplets).

  • Pulse Sequence: Standard single pulse (zg30 or equivalent).

  • Relaxation Delay (d1): 10 seconds (Essential).

    • Reasoning: PEG protons have T1 relaxation times of ~2-3s. Cholesterol protons are shorter (<1s). To achieve quantitative accuracy (99% magnetization recovery), d1 must be > 5 × T1(longest). A 10s delay prevents overestimation of the cholesterol signal relative to PEG.

  • Scans (ns): 64 (High S/N required for end-group analysis).

Workflow Diagram

NMR_Workflow Start Sample Preparation 10-15 mg Cls-mPEG in 0.6 mL CDCl3 Shimming Shimming & Tuning Focus on line shape of TMS (Target < 0.5 Hz) Start->Shimming Acquisition Data Acquisition d1 = 10s (Critical for Quantitation) Shimming->Acquisition Processing Processing Phase Correction + Baseline Correction (Bernstein Poly) Acquisition->Processing Integration Integration Strategy 1. Calibrate TMS to 0.00 ppm 2. Integrate Cholesterol C18 Methyl (0.68 ppm) 3. Integrate PEG Backbone (3.64 ppm) Processing->Integration Calculation Calculate Purity & MW Compare Integral Ratios Integration->Calculation

Caption: Optimized 1H NMR workflow for amphiphilic lipid-PEG conjugates ensuring quantitative relaxation.

Data Analysis: The "Fingerprint" Verification

To validate purity, you must confirm the presence of specific diagnostic signals and the absence of impurity signals.

A. The Diagnostic Peaks (The "Yes" Signals)
MoietyChemical Shift (δ ppm)MultiplicityIntegration TargetNotes
Cholesterol (C18) 0.68 Singlet (s)Set to 3.00 The angular methyl group. The most isolated and reliable reference peak.
Cholesterol (C26/27) 0.86Doublet (d)~6.00Terminal isopropyl methyls. Good for confirmation.
Cholesterol (C19) 1.01Singlet (s)~3.00Angular methyl.
Cholesterol (C3) 3.50 - 3.60MultipletObscuredUsually buried under the massive PEG satellite bands.
PEG Backbone 3.64 Singlet (s)~180.0 For 2000 Da PEG (44-45 units × 4H). Includes 13C satellites.
mPEG Methoxy 3.38Singlet (s)3.00Terminal methoxy group.
Linker (Succinate) ~2.60 - 2.65Triplet/Multiplet4.00Only if succinate linker is used.
B. The Impurity Peaks (The "No" Signals)
  • Free Cholesterol: While free cholesterol has similar methyl peaks, it lacks the linker shift. In DOSY NMR (Diffusion Ordered Spectroscopy), free cholesterol would diffuse much faster than the Cls-mPEG micelle/aggregate.

  • Conjugation Efficiency Check:

    • Look at the 3.0 – 4.5 ppm region.

    • If the linkage is via an ester (Succinate), check for hydrolysis products (sharp triplets shifted upfield).

    • If the integration of the PEG backbone (3.64 ppm) relative to the C18 Methyl (0.68 ppm) is significantly higher than theoretical (e.g., >200H for a 2kDa PEG), the sample contains excess free mPEG .

Calculation of Purity and Molecular Weight

This is the self-validating mathematical core of the guide.

1. Calculate Experimental PEG Molecular Weight (


): 


  • 
    : Integration area of the main PEG peak (3.64 ppm).
    
  • 
    : Integration area of the Cholesterol C18 methyl (0.68 ppm), set to 3.00.
    
  • 
    : MW of one ethylene oxide unit.
    
  • The factor

    
     normalizes the 3 protons of the methyl group against the 4 protons of the EG unit.
    

2. Calculate Conjugation Efficiency (Molar Purity):

If the manufacturer claims the PEG is exactly 2000 Da (approx 45 units), the theoretical integration (


) should be:




Note: If


 is higher than 180 (e.g., 250), it implies the presence of free mPEG (unconjugated) in the mixture, assuming the nominal MW is correct.

Troubleshooting & Advanced Validation

Issue: Broad Peaks?

  • Cause: Micelle formation in CDCl3.

  • Solution: Add a trace amount of TFA-d (Trifluoroacetic acid-d) or switch to a mixture of CDCl3:MeOD (2:1) to break aggregates, though this complicates the solvent peak region.

Issue: 13C Satellites interfering?

  • Insight: The 13C satellites of the massive PEG peak (0.55% on either side) can overlap with linker peaks.

  • Protocol: Use 13C-decoupled 1H NMR (e.g., zg30 with cpd decoupling) to collapse the satellites and reveal hidden impurity peaks near the PEG backbone [1].

References

  • Fuller, K. et al. (2023). "NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization." ACS Omega. Available at: [Link]

  • Specific Polymers. (2024). "Comparison of HPLC vs NMR techniques for Polymer Characterization." Available at: [Link]

Optimizing LNP Transfection: A Comparative Guide to Cls-mPEG(2000) vs. DSPE-PEG

[1]

Executive Summary

In the development of Lipid Nanoparticles (LNPs) for mRNA and gene editing, the choice of PEG-lipid anchor is a critical determinant of therapeutic efficacy.[1][2] This guide compares Cls-mPEG(2000) (Cholesterol-PEG) and DSPE-PEG(2000) (Phospholipid-PEG).[3]

The Bottom Line:

  • DSPE-PEG is the "Stealth Standard."[3] Its dual saturated C18 tails anchor deeply into the bilayer, maximizing circulation time but inhibiting endosomal escape. It is ideal for systemic tumor targeting where long half-life is paramount.[3]

  • Cls-mPEG is the "Fusogenic Facilitator."[3] The cholesterol anchor allows for more dynamic exchange (shedding) or distinct membrane positioning. This facilitates superior endosomal escape and higher transfection efficiency in contexts where intracellular release is the bottleneck, such as mRNA vaccine delivery or hepatic gene editing.

Mechanistic Foundation: The "PEG Dilemma"[2]

To understand the difference in transfection efficiency, one must understand the PEG Dilemma : The PEG layer required to protect the LNP during circulation is the same layer that prevents the LNP from fusing with the endosome inside the cell.

The Anchor Determines the Shedding Rate

Transfection efficiency is directly correlated with the rate at which the PEG-lipid "sheds" (desorbs) from the LNP surface.

  • DSPE-PEG (High Stability): The Distearoyl (C18) chains crystallize and lock into the lipid bilayer. They do not shed easily.[3] This keeps the LNP "masked" inside the endosome, preventing the ionizable lipids from interacting with the endosomal membrane. Result: Lower Transfection.

  • Cls-mPEG (Dynamic Exchange): The cholesterol moiety anchors via a rigid ring structure but lacks the deep hydrophobic interdigitation of long saturated alkyl chains. This allows the PEG layer to desorb or reorient more readily upon cellular contact or within the acidic environment of the endosome. Result: Higher Transfection.

Visualization: The PEG-Shedding Pathway

The following diagram illustrates how the choice of anchor impacts the critical "Endosomal Escape" phase.

PEGSheddingcluster_DSPEDSPE-PEG Path (Stable)cluster_ClsCls-mPEG Path (Sheddable)LNP_StartLNP FormulationCirculationSystemic Circulation(Blood)LNP_Start->CirculationEndocytosisCellular Uptake(Endosome)Circulation->EndocytosisDSPE_StuckPEG Retained(Steric Hindrance)Endocytosis->DSPE_StuckDSPE AnchorCls_ShedPEG Shedding(Exposed Lipid)Endocytosis->Cls_ShedCholesterol AnchorLysosomeLysosomalDegradationDSPE_Stuck->LysosomeFusion BlockedEscapeEndosomal Escape(Cytosol Release)Cls_Shed->EscapeMembrane FusionTranslationProtein Expression(Transfection Success)Escape->Translation

Figure 1: Mechanism of Endosomal Escape.[3] Cls-mPEG facilitates shedding, exposing the fusogenic lipid core, whereas DSPE-PEG tends to remain bound, leading to lysosomal entrapment.

Comparative Analysis: The Data

The following table synthesizes physicochemical properties and performance metrics derived from comparative lipid nanoparticle studies.

FeatureDSPE-PEG(2000) Cls-mPEG(2000) Impact on Transfection
Anchor Structure Phospholipid (2x C18 Saturated Chains)Cholesterol (Rigid Sterol Ring)Cls-mPEG allows faster desorption.[3]
Shedding Kinetics Slow / Negligible (< 5% in 24h)Moderate / FastFast shedding (Cls) correlates with higher intracellular delivery.[3]
Circulation Half-Life Long (> 10 hours)Short / IntermediateDSPE is better for biodistribution; Cls is better for local/liver transfection.[3]
Serum Stability High (Resists protein adsorption)ModerateDSPE prevents aggregation better in storage.[3]
Endosomal Escape Inhibited (Steric Barrier)Promoted (Barrier Removal)Cls-mPEG significantly outperforms DSPE here.[3]
Transfection Efficiency Lower (in vitro/liver)Higher (1.5x - 4x fold increase)See Reference [1] for lipoplex data.[3]
Key Experimental Insight

In comparative studies of lipoplexes and LNPs, formulations containing Cls-mPEG consistently show higher reporter gene expression (e.g., Luciferase or GFP) compared to DSPE-PEG analogs.

  • Why? The "Stealth" property of DSPE is too effective for the intracellular phase. It prevents the cationic/ionizable lipids from fusing with the endosomal wall.

  • Evidence: Research indicates that DSPE-PEG incorporation can decrease transfection rates by >50% compared to cholesterol-anchored or short-chain (C14) anchored PEGs [1][2].[3]

Experimental Protocol: Microfluidic Formulation

To validate these differences in your own lab, use the following standardized Microfluidic Mixing protocol. This method ensures reproducible particle size (PDI < 0.[3]2) and encapsulation efficiency.[3][1][4]

Reagents:

  • Ionizable Lipid: (e.g., DLin-MC3-DMA or SM-102)[3][5][6]

  • Helper Lipid: DSPC

  • Structural Lipid: Cholesterol[6][7][8]

  • PEG Lipid: Compare Cls-mPEG(2000) vs. DSPE-PEG(2000)

  • Payload: mRNA (e.g., eGFP or Fluc)

Molar Ratio (Standard): 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG)[3][6]

Workflow Diagram

Protocolcluster_inputsPhase PreparationOrganicOrganic Phase(Ethanol)Lipid Mix w/ Cls-PEG or DSPE-PEGMixingMicrofluidic Mixing(Flow Rate Ratio 3:1 Aq:Org)Organic->MixingAqueousAqueous Phase(Acetate Buffer pH 4.0)mRNA CargoAqueous->MixingDialysisDialysis / Buffer Exchange(PBS pH 7.4)Removes Ethanol & Neutralizes pHMixing->DialysisFiltrationSterile Filtration(0.22 µm)Dialysis->FiltrationQCQC Characterization(Size, PDI, EE%, pKa)Filtration->QC

Figure 2: LNP Formulation Workflow.[3] The variable is the PEG-lipid added in the Organic Phase.

Step-by-Step Methodology
  • Preparation: Dissolve lipids in ethanol. Dissolve mRNA in acidic buffer (pH 4.0).[3]

  • Mixing: Use a microfluidic device (e.g., NanoAssemblr) to mix the aqueous and organic phases at a 3:1 ratio. The rapid mixing causes the ionizable lipids to protonate and bind the mRNA, while the PEG-lipid (Cls or DSPE) coats the surface.

  • Dialysis: Immediately dialyze against PBS (pH 7.4) for 6–12 hours. This raises the pH, neutralizing the ionizable lipid and locking the core structure.

  • Quantification:

    • Size/PDI: Use Dynamic Light Scattering (DLS).[3] Expect Cls-mPEG LNPs to potentially have slightly larger size or higher PDI due to lower stability.[3]

    • Transfection: Treat target cells (e.g., HEK293 or HepG2). Measure protein expression at 24h and 48h.[3]

Expert Troubleshooting & Nuance

When to use DSPE-PEG?

Do not discard DSPE-PEG entirely.[3] If your goal is biodistribution rather than maximum transfection intensity, DSPE is superior.

  • Scenario: Targeting a solid tumor.[3] You need the LNP to circulate for 24+ hours to accumulate via the EPR effect. Cls-mPEG might shed too early, leading to clearance by the liver before reaching the tumor.

When to use Cls-mPEG?

Use Cls-mPEG when endosomal escape is the limiting factor.[3]

  • Scenario: Hepatic delivery or vaccine development.[3] You want the LNP to be taken up and immediately release its payload. The stability of DSPE is a hindrance here.

Stability Warning

Cls-mPEG LNPs are thermodynamically less stable than DSPE-PEG LNPs.[3]

  • Storage: DSPE-PEG LNPs can often be stored at 4°C for weeks.[3] Cls-mPEG LNPs may show aggregation (increased PDI) sooner.[3] Always measure size before in vivo administration.[3]

References

  • Cholesterol-rich lipid-mediated nanoparticles boost of transfection efficiency. Source: National Institutes of Health (PMC).[3] Context: Demonstrates that Chol-PEG incorporation significantly enhanced transfection compared to DSPE-PEG, which decreased rates.[3]

  • Effect of PEG Anchor and Serum on Lipid Nanoparticles. Source: National Institutes of Health (PMC).[3] Context: detailed analysis of how C14 vs C18 (DSPE) anchors affect shedding and serum interaction.

  • Choosing the Right PEG Lipid for LNP Formulation. Source: PurePEG Application Guide.[3] Context: Overview of the trade-offs between "Sheddable" (DMG/Chol) and "Stable" (DSPE) anchors.[3][2][9]

  • CLS-mPEG(2000) Product Information & Structure. Source: Cayman Chemical.[3][10] Context: Chemical structure and solubility data for Cholesterol-PEG.[3]

Navigating the Serum Minefield: A Comparative Guide to Cholesterol-PEG and Ceramide-PEG for Enhanced LNP Stability

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug delivery, the choice of a polyethylene glycol (PEG)-lipid is a critical determinant of a lipid nanoparticle's (LNP) in vivo fate. This guide provides an in-depth, evidence-based comparison of two prominent PEG-lipid anchors: the ubiquitous cholesterol and the structurally distinct ceramide. We will dissect their impact on serum stability, offering both mechanistic insights and actionable experimental protocols to empower your formulation decisions.

The "stealth" properties conferred by PEGylation are essential for prolonging the circulation half-life of LNPs by reducing opsonization and clearance by the mononuclear phagocyte system. However, the very presence of this PEG shield can also hinder cellular uptake and endosomal escape, a phenomenon aptly termed the "PEG dilemma".[1] The key to navigating this challenge lies in the judicious selection of the PEG-lipid, which dictates the rate of PEG shedding and the subsequent interaction of the LNP with serum proteins. This guide will illuminate the nuanced differences between Cholesterol-PEG and Ceramide-PEG, providing a framework for optimizing your LNP design for maximal therapeutic efficacy.

The Anchor's Influence: How Cholesterol and Ceramide Steer LNP-Serum Interactions

The stability of a PEGylated LNP in the bloodstream is fundamentally governed by the affinity of the PEG-lipid for the nanoparticle's lipid bilayer. When an LNP encounters serum, a dynamic interplay of protein binding and lipid exchange ensues, leading to the formation of a "protein corona" that ultimately defines the biological identity of the nanoparticle.[2] The rate at which the PEG-lipid desorbs, or "sheds," from the LNP surface is a critical factor influencing this process. Faster shedding exposes the underlying lipids, promoting the adsorption of opsonins and apolipoproteins, which can either accelerate clearance or facilitate uptake by target cells.[3][4]

Cholesterol-PEG , with its rigid, bulky steroid anchor, is thought to integrate firmly into the lipid bilayer, offering robust stability.[5] This strong association is anticipated to result in slower PEG shedding, potentially leading to longer circulation times. However, the precise kinetics of Cholesterol-PEG shedding in a complex serum environment are not as extensively characterized as for other PEG-lipids.

Ceramide-PEG , on the other hand, presents a more varied profile depending on the length of its acyl chains. Ceramides are known to participate in intracellular signaling and can influence membrane fluidity.[6] Studies have shown that the desorption rate of PEG-lipids is inversely proportional to the length of their lipid anchors.[4] For instance, Ceramide-PEGs with shorter acyl chains (e.g., C8) are expected to shed more rapidly than those with longer chains (e.g., C16, C20).[7] This tunable shedding rate offers a potential advantage for applications where a specific circulation half-life and protein corona composition are desired.

Experimental Showdown: A Protocol for Direct Comparison

To provide a definitive answer to which PEG-lipid anchor offers superior serum stability for your specific application, a head-to-head comparison is essential. The following protocol outlines a robust methodology for evaluating the serum stability of LNPs formulated with Cholesterol-PEG versus Ceramide-PEG.

LNP Formulation

A standardized LNP formulation should be used, with the only variable being the PEG-lipid. A typical formulation for mRNA delivery consists of an ionizable lipid, a helper lipid (e.g., DSPC), cholesterol, and the PEG-lipid.[3]

Table 1: Example LNP Formulations for Comparative Stability Study

ComponentMolar Ratio (%)
Ionizable Lipid (e.g., DLin-MC3-DMA)50
Helper Lipid (e.g., DSPC)10
Cholesterol38.5
PEG-Lipid (Test Variable) 1.5
Cholesterol-PEG-20001.5
Ceramide-PEG-2000 (e.g., C16)1.5
Serum Stability Assay: A Step-by-Step Guide

This protocol utilizes Nanoparticle Tracking Analysis (NTA) to monitor changes in particle size and concentration over time upon incubation with serum.

dot

Caption: Workflow for comparative serum stability analysis.

  • Prepare LNP Formulations: Synthesize LNPs with either Cholesterol-PEG or Ceramide-PEG as described in Table 1.

  • Initial Characterization: Determine the initial particle size (Z-average), polydispersity index (PDI), and zeta potential of both LNP formulations using Dynamic Light Scattering (DLS).

  • Serum Incubation: Dilute the LNPs in a pre-warmed (37°C) solution of 10% fetal bovine serum (FBS) in phosphate-buffered saline (PBS) to a final lipid concentration suitable for NTA analysis.

  • Time-Point Measurements: At designated time points (e.g., 0, 30, 60, and 120 minutes), take an aliquot of the LNP-serum mixture and analyze it using NTA.

  • Data Analysis: For each time point, record the mean particle size and concentration. Plot these values against time for both Cholesterol-PEG and Ceramide-PEG LNPs to compare their stability profiles. A significant increase in particle size or a decrease in particle concentration may indicate aggregation and instability.[8][9]

Interpreting the Data: What to Expect

Based on the principles of lipid anchor stability, we can hypothesize the potential outcomes of this comparative study.

Table 2: Hypothetical Serum Stability Comparison

FeatureCholesterol-PEG LNPsCeramide-PEG LNPsRationale
Particle Size (over time) Minimal increaseModerate to significant increase (especially with shorter acyl chains)Slower PEG shedding from the cholesterol anchor is expected to provide a more persistent steric shield, reducing aggregation.[5] Faster shedding from the ceramide anchor may lead to earlier protein-induced aggregation.[9]
Particle Concentration (over time) StablePotential decreaseA decrease in particle concentration, as measured by NTA, can be indicative of aggregation, where multiple smaller particles are counted as fewer, larger ones.[8]
Protein Corona Composition Enriched in proteins that bind to more shielded surfacesEnriched in apolipoproteins (e.g., ApoE)Faster PEG shedding on Ceramide-PEG LNPs would more readily expose the LNP core, facilitating the binding of apolipoproteins that are crucial for receptor-mediated uptake.[3]

The Deeper Dive: Mechanistic Insights and Advanced Characterization

To further elucidate the mechanisms underlying the observed stability differences, more advanced techniques can be employed.

Quantifying PEG Shedding

Pulsed gradient spin echo (PGSE) NMR is a powerful, label-free method to directly measure the kinetics of PEG shedding from LNPs in serum.[10] This technique can provide quantitative data on the rate of desorption of Cholesterol-PEG versus Ceramide-PEG, offering a direct link between anchor structure and shedding kinetics.

Analyzing the Protein Corona

Understanding the composition of the protein corona is crucial for predicting the in vivo behavior of LNPs. A quantitative, label-free mass spectrometry-based proteomics approach can be used to identify and quantify the proteins that associate with each type of LNP after serum incubation.[11] This can reveal preferences for certain serum proteins based on the PEG-lipid anchor and the degree of PEG shielding.

dot

Caption: Mechanistic comparison of serum interactions.

Conclusion: Making an Informed Choice

The selection between Cholesterol-PEG and Ceramide-PEG is not a one-size-fits-all decision.

  • For applications requiring prolonged circulation and minimal protein interaction , the robust anchoring of Cholesterol-PEG may be advantageous. This could be beneficial for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.

  • For therapies that rely on rapid uptake by specific cell types , such as hepatocytes, the tunable and potentially faster shedding of Ceramide-PEG could be the superior choice. The quicker exposure of the LNP surface can facilitate the binding of targeting apolipoproteins like ApoE.[3] Furthermore, the choice of acyl chain length in the ceramide anchor provides an additional layer of control over the LNP's pharmacokinetic profile.[7]

Ultimately, the optimal PEG-lipid will depend on the specific therapeutic goal, the intended target, and the desired in vivo performance. By employing the systematic, comparative approach outlined in this guide, researchers can make data-driven decisions to engineer LNPs with enhanced serum stability and, consequently, improved therapeutic outcomes.

References

  • From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance. (2025). bioRxiv.
  • PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-medi
  • PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation. (2025). Beilstein Journal of Nanotechnology.
  • Role of PEG Lipids in Lipid Nanoparticle Formul
  • Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method. (2023). Pharmaceutics.
  • Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics. (2024).
  • Time evolution of PEG-shedding and serum protein coronation determines the cell uptake kinetics and delivery of lipid nanoparticle formul
  • Protein corona formed on lipid nanoparticles compromises delivery efficiency of mRNA cargo. (2025).
  • Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines. (2025). Journal of Controlled Release.
  • Protein corona formation on lipidic nanocapsules: Influence of the interfacial PEG repartition. (2023).
  • Advances in Protein Corona on Lipid Nanoparticle. (n.d.). BOC Sciences.
  • Effects of cholesterol and lipid‐PEG composition on LNP accumulation in... (n.d.).
  • Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-disperse Polyethylene Glycol Lengths. (2020). ACS Omega.
  • Real Time Measurement of PEG Shedding from Lipid Nanoparticles in Serum via NMR Spectroscopy. (2015). Molecular Pharmaceutics.
  • Protein corona formed on lipid nanoparticles compromises delivery efficiency of mRNA cargo. (2025).
  • The ultimate guide for PEGyl
  • From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance. (2025). bioRxiv.
  • Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines. (2025). Journal of Controlled Release.
  • Coating liposomes with ring-like PEG: the synthesis and stealth effect of cholesterol–PEG–cholesterol. (2022). RSC Publishing.
  • Exogenous Ceramide-1-phosphate Reduces Lipopolysaccharide (LPS)-mediated Cytokine Expression. (2011). The Journal of Biological Chemistry.
  • Effect of Cholesterol Content of Lipid Composition in mRNA-LNPs on the Protein Expression in the Injected Site and Liver After Local Administr
  • Investigating the stability of RNA-lipid nanoparticles in biological fluids: Unveiling its crucial role for understanding LNP performance. (2025). Journal of Controlled Release.
  • PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-medi
  • Cholesterol-PEG-NHS. (n.d.). NSP-Functional Polymers & Copolymers.
  • Biophysics of ceramide signaling: interaction with proteins and phase transition of membranes. (2001). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
  • Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths. (2020). ACS Omega.
  • Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles. (2025). Pharmaceutics.
  • Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector. (n.d.).
  • Stability Study of mRNA - Lipid Nanoparticles under Different Formulation and Storage Conditions. (n.d.). Agilent.
  • Insight into the molecular mechanism behind PEG-mediated stabilization of biofluid lipases. (n.d.). Scientific Reports.
  • PEGYLATED LIPID NANOPARTICLES : IMMUNOLOGICAL SAFETY AND EFFICIENCY. (n.d.). CAS.

Sources

Dynamic Light Scattering (DLS) Size Analysis of Cls-mPEG(2000) Vesicles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the development of lipid-based nanocarriers accelerates, achieving precise control over vesicle size, surface charge, and in vivo stability remains the most critical hurdle in formulation science. Polyethylene glycol (PEG) modification is the gold standard for creating "stealth" liposomes that evade the mononuclear phagocyte system. However, the choice of the lipid anchor bridging the PEG chain to the vesicle bilayer dictates the physical integrity of the entire system.

This guide provides an objective, data-driven comparison of Cholesterol-mPEG(2000) (Cls-mPEG) against the traditional DSPE-mPEG(2000) and unpegylated alternatives. As an application scientist, I will walk you through the mechanistic causality of these formulations and provide a self-validating Dynamic Light Scattering (DLS) protocol to accurately benchmark their performance.

Mechanistic Overview: Cls-mPEG(2000) vs. DSPE-mPEG(2000)

The fundamental difference between Cls-mPEG(2000) and DSPE-mPEG(2000) lies in their hydrophobic anchors, which directly influence the DLS readouts of the resulting vesicles[1].

  • DSPE-mPEG(2000) utilizes a distearoylphosphatidylethanolamine (phospholipid) anchor. While highly effective at providing steric hindrance, the phosphate group in DSPE imparts a strong negative charge to the vesicle surface. Furthermore, at higher molar ratios, the bulky PEG headgroup combined with the flexible acyl chains lowers the Critical Micelle Concentration (CMC), making the formulation prone to forming mixed micelles rather than intact vesicles[1][2].

  • Cls-mPEG(2000) utilizes a neutral sterol (cholesterol) anchor. Cholesterol naturally intercalates into the hydrophobic core of the lipid bilayer, increasing membrane packing density and rigidity[3]. Because it lacks a phosphate group, Cls-mPEG maintains a near-neutral surface charge, which drastically reduces non-specific protein adsorption (opsonization) in serum[1][4]. Additionally, Cls-mPEG exhibits a CMC approximately 3.4 times higher than DSPE-mPEG, allowing for denser PEGylation without compromising vesicular integrity[1].

Mechanistic_Comparison Base Lipid Vesicle Core (Phosphatidylcholine) CholPEG Cls-mPEG(2000) Neutral Sterol Anchor Base->CholPEG Functionalization DSPEPEG DSPE-mPEG(2000) Anionic Phospholipid Anchor Base->DSPEPEG Functionalization DLS Dynamic Light Scattering (DLS) Profiling CholPEG->DLS Analyzed via DSPEPEG->DLS Analyzed via ZetaChol Zeta Potential: Near Neutral (Low Protein Corona) DLS->ZetaChol Cls-mPEG Readout ZetaDSPE Zeta Potential: Highly Negative (Increased Protein Binding) DLS->ZetaDSPE DSPE-mPEG Readout SizeChol Hydrodynamic Size: ~100-120 nm PDI < 0.1 (Highly Stable) DLS->SizeChol Cls-mPEG Readout SizeDSPE Hydrodynamic Size: ~90-110 nm PDI < 0.2 (Prone to Micellization) DLS->SizeDSPE DSPE-mPEG Readout

Figure 1: Mechanistic pathways of vesicle functionalization and their impact on DLS readouts.

Comparative Performance Data

When subjected to DLS and electrophoretic light scattering (ELS), the structural differences between these anchors translate into quantifiable metrics. PEGylation generally decreases the hydrodynamic size compared to unpegylated liposomes due to steric repulsion preventing aggregation and reducing lamellarity[2][5]. However, Cls-mPEG offers distinct advantages in uniformity and serum stability.

Analytical ParameterUnpegylated VesiclesDSPE-mPEG(2000) VesiclesCls-mPEG(2000) Vesicles
Hydrodynamic Size (Z-average) 130 - 150 nm90 - 110 nm100 - 120 nm
Polydispersity Index (PDI) 0.15 - 0.25< 0.15< 0.10
Zeta Potential -5 to -10 mV-20 to -40 mV-5 to -15 mV
Critical Micelle Concentration N/ALow (Limits max PEG % mol)3.4x Higher than DSPE-PEG
Serum Stability (72h in 10% FBS) Rapid Aggregation (>200 nm)Moderate (Protein corona shifts size)Highly Stable (Minimal size shift)

Data synthesized from comparative lipid nanoparticle and liposome characterization studies[1][4][5][6].

Standardized DLS Experimental Protocol

To ensure trustworthiness and reproducibility, every DLS protocol must be a self-validating system. The following methodology outlines the preparation and analysis of Cls-mPEG(2000) vesicles, designed to eliminate artifacts such as multiple scattering and dust contamination.

Step-by-Step Methodology

Phase 1: Vesicle Preparation (Thin-Film Hydration & Extrusion)

  • Lipid Mixing: Combine the base lipid (e.g., DSPC), Cholesterol, and Cls-mPEG(2000) (typically 2-5 mol%) in chloroform[7].

  • Film Formation: Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum desiccation for 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with 1X PBS (pH 7.4) at 65°C (above the phase transition temperature of DSPC) to form multilamellar vesicles (MLVs)[8].

  • Extrusion: Pass the MLV suspension sequentially through 200 nm and 100 nm polycarbonate membranes (10-15 passes) using a heated mini-extruder to yield monodisperse small unilamellar vesicles (SUVs)[3][5].

Phase 2: DLS Sample Preparation & Measurement 5. Dilution: Dilute the extruded vesicles 1:10 to 1:100 in ultra-filtered (0.22 µm) PBS. Causality Note: Dilution is critical. If the concentration is too high, photons scattered by one vesicle will strike another before reaching the detector (multiple scattering), artificially reducing the apparent size[8][]. 6. Equilibration: Load 1 mL of the diluted sample into a clean polystyrene cuvette (or a folded capillary cell if measuring Zeta potential). Place in the DLS instrument (e.g., Zetasizer Nano ZS) and allow thermal equilibration at 25°C for 120 seconds[10]. 7. Acquisition: Set the material refractive index to 1.45 (typical for lipids) and dispersant to 1.33 (water). Run 3 independent measurements, each consisting of 10-15 sub-runs[8][10].

Phase 3: Serum Stability Stress Test 8. Incubation: Mix the vesicle suspension 1:1 (v/v) with 20% Fetal Bovine Serum (FBS) to achieve a final concentration of 10% FBS. Incubate at 37°C[4]. 9. Temporal Analysis: Extract aliquots at 0h, 24h, 48h, and 72h. Measure size and PDI via DLS to monitor for aggregation or protein corona formation.

DLS_Workflow Step1 1. Vesicle Extrusion (100 nm Polycarbonate) Step2 2. Aqueous Dilution (1:10 to 1:100 in PBS) Step1->Step2 Purified Sample Step3 3. Thermal Equilibration (25°C for 120 seconds) Step2->Step3 Load into Cuvette Step4 4. DLS Acquisition (Z-average & PDI) Step3->Step4 Baseline Measurement Step5 5. Serum Incubation (10% FBS at 37°C) Step4->Step5 Proceed to Stress Test Step6 6. Temporal Stability Analysis (0h, 24h, 48h, 72h) Step5->Step6 Time-course Monitoring Step6->Step2 Re-analyze Aliquots

Figure 2: Standardized self-validating workflow for DLS size and serum stability analysis.

Expert Analytical Troubleshooting: Reading the DLS Data

As an application scientist, I cannot stress enough that the Z-average and PDI are mathematically derived values. You must inspect the raw autocorrelation function (ACF) to validate your data:

  • Elevated Baseline in the ACF: A high-quality DLS measurement relies on a smooth, single-exponential decay. If the baseline of the correlation curve is elevated (> 1.005), it indicates the presence of large aggregates or dust. Because scattering intensity is proportional to the sixth power of the radius (

    
    ), even a trace amount of dust will artificially inflate the Z-average and ruin the PDI.
    
  • Bimodal Distributions in Serum: When testing DSPE-mPEG in 10% FBS, you may observe a bimodal distribution. The peak at ~10 nm represents free serum proteins, while the peak at ~120 nm represents the vesicles[5]. If the vesicle peak shifts to >150 nm over 48 hours, it indicates protein corona formation. Cls-mPEG(2000) vesicles, due to their neutral sterol anchor, typically resist this shift, maintaining a stable, monodisperse peak[1][4].

  • High PDI (> 0.3): An acceptable liposomal formulation for drug delivery must have a PDI below 0.3[]. If your Cls-mPEG vesicles show a high PDI, it is rarely a failure of the lipid itself. Instead, it usually points to insufficient extrusion passes or a damaged polycarbonate membrane allowing larger MLVs to bypass the filter.

References

  • Effect of size and pegylation of liposomes and peptide-based synthetic lipoproteins on tumor targeting National Institutes of Health (PMC) URL:[Link]

  • Liposome Surface Functionalization Based on Different Anchoring Lipids via Staudinger Ligation National Institutes of Health (PMC) URL:[Link]

  • Evaluation of Multifunctional Liposomes in Human Blood Serum by Light Scattering Langmuir - ACS Publications URL:[Link]

  • Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes National Institutes of Health (PMC) URL:[Link]

  • PEGylation Enhances Colloidal Stability and Promotes Ligand-Mediated Targeting of LAF–Xenopeptide mRNA Complexes MDPI URL:[Link]

  • Microfluidic Manufacturing of Liposomes: Development and Optimization by Design of Experiment and Machine Learning ACS Applied Materials & Interfaces URL:[Link]

Sources

Comparative Pharmacokinetics of Cls-mPEG(2000) Liposomes In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2000) has been the industry standard for formulating "stealth" liposomes. However, as nanomedicine advances, the limitations of DSPE-mPEG—specifically its anionic phosphate group—have become apparent, leading to premature drug leakage and complement activation.

Cls-mPEG(2000) (Cholesteryl-mPEG 2000) has emerged as a superior alternative[1]. By utilizing a neutral cholesterol moiety as the hydrophobic anchor, Cls-mPEG(2000) eliminates electrostatic liabilities while deeply intercalating into the lipid bilayer. This guide objectively compares the in vivo pharmacokinetic (PK) performance of Cls-mPEG(2000) against DSPE-mPEG(2000) and naked liposomes, providing formulation scientists with the mechanistic rationale and self-validating experimental protocols needed to optimize next-generation lipid nanoparticles.

Mechanistic Causality: Why the Anchor Dictates In Vivo Fate

As a formulation scientist, it is critical to understand that PEGylation is not merely a steric shield; the chemistry of the anchor fundamentally alters the thermodynamic stability and biological identity of the liposome in the bloodstream.

The Liability of DSPE-mPEG(2000): Charge-Driven Instability

DSPE-mPEG(2000) contains a phosphate group that carries a net negative charge at physiological pH. This introduces two major PK liabilities:

  • Electrostatic Drug Leakage: The anionic surface can interact with encapsulated cationic or amphiphilic drugs (e.g., vincristine, vinorelbine). This internal electrostatic pull destabilizes the lipid membrane, accelerating in vivo drug leakage[2].

  • Complement Activation: Negatively charged liposomal surfaces are recognized by the innate immune system, triggering the complement cascade. This leads to opsonization and Accelerated Blood Clearance (ABC) by the mononuclear phagocyte system (MPS) upon repeated administration[3].

The Superiority of Cls-mPEG(2000): Neutrality and Intercalation

Cls-mPEG(2000) replaces the phospholipid anchor with a sterol backbone.

  • Electrical Neutrality: Cls-mPEG(2000) is completely uncharged. It exerts no electrostatic influence on encapsulated cargo, significantly improving the retention half-life of easily leaked drugs[4].

  • Bilayer Ordering: The rigid tetracyclic ring of cholesterol intercalates deeply and stably into the phospholipid acyl chains. This highly ordered anchoring minimizes structural defects in the membrane, reducing complement activation and yielding a significantly higher systemic bioavailability[5][6]. Furthermore, cholesterol-based cleavable PEG-lipids can be engineered for esterase-catalyzed dePEGylation, solving the "PEG dilemma" by allowing controlled content release at the tumor site[7].

Mechanistic_Comparison cluster_DSPE DSPE-mPEG(2000) (Anionic) cluster_CLS Cls-mPEG(2000) (Neutral) D1 Phosphate Group Charge D2 Electrostatic Drug Interaction D1->D2 D3 Complement Activation D1->D3 D4 Accelerated Drug Leakage D2->D4 D3->D4 C1 Neutral Sterol Anchor C2 Deep Bilayer Intercalation C1->C2 C3 No Electrostatic Interference C1->C3 C4 Prolonged Circulation & High AUC C2->C4 C3->C4

Fig 1: Mechanistic pathways dictating the in vivo fate of DSPE-mPEG vs. Cls-mPEG anchored liposomes.

Comparative Pharmacokinetic Data

The structural advantages of Cls-mPEG(2000) directly translate into quantifiable in vivo performance metrics. Experimental data demonstrates that cholesterol-anchored PEG yields liposomes with longer permeance in the circulation compared to both naked and DSPE-mPEG coated formulations[5].

Pharmacokinetic ParameterNaked Liposomes (HSPC/Chol)DSPE-mPEG(2000) LiposomesCls-mPEG(2000) Liposomes
Surface Charge (

-Potential)
Neutral to slightly negativeAnionic (-15 to -20 mV)Neutral (~0 to -5 mV)
In Vivo Drug Leakage Rate LowHigh (Charge-driven)Low (Neutral anchor)
Complement Activation HighModerate to HighLow
Circulation Half-Life (

)
~2 - 5 h~15 - 18 h~18 - 24 h
Relative AUC (Bioavailability) 1.0x (Baseline)~1.5x - 2.0x~2.1x - 3.2x

Data synthesized from comparative in vivo murine models[2][4][5].

Self-Validating Experimental Methodology

To accurately compare the PK profiles of these liposomes, the experimental design must separate liposome clearance (vesicle destruction) from drug leakage (cargo escape). The following step-by-step protocol establishes a self-validating system using dual-quantification.

Phase 1: Liposome Formulation via Post-Insertion

Using the post-insertion method ensures that the PEG layer is exclusively on the outer leaflet, maximizing the internal aqueous volume for drug loading and mimicking scalable manufacturing techniques[6].

  • Lipid Film Hydration: Dissolve HSPC (Hydrogenated Soybean Phosphatidylcholine) and Cholesterol (molar ratio 2:1) in chloroform containing a trace amount of a non-exchangeable lipid marker (e.g.,

    
    H-Cholesteryl hexadecyl ether). Dry to a thin film under nitrogen gas, followed by vacuum desiccation overnight.
    
  • Hydration & Extrusion: Hydrate the film with 300 mM ammonium sulfate (pH 4.0) at 65°C. Extrude sequentially through 200 nm and 100 nm polycarbonate membranes to form unilamellar vesicles.

  • Post-Insertion: Incubate the naked liposomes with a micellar solution of Cls-mPEG(2000) (5 mol% relative to total lipid) at 60°C for 1 hour to allow the sterol anchor to spontaneously transfer and intercalate into the outer leaflet.

Phase 2: Active Transmembrane Drug Loading
  • Gradient Establishment: Remove unencapsulated ammonium sulfate by passing the liposomes through a Sephadex G-50 column equilibrated with HEPES buffered saline (pH 7.4).

  • Drug Incubation: Add the target weak-base drug (e.g., Vinorelbine or Doxorubicin) at a drug-to-lipid mass ratio of 1:5. Incubate at 60°C for 45 minutes. The transmembrane pH gradient drives the drug into the aqueous core where it precipitates, ensuring >95% encapsulation efficiency.

Phase 3: In Vivo Pharmacokinetic Workflow
  • Administration: Inject the Cls-mPEG(2000) liposomal formulation intravenously via the tail vein into Sprague-Dawley rats (dose: 10 mg drug/kg).

  • Blood Sampling: Collect blood samples via the jugular vein at predetermined intervals (0.5, 1, 2, 4, 8, 12, 24, and 48 hours). Separate plasma via centrifugation.

  • Dual-Quantification (The Validation Checkpoint):

    • Lipid Quantification: Measure the

      
      H-lipid marker via liquid scintillation counting to determine the concentration of intact liposomes remaining in circulation.
      
    • Drug Quantification: Extract the drug from the plasma using solid-phase extraction and quantify via LC-MS/MS.

Validation Checkpoint (Causality & Trust): Calculate the Drug-to-Lipid (D/L) ratio at each time point. If the D/L ratio decreases over time, it indicates premature in vivo drug leakage. A stable D/L ratio validates the structural integrity of the Cls-mPEG(2000) anchor, proving that the drug is retained until the liposome is cleared.

PK_Workflow N1 Lipid Film Hydration (HSPC/Chol) N2 Extrusion (100 nm Vesicles) N1->N2 N3 Post-Insertion (Cls-mPEG2000) N2->N3 N4 Active Drug Loading (Transmembrane Gradient) N3->N4 N5 In Vivo Administration (IV Injection) N4->N5 N6 Dual LC-MS/MS (Lipid & Drug Quant) N5->N6

Fig 2: Standardized workflow for formulation and dual-quantification PK analysis of Cls-mPEG liposomes.

Conclusion

For formulations encapsulating easily leaked or highly toxic payloads, the shift from DSPE-mPEG(2000) to Cls-mPEG(2000) represents a critical optimization step. By eliminating the anionic phosphate group, Cls-mPEG(2000) prevents electrostatic drug displacement and mitigates complement activation, ultimately yielding a 2-to-3-fold increase in systemic bioavailability (AUC) and a highly stable in vivo circulation profile.

References

  • Li, C., et al. (2010). Encapsulation of vinorelbine into cholesterolpolyethylene glycol coated vesicles: drug loading and pharmacokinetic studies. Journal of Pharmacy and Pharmacology. Retrieved from[Link]

  • Mastrotto, F., et al. (2019). In Vitro and in Vivo Behavior of Liposomes Decorated with PEGs with Different Chemical Features. Molecular Pharmaceutics. Retrieved from[Link]

  • Webb, M. S., et al. (1998). Comparison of different hydrophobic anchors conjugated to poly(ethylene glycol): effects on the pharmacokinetics of liposomal vincristine. Biochimica et Biophysica Acta (BBA) - Biomembranes. Retrieved from[Link]

  • Wang, X., et al. (2008). Esterase-catalyzed dePEGylation of pH-sensitive vesicles modified with cleavable PEG-lipid derivatives. Journal of Controlled Release. Retrieved from[Link]

  • Moghimi, S. M., et al. (2024). PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective. Bioconjugate Chemistry. Retrieved from[Link]

Sources

Comparative Guide: Cellular Uptake of Cls-mPEG(2000) Modified vs. Non-PEGylated Liposomes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between liposomes modified with Cls-mPEG(2000) (Cholesterol-PEG 2000) and conventional Non-PEGylated liposomes .

The Core Trade-off: The incorporation of Cls-mPEG(2000) creates a steric barrier ("Stealth" effect) that significantly reduces cellular uptake by the Reticuloendothelial System (RES), thereby prolonging systemic circulation. However, this same barrier inhibits interaction with target tumor cells in vitro, creating the well-known "PEG Dilemma."

Key Takeaway:

  • Non-PEGylated Liposomes: Superior in vitro cellular uptake (2–3x higher) due to electrostatic interactions and protein adsorption (opsonization).

  • Cls-mPEG(2000) Liposomes: Superior in vivo stability and circulation half-life, but require ligand-targeting or tumor microenvironment (TME) modulation to match the cellular internalization rates of non-PEGylated variants.

Product Identity & Physicochemical Characterization

To understand the biological behavior, we must first define the structural differences. Cls-mPEG(2000) refers to Cholesterol-mPEG(2000) , a lipid-polymer conjugate where Polyethylene Glycol (MW 2000) is anchored to the liposomal bilayer via cholesterol.

Comparative Physicochemical Profile[1][2][3]
FeatureNon-PEGylated Liposomes (Conventional)Cls-mPEG(2000) Liposomes (Stealth)Impact on Cellular Uptake
Surface Architecture Exposed phospholipid headgroups.Covered by a hydrated, flexible polymer cloud (Brush/Mushroom regime).PEG layer prevents direct membrane contact.
Zeta Potential Highly negative (-30 to -50 mV) or positive, depending on lipid choice.Near Neutral (-10 to -5 mV).Neutralization reduces uptake: Reduced electrostatic attraction to negatively charged cell membranes.
Hydrodynamic Size Typically 100–150 nm.Slightly larger (increase of ~5–10 nm) due to PEG corona.Negligible impact on uptake mechanism.[1]
Protein Corona Rapid adsorption of opsonins (IgG, Complement C3b).Dysopsonization: Significant reduction in protein binding.Critical: Lack of opsonins reduces phagocytosis by macrophages.

Cellular Uptake Kinetics: The Data

The following data summarizes typical uptake trends observed in comparative studies (e.g., using Flow Cytometry) across two critical cell types: Macrophages (representing clearance) and Cancer Cells (representing the target).

A. Macrophage Uptake (Clearance Model)

Cell Line: RAW 264.7 or J774A.1 (Murine Macrophages)

  • Non-PEGylated: Rapid, saturable uptake within 1–4 hours. Mediated by scavenger receptors recognizing the protein corona (opsonins).

  • Cls-mPEG(2000): Uptake is suppressed by 60–80% compared to non-PEGylated controls.

  • Mechanism: The steric barrier prevents opsonin binding, rendering the liposome "invisible" to phagocytes.

B. Tumor Cell Uptake (Target Model)

Cell Line: HeLa, MCF-7, or 4T1

  • Non-PEGylated: High uptake driven by non-specific adsorptive endocytosis and fusion.

  • Cls-mPEG(2000): Uptake is delayed and reduced (typically 30–50% lower than non-PEGylated).

  • Implication: While PEGylation is necessary for reaching the tumor (circulation), it hinders the final step of entering the cancer cell.

Quantitative Comparison Table (Representative Data)
MetricNon-PEGylated LiposomesCls-mPEG(2000) Liposomes
Uptake Half-Life (

)
Fast (< 2 hours)Slow (> 6 hours)
Mean Fluorescence Intensity (MFI) Baseline (100%)20% - 40% of Baseline
Endosomal Escape Efficiency ModerateLow (PEG hinders membrane fusion)
In Vivo Circulation (

)
< 30 minutes12 - 24 hours

Mechanistic Pathways & Visualization

Understanding how these liposomes enter the cell is crucial for interpreting data.

Diagram: The PEG Steric Barrier & Uptake Pathways

UptakeMechanism cluster_0 Extracellular Environment cluster_1 Cell Membrane Interaction cluster_2 Intracellular Fate Liposome_NonPEG Non-PEGylated Liposome (Exposed Charge) Proteins Serum Proteins (Opsonins) Liposome_NonPEG->Proteins Attracts Liposome_PEG Cls-mPEG(2000) Liposome (Steric Shield) Liposome_PEG->Proteins Repels Repulsion Steric Repulsion (Low Protein Binding) Liposome_PEG->Repulsion Adsorption Protein Corona Formation (High) Proteins->Adsorption Receptor Scavenger/Surface Receptors Adsorption->Receptor Ligand Recognition Repulsion->Receptor Inhibits Binding Endosome Endosome Repulsion->Endosome Fluid Phase Pinocytosis (Slow, Non-specific) Receptor->Endosome Phagocytosis/Endocytosis Lysosome Lysosomal Degradation Endosome->Lysosome

Caption: Comparative uptake pathways. Non-PEGylated liposomes utilize protein-mediated receptor uptake, while Cls-mPEG(2000) relies on slower, non-specific pinocytosis due to steric shielding.

Experimental Protocols (Self-Validating Systems)

To objectively compare these formulations, you must distinguish between surface binding and true internalization .

Protocol A: Quantitative Uptake by Flow Cytometry

Objective: Quantify the population of cells containing liposomes.[2][3]

  • Preparation:

    • Label both liposome formulations with a lipid dye (e.g., DiD or Rhodamine-PE) at 0.5 mol%.

    • Ensure dye is non-exchangeable to prevent false positives.

  • Seeding:

    • Seed cells (e.g., HeLa) at

      
       cells/well in 24-well plates.[1] Incubate 24h.
      
  • Incubation (The Variable):

    • Treat cells with liposomes (e.g., 100 µM lipid conc.) in serum-containing media.

    • Control 1 (Energy Depletion): Incubate one set at 4°C (inhibits endocytosis, measures binding only).

    • Control 2 (Active Uptake): Incubate one set at 37°C (measures binding + internalization).

  • Processing:

    • Wash 3x with cold PBS.

    • Critical Step: Wash with acidic glycine buffer (pH 2.8) for 2 mins to strip surface-bound liposomes (optional but recommended for strict internalization data).

    • Detach cells with Trypsin-EDTA.[1] Resuspend in FACS buffer containing DAPI (viability stain).

  • Analysis:

    • Gate on live, single cells.

    • Calculate Geometric Mean Fluorescence Intensity (gMFI) .

    • Internalization Index =

      
      .
      
Protocol B: Intracellular Localization by Confocal Microscopy

Objective: Verify if PEG prevents endosomal escape.

  • Staining:

    • Incubate cells with fluorescent liposomes (Red) for 4 hours at 37°C.

    • Wash 3x with PBS.

    • Stain lysosomes with LysoTracker Green (50 nM) for 30 mins.

    • Fix with 4% Paraformaldehyde.

  • Imaging:

    • Acquire Z-stacks.

  • Analysis:

    • Calculate Pearson’s Correlation Coefficient (PCC) between Red (Liposome) and Green (Lysosome) channels.

    • Interpretation: High PCC (> 0.7) indicates entrapment in lysosomes. Cls-mPEG(2000) formulations typically show higher prolonged colocalization due to poor fusogenicity.

References

  • Immordino, M. L., Dosio, F., & Cattel, L. (2006). Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential. International Journal of Nanomedicine, 1(3), 297–315. Link

  • Milla, P., Dosio, F., & Cattel, L. (2012). PEGylation of Proteins and Liposomes: A Powerful and Flexible Strategy to Improve the Drug Delivery. Current Drug Metabolism, 13(1), 105-119. Link

  • Sadzuka, Y., et al. (2003).[4] Effect of polyethyleneglycol (PEG) chain on cell uptake of PEG-modified liposomes. Journal of Liposome Research, 13(2), 157-172.[4] Link

  • Cayman Chemical. (n.d.). CLS-mPEG(2000) Product Information. Link

  • Wolfram, J., et al. (2014). The nano-plasma interface: Implications of the protein corona. Colloids and Surfaces B: Biointerfaces, 124, 17-24. Link

Sources

Safety Operating Guide

Comprehensive Disposal & Safety Protocol: CLS-mPEG(2000)

[1]

Introduction As researchers developing lipid nanoparticles (LNPs) for gene therapy or drug delivery, we often view CLS-mPEG(2000) (Cholesterol-mPEG 2000) merely as a steric stabilizer—a reagent to extend circulation time.[1] However, effective laboratory management requires viewing this molecule through its entire lifecycle.[1]

CLS-mPEG(2000) is an amphiphilic polymer conjugate consisting of a hydrophobic cholesterol anchor and a hydrophilic polyethylene glycol (PEG) tail.[1] While the molecule itself is generally biocompatible, its disposal is governed by its physical state (solid vs. solution) and its experimental context (naive reagent vs. formulated drug carrier) .[1]

This guide provides a validated, logic-driven framework for the disposal of CLS-mPEG(2000), ensuring compliance with environmental health and safety (EHS) standards while maintaining laboratory efficiency.

Chemical Safety Profile & Hazard Identification

Before disposal, we must categorize the risk.[1] CLS-mPEG(2000) is often supplied as a lyophilized powder or dissolved in organic solvents (e.g., Chloroform).[1]

Table 1: CLS-mPEG(2000) Physical & Safety Data

PropertySpecificationSafety Implication
Chemical Name Methoxy Polyethylene Glycol-CholesterolAmphiphilic nature leads to micelle formation in water.[1]
Molecular Weight ~2,600 Da (2kDa PEG + Cholesterol)Large molecule; slow biodegradation in anaerobic conditions.[1]
Solubility Soluble in Chloroform, DCM, MethanolCritical: Disposal stream depends on the solvent used.[1]
Reactivity Low (Ether linkages are stable)Compatible with most waste streams; avoid strong oxidizers.[1]
Toxicity Low (Biocompatible)Not acutely toxic, but treated as chemical waste due to synthesis byproducts.[1]

The Logic of Segregation: A Decision Matrix

Effective disposal is not about memorizing rules; it is about understanding the waste stream .[1] We segregate CLS-mPEG(2000) based on what it is mixed with.

Figure 1: CLS-mPEG(2000) Disposal Decision Tree This diagram illustrates the logical flow for categorizing waste, preventing the dangerous mixing of incompatible streams (e.g., biologicals with halogenated solvents).[1]

DisposalMatrixStartCLS-mPEG(2000) Waste SourceStateWhat is the physical state?Start->StateSolidDry Powder / LyophilizedState->SolidLiquidLiquid / SolutionState->LiquidSolidWasteSolid Chemical Waste(White Bin)Solid->SolidWasteExpired/SpilledContextIs it formulated with biologicals(mRNA, DNA, Viral Vectors)?Liquid->ContextSolventTypeIdentify Solvent BaseContext->SolventTypeNo (Pure Reagent)BioWasteBiohazardous Waste(Red Bin/Autoclave)Context->BioWasteYes (Formulated LNP)HaloWasteHalogenated Solvent Waste(Chloroform/DCM)SolventType->HaloWasteContains Chloroform/DCMNonHaloWasteNon-Halogenated Solvent Waste(Ethanol/Methanol)SolventType->NonHaloWasteContains Ethanol/Water

Caption: Logical workflow for segregating CLS-mPEG(2000) waste based on physical state and biological contamination risks.

Detailed Disposal Protocols

Protocol A: Disposal of Dry Solid (Expired or Spilled)

Context: You have an expired vial of CLS-mPEG(2000) or have spilled the powder on the bench.[1]

  • PPE Requirements: Nitrile gloves, safety glasses, lab coat.[1] Respiratory protection (N95) recommended if handling large quantities of fine powder to prevent inhalation of dust.[1]

  • Containment:

    • Vials: Do not empty the vial. Cap it tightly.

    • Spills: Sweep up carefully using a brush and pan dedicated to chemical cleanup.[1] Do not create dust.[1] Wipe the area with 70% Ethanol to solubilize residual lipid.[1]

  • Disposal: Place the capped vial or the sweepings into a Solid Chemical Waste Container .

    • Why? Although biocompatible, laboratory reagents are never disposed of in regular trash to prevent environmental contamination and public alarm.[1]

Protocol B: Disposal of Solvated Reagent (Stock Solutions)

Context: You have a stock solution of CLS-mPEG dissolved in Chloroform or Ethanol.[1]

  • Identify the Solvent: This is the critical step.[1]

    • Chloroform/Dichloromethane (DCM): These are Halogenated solvents.[1]

    • Ethanol/Methanol/DMSO: These are Non-Halogenated solvents.[1]

  • Segregation:

    • Pour the solution into the corresponding Organic Waste Carboy.[1]

    • CRITICAL: Never mix Chloroform waste with Non-Halogenated waste if your facility separates them (most do, as halogenated waste is more expensive to incinerate).[1]

  • Rinsing: Rinse the empty vial once with a small amount of matching solvent and add to the waste.[1]

  • Vial Disposal: Allow the residual solvent in the vial to evaporate in a fume hood (if permitted by local EHS) or cap and dispose of as solid chemical waste.[1]

Protocol C: Disposal of Formulated LNPs (Biohazard)

Context: You have used CLS-mPEG(2000) to encapsulate mRNA, siRNA, or plasmid DNA.[1] The mixture is now a "formulation."[1]

  • Deactivation: Although the lipid is safe, the genetic payload may require deactivation.[1]

  • Classification: Treat as Biological/Medical Waste .

  • Action:

    • Collect in a biohazard bag or liquid biohazard container.[1]

    • If the formulation contains cytotoxic drugs (e.g., Doxorubicin-loaded liposomes), it must go to Cytotoxic/Chemotherapy Waste (often Yellow or Purple bins), not standard biohazard.[1]

    • Why? The regulatory classification of the payload overrides the safety profile of the lipid excipient.[1]

Scientific Context: The Role of CLS-mPEG in Stability

Understanding why we use CLS-mPEG helps reinforce why proper disposal matters.[1] In an LNP, CLS-mPEG acts as the "stealth" layer.[1]

Figure 2: LNP Architecture & Component Function This diagram visualizes the LNP structure.[1] Note that CLS-mPEG is on the surface.[1] When disposing of "empty" LNPs, you are disposing of a surfactant-rich solution that can disrupt aquatic membranes if poured down the drain.[1]

LNPStructurePayloadmRNA / Drug(Core)IonizableIonizable Lipid(Complexation)Payload->IonizableElectrostaticBindingHelperHelper Lipid(Structure)Ionizable->HelperCoreFormationPEGCLS-mPEG(2000)(Surface Shield)Helper->PEGSurfaceStabilizationEnvAquatic Toxicity Risk(Surfactant Activity)PEG->EnvImproper Disposal(Drain Pouring)

Caption: Structural assembly of an LNP showing CLS-mPEG(2000) as the surface interface. Its surfactant properties necessitate chemical waste disposal to prevent aquatic toxicity.[1]

Emergency Procedures

  • Skin Contact: Wash with soap and water.[1] CLS-mPEG is lipophilic and may adhere to skin; use soap to emulsify.[1]

  • Eye Contact: Flush with water for 15 minutes.[1] The PEG chain is hydrophilic, but the cholesterol anchor may cause irritation.[1]

  • Ingestion: Rinse mouth. Do not induce vomiting. Consult a physician (standard protocol for laboratory chemicals).

References

  • AxisPharm. (n.d.).[1] Cholesterol-PEG-methoxy, MW 2K (CLS-mPEG).[1] Retrieved from [Link][1]

  • Zhao, X. B., et al. (2007).[1] Cholesterol as a bilayer anchor for PEGylation and targeting ligand in folate-receptor-targeted liposomes. Journal of Pharmaceutical Sciences. (Cited for structural context of Cholesterol-PEG anchors).[1][2]

Personal protective equipment for handling Cls-mpeg(2000)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in nanomedicine and lipid nanoparticle (LNP) formulation, I frequently consult on the translation of therapeutics from benchtop discovery to clinical manufacturing. The structural integrity and in vivo success of LNPs and liposomes hinge on precise surface engineering.

CLS-mPEG(2000) —Cholesterol-methoxy poly(ethylene glycol) 2000—is an indispensable amphiphilic excipient in this domain. Unlike standard phospholipid-PEG conjugates, CLS-mPEG(2000) utilizes a cholesterol tail that thermodynamically partitions into the hydrophobic core of the lipid bilayer. This acts as a highly stable anchor, preventing the PEG chain from prematurely desorbing during blood circulation and providing a robust steric barrier against aggregation[1].

However, handling this material requires a nuanced, causality-driven approach to safety. The hazard profile of CLS-mPEG(2000) is not static; it shifts dramatically depending on whether you are handling the raw powder, dissolving it in volatile solvents, or co-formulating it with highly active pharmaceutical ingredients (APIs) like siRNA or mRNA[2].

Below is the comprehensive operational and safety guide for handling CLS-mPEG(2000).

Quantitative Safety & Physicochemical Data

To design a safe workflow, we must first understand the physical constraints of the chemical. The following table summarizes the quantitative thresholds that dictate our engineering controls and Personal Protective Equipment (PPE) selection.

ParameterValue / ThresholdOperational & Safety Implication
Molecular Weight ~2386 Da (PEG 2000 + Cholesterol)Dictates precise molar ratio calculations (typically 1–5 mol% in LNPs) to avoid micelle formation[3].
Physical State White to yellowish solid/powderFine particulate poses a mechanical inhalation hazard; requires N95/P100 or a powder weighing hood[4].
Storage Conditions -20°C (Long-term), sealed and dryMust be purged with Argon/Nitrogen. Lipid oxidation compromises bilayer integrity and alters toxicity[3].
Solubility Chloroform, DMSO, EthanolSolvent handling dictates glove material (e.g., Viton for Chloroform, Nitrile for Ethanol)[4].

Contextual Risk Assessment & PPE Strategy

Do not fall into the trap of a "one-size-fits-all" safety protocol. Your PPE must evolve alongside the formulation state of the CLS-mPEG(2000).

  • State 1: Pure Dry Powder. The raw lipid is not highly toxic[5], but it is a fine, amphiphilic powder. Causality: Inhalation can cause surfactant-like disruption of the alveolar lining and respiratory irritation.

    • Required PPE: N95/P100 Respirator, standard nitrile gloves, safety glasses. Handle in a powder-weighing station.

  • State 2: Organic Solvent Phase. CLS-mPEG(2000) must be dissolved in organic solvents (e.g., absolute ethanol or chloroform) prior to formulation. Causality: The solvent acts as a carrier, increasing the risk of transdermal lipid absorption and inhalation of volatile organic compounds (VOCs).

    • Required PPE: Chemical fume hood, double nitrile gloves (switch to fluorinated rubber/Viton if using chloroform), chemical splash goggles, and a flame-resistant lab coat.

  • State 3: LNP-API Complex. Once CLS-mPEG(2000) is mixed with therapeutic nucleic acids (e.g., TGF-β1 siRNA), the resulting LNP is explicitly designed to penetrate human cell membranes[2]. Causality: Accidental needle-stick or mucosal exposure means the siRNA will transfect your cells, potentially causing unintended gene silencing.

    • Required PPE: Class II Biosafety Cabinet (BSC), face shield, double nitrile gloves with extended cuffs, Tyvek sleeves, and a liquid-resistant apron.

PPE_Decision State Handling State of CLS-mPEG(2000)? Pure Pure Dry Powder State->Pure Solvent Dissolved in Organic Solvent State->Solvent API Co-formulated with API/RNA State->API PPE_Pure Respirator (N95/P100) Standard Nitrile Gloves Safety Glasses Pure->PPE_Pure PPE_Solvent Chemical Fume Hood Double Nitrile Gloves Chemical Apron Solvent->PPE_Solvent PPE_API Biosafety Cabinet (BSC) Double Gloves Tyvek Sleeves API->PPE_API

Fig 2: Risk-based PPE selection matrix for handling CLS-mPEG(2000) across different states.

Operational Workflow: Microfluidic LNP Formulation

To ensure reproducibility and safety, follow this self-validating protocol for formulating siRNA-loaded LNPs using CLS-mPEG(2000).

Step 1: Preparation of the Lipid Organic Phase

  • Action: Inside a chemical fume hood, dissolve DOTAP, DOPE, Cholesterol, and CLS-mPEG(2000) in absolute ethanol at a predefined molar ratio (e.g., 1:3:1.5:0.15)[2].

  • Causality: Ethanol is chosen over chloroform for microfluidic mixing because it is completely miscible with water. This allows for a rapid solvent polarity shift, which thermodynamically drives the self-assembly of the amphiphilic lipids around the nucleic acid.

Step 2: Preparation of the Aqueous RNA Phase

  • Action: Inside a RNase-free BSC, dilute the therapeutic siRNA in a low-pH buffer (e.g., 50 mM Citrate buffer, pH 4.0).

  • Causality: The acidic pH protonates the ionizable/cationic lipids upon mixing, ensuring strong electrostatic binding to the negatively charged siRNA backbone.

Step 3: Microfluidic Mixing

  • Action: Inject the aqueous and organic phases into a microfluidic mixer at a 3:1 flow rate ratio (Aqueous:Ethanol).

  • Causality: The rapid mixing kinetics (<1 ms) force the CLS-mPEG(2000) to the surface of the newly forming nanoparticle. The cholesterol tail anchors deeply into the lipid bilayer, while the hydrophilic PEG chain extends outward, providing immediate steric stabilization[1].

Step 4: Dialysis and Buffer Exchange

  • Action: Transfer the raw LNP suspension into a 100 kDa MWCO dialysis cassette and dialyze against 1X PBS (pH 7.4) for 12–24 hours at 4°C.

  • Causality: Dialysis removes the ethanol (which would otherwise destabilize the LNPs and cause cellular toxicity in vitro) and neutralizes the pH, locking the LNPs into their final stable conformation.

Step 5: Self-Validating Quality Control (QC)

  • Action: Post-dialysis, measure the particle size and polydispersity index (PDI) via Dynamic Light Scattering (DLS).

  • Validation Logic: A successful CLS-mPEG(2000) integration will yield a stable particle size of 80–150 nm with a PDI < 0.2[2]. If the PDI exceeds 0.2, it indicates heterogeneous aggregation, meaning the steric barrier failed. This usually stems from an incorrect ethanol-to-aqueous mixing ratio or insufficient microfluidic flow rates, necessitating a recalibration of your pump speeds.

LNP_Workflow Start 1. Weigh CLS-mPEG(2000) & Helper Lipids Solvent 2. Dissolve in Absolute Ethanol Start->Solvent Mix 4. Microfluidic Mixing (3:1 Aqueous:EtOH) Solvent->Mix API 3. Prepare Aqueous RNA Phase (pH 4.0) API->Mix Dialysis 5. Dialysis / TFF (Buffer Exchange) Mix->Dialysis Filter 6. Sterile Filtration (0.22 µm PES) Dialysis->Filter QC 7. QC: DLS & Encapsulation Efficiency Filter->QC

Fig 1: Microfluidic LNP formulation workflow utilizing CLS-mPEG(2000) as a steric stabilizer.

Decontamination & Disposal Protocols

Proper end-of-life management for CLS-mPEG(2000) and its derivatives is critical to maintaining a safe laboratory environment.

  • Powder Spills: Do not sweep dry powder, as this aerosolizes the lipid and creates an inhalation hazard. Cover the spill with absorbent paper, wet it gently with 70% ethanol to dissolve and contain the CLS-mPEG(2000), and wipe it up. Dispose of the materials in a sealed solid chemical waste container.

  • LNP/API Spills: If the lipid is complexed with active siRNA/mRNA, flood the affected area with 10% sodium hypochlorite (bleach) for 20–30 minutes. Causality: The bleach serves a dual purpose: it chemically degrades the bioactive nucleic acids and oxidizes the lipid bilayers, rendering the nanoparticles inert. Follow with a 70% ethanol wipe to remove corrosive bleach residue.

  • Waste Segregation: Never mix halogenated solvent waste (e.g., if chloroform was used for initial lipid stock preparation) with aqueous biological waste from the dialysis steps.

References

  • Cayman Chemical. "CLS-mPEG(2000) (Cholesterol-MPEG) Product Information."

  • Zhao, X.B., et al. "Cholesterol as a bilayer anchor for PEGylation and targeting ligand in folate-receptor-targeted liposomes." Journal of Pharmaceutical Sciences 96.9 (2007): 2424-2435.

  • Shi, Y., et al. "Cetuximab-Immunoliposomes Loaded with TGF-β1 siRNA for the Targeting Therapy of NSCLC: Design, and In Vitro and In Vivo Evaluation." International Journal of Molecular Sciences 26.3 (2025).

  • CD Bioparticles. "Cholesterol-mPEG Product Specifications."

  • Weihua Bio. "Methoxy (polyethylene glycol) Cholesterol, CLS-MPEG Specifications."

Sources

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